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Core Science & Biosynthesis

Foundational

Unveiling 17-Hydroxyisolathyrol: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals This whitepaper provides an in-depth technical overview of the discovery and isolation of 17-Hydroxyisolathyrol, a macrocyclic lathyrol diterpene derived fr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery and isolation of 17-Hydroxyisolathyrol, a macrocyclic lathyrol diterpene derived from the seeds of Euphorbia lathyris. This document details the experimental protocols for its extraction and purification, presents its key physicochemical and spectroscopic data, and explores its biological significance as a potential modulator of multidrug resistance.

Introduction

17-Hydroxyisolathyrol is a naturally occurring diterpenoid belonging to the lathyrane family, a class of compounds known for their complex chemical structures and diverse biological activities. First identified from Euphorbia lathyris, a plant with a history in traditional medicine, this compound has garnered interest within the scientific community for its potential therapeutic applications. This guide serves as a comprehensive resource, consolidating the available scientific data on its discovery, isolation, and characterization.

Physicochemical Properties

A summary of the key physicochemical properties of 17-Hydroxyisolathyrol is presented in Table 1.

PropertyValueReference
Molecular Formula C₂₀H₃₀O₅[1][2]
Molecular Weight 350.45 g/mol [1]
CAS Number 93551-00-9[1][2]
Appearance Light yellow to yellow solid[1]
Storage Long term at < -15 °C[2]

Discovery and Initial Characterization

The initial discovery of lathyrane-type diterpene esters from Euphorbia lathyris was reported in the mid-1980s. These early investigations laid the groundwork for the subsequent isolation and identification of numerous related compounds, including 17-Hydroxyisolathyrol. The work by Adolf, Hecker, and Becker in 1984 was pivotal in identifying macrocyclic diterpene esters, termed jolkinols, from callus cultures and roots of the plant.[3]

Experimental Protocols for Isolation and Purification

The isolation of 17-Hydroxyisolathyrol from the seeds of Euphorbia lathyris is a multi-step process involving extraction and chromatographic separation. The following is a generalized protocol based on methods for isolating lathyrane diterpenes.

Plant Material and Extraction
  • Plant Material: Dried and powdered seeds of Euphorbia lathyris are used as the starting material.

  • Extraction: The powdered seeds are subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. This process is typically carried out by maceration over several days to ensure exhaustive extraction of the plant material.[4]

Fractionation and Purification
  • Solvent Partitioning: The crude extract is concentrated under reduced pressure, and the residue is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297). This step separates compounds based on their polarity.

  • Column Chromatography: The chloroform or ethyl acetate fraction, which typically contains the diterpenoids, is subjected to column chromatography on silica (B1680970) gel. Elution is performed with a gradient of solvents, such as a mixture of petroleum ether and ethyl acetate, to separate the compounds into fractions.

  • Preparative Thin-Layer Chromatography (TLC): Fractions containing compounds of interest are further purified using preparative TLC on silica gel plates.

  • High-Performance Liquid Chromatography (HPLC): Final purification is often achieved by preparative or semi-preparative HPLC on a reversed-phase column (e.g., C18) with a suitable mobile phase, such as a methanol-water gradient.

The following diagram illustrates a general workflow for the isolation of lathyrane diterpenes from Euphorbia lathyris.

experimental_workflow General Experimental Workflow for Isolation start Dried & Powdered Seeds of Euphorbia lathyris extraction Extraction (Methanol/Ethanol) start->extraction partition Solvent Partitioning (Petroleum Ether, Chloroform, Ethyl Acetate) extraction->partition column_chroma Silica Gel Column Chromatography partition->column_chroma prep_tlc Preparative TLC column_chroma->prep_tlc hplc Preparative/Semi-preparative HPLC prep_tlc->hplc end Isolated 17-Hydroxyisolathyrol hplc->end

Caption: A generalized workflow for the isolation of 17-Hydroxyisolathyrol.

Spectroscopic Data and Structure Elucidation

The structure of 17-Hydroxyisolathyrol and related lathyrane diterpenes has been elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for determining the carbon skeleton and the stereochemistry of the molecule. Key spectral features for lathyrane diterpenes include signals for olefinic protons and carbons, as well as characteristic shifts for the methyl groups.

Table 2: Representative NMR Spectral Data for Lathyrane Diterpenes

NucleusChemical Shift (δ) Range (ppm)Description
¹H NMR 5.0 - 6.5Olefinic protons
0.9 - 1.8Methyl protons
¹³C NMR 110 - 145Olefinic carbons
15 - 30Methyl carbons

Note: Specific peak assignments for 17-Hydroxyisolathyrol require access to the original research articles with detailed spectral data.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.

Infrared Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. For 17-Hydroxyisolathyrol, characteristic absorption bands would be expected for hydroxyl (-OH) and carbonyl (C=O) groups.

Table 3: Expected Infrared Absorption Bands for 17-Hydroxyisolathyrol

Functional GroupWavenumber (cm⁻¹)Description
O-H 3200 - 3600Hydroxyl group stretching
C=O 1650 - 1750Carbonyl group stretching

Biological Activity and Potential Signaling Pathways

Lathyrane diterpenes, including those isolated from Euphorbia lathyris, have been investigated for their potential to modulate multidrug resistance (MDR) in cancer cells.[5] MDR is a significant obstacle in cancer chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).

The proposed mechanism of action for some lathyrane diterpenes as MDR modulators involves the inhibition of P-gp function. By binding to the transporter, these compounds can block the efflux of chemotherapeutic drugs from cancer cells, thereby restoring their cytotoxic efficacy.

The following diagram illustrates the proposed logical relationship of lathyrane diterpenes in overcoming multidrug resistance.

signaling_pathway Proposed Mechanism of Lathyrane Diterpenes in Overcoming MDR cluster_cell chemo_drug Chemotherapeutic Drug cancer_cell Cancer Cell chemo_drug->cancer_cell enters pgp P-glycoprotein (P-gp) apoptosis Increased Intracellular Drug Concentration & Cell Apoptosis cancer_cell->apoptosis leads to efflux Drug Efflux pgp->efflux inhibition Inhibition lathyrane Lathyrane Diterpene (e.g., 17-Hydroxyisolathyrol) lathyrane->pgp binds to & inhibits efflux->chemo_drug expels

References

Exploratory

The Lathyranes of Euphorbia lathyris: A Technical Guide to the Natural Source of 17-Hydroxyisolathyrol

For Researchers, Scientists, and Drug Development Professionals Abstract Euphorbia lathyris, commonly known as caper spurge, is a plant rich in a diverse array of bioactive secondary metabolites. Among these are the lath...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euphorbia lathyris, commonly known as caper spurge, is a plant rich in a diverse array of bioactive secondary metabolites. Among these are the lathyrane-type diterpenoids, a class of compounds that has garnered significant interest for its potential pharmacological applications. This technical guide focuses on 17-Hydroxyisolathyrol, a constituent of E. lathyris, providing a comprehensive overview of its natural source, proposed methodologies for its extraction and isolation, and an exploration of its putative biological activities based on related compounds. This document aims to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.

Introduction to Euphorbia lathyris and its Diterpenoids

Euphorbia lathyris L. is a species of flowering plant in the Euphorbiaceae family.[1] Traditionally, it has been used in folk medicine for various purposes.[1] The seeds of the plant are a particularly rich source of diterpenoids, complex chemical entities that form the basis of the plant's bioactivity.[2] These diterpenoids can be broadly categorized into several skeletal types, with the lathyrane skeleton being a prominent and characteristic feature of this species.[2] Lathyrane diterpenes isolated from E. lathyris have demonstrated a range of biological effects, including anti-inflammatory, cytotoxic, and multidrug resistance-modulating activities.[3][4][5]

17-Hydroxyisolathyrol is a specific lathyrane-type diterpenoid that has been identified as a constituent of Euphorbia lathyris seeds. While research specifically focused on this compound is limited, the broader family of lathyrane diterpenoids from this plant provides a strong indication of its potential biological significance.

Extraction and Isolation of Diterpenoids from Euphorbia lathyris Seeds

While a definitive, optimized protocol for the isolation of 17-Hydroxyisolathyrol is not extensively documented, a general methodology can be inferred from studies on the isolation of other lathyrane diterpenoids from E. lathyris seeds. The following is a proposed experimental protocol based on established phytochemical techniques.

General Experimental Protocol

2.1.1. Plant Material and Extraction

  • Plant Material: Air-dried and powdered seeds of Euphorbia lathyris are the primary source material.

  • Extraction: The powdered seeds are subjected to exhaustive extraction with a suitable organic solvent. Methanol or ethanol (B145695) are commonly used for this purpose.[4][6] The extraction is typically performed at room temperature over an extended period or under reflux to ensure the efficient solubilization of the target compounds.

  • Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

2.1.2. Fractionation and Purification

  • Solvent Partitioning: The crude extract can be suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The fraction enriched with diterpenoids (typically the ethyl acetate or methanol-soluble fraction) is then subjected to column chromatography.

    • Silica Gel Chromatography: This is a primary step for the separation of compounds based on polarity. A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing proportions of ethyl acetate, is commonly employed.[7]

    • Sephadex LH-20 Chromatography: This technique is used for further purification, separating compounds based on their molecular size. Methanol is a typical solvent for this step.

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain 17-Hydroxyisolathyrol in high purity is likely to require preparative or semi-preparative HPLC, often using a reversed-phase column (e.g., C18) with a mobile phase such as a methanol-water or acetonitrile-water gradient.[7]

2.1.3. Structure Elucidation

The structure of the isolated 17-Hydroxyisolathyrol would be confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are crucial for elucidating the detailed chemical structure and stereochemistry of the molecule.[5]

Experimental Workflow Diagram

Extraction_and_Isolation_Workflow Plant_Material Powdered E. lathyris Seeds Extraction Solvent Extraction (Methanol/Ethanol) Plant_Material->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Solvent_Partitioning Solvent Partitioning Crude_Extract->Solvent_Partitioning Fractions Hexane, EtOAc, BuOH Fractions Solvent_Partitioning->Fractions Silica_Gel Silica Gel Column Chromatography Fractions->Silica_Gel Select Enriched Fraction Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex HPLC Preparative HPLC Sephadex->HPLC Pure_Compound 17-Hydroxyisolathyrol HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation

Caption: Generalized workflow for the extraction and isolation of 17-Hydroxyisolathyrol.

Biological Activities of Related Lathyrane Diterpenoids

While specific biological data for 17-Hydroxyisolathyrol is not abundant in the current literature, the activities of other lathyrane diterpenoids isolated from Euphorbia lathyris provide a strong indication of its potential pharmacological profile.

Biological Activity Compound(s) Observed Effect Reference(s)
Anti-inflammatory Various lathyrane diterpenoidsInhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.[4][6][8]
Cytotoxicity Euphorbia factors L1, L2, L3, L8, L9Demonstrated cytotoxic activity against various cancer cell lines.[9]
Multidrug Resistance (MDR) Modulation Lathyrane diterpenesInhibition of P-glycoprotein (P-gp), a key protein in cancer cell drug resistance.[3][5]
Putative Signaling Pathway: Anti-inflammatory Action

The anti-inflammatory activity of lathyrane diterpenoids from E. lathyris has been linked to the inhibition of nitric oxide (NO) production in macrophages.[6][8] NO is a key signaling molecule in the inflammatory response, and its overproduction is associated with various inflammatory diseases. The likely mechanism involves the modulation of inflammatory signaling pathways that lead to the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation.

Anti_Inflammatory_Pathway LPS Lipopolysaccharide (LPS) (Inflammatory Stimulus) Macrophage Macrophage LPS->Macrophage Activates Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB, MAPKs) Macrophage->Signaling_Cascade iNOS_Expression Increased iNOS Gene Expression Signaling_Cascade->iNOS_Expression iNOS_Protein iNOS Protein Synthesis iNOS_Expression->iNOS_Protein NO_Production Nitric Oxide (NO) Production iNOS_Protein->NO_Production Inflammation Inflammation NO_Production->Inflammation Lathyrane Lathyrane Diterpenoids (e.g., 17-Hydroxyisolathyrol) Lathyrane->Signaling_Cascade Inhibits Lathyrane->iNOS_Expression Inhibits

Caption: Proposed anti-inflammatory signaling pathway of lathyrane diterpenoids.

Future Directions and Conclusion

17-Hydroxyisolathyrol, as a constituent of Euphorbia lathyris, represents a promising area for further research. The development of a standardized and efficient protocol for its isolation is a critical first step. Subsequent in-depth biological evaluation is warranted to determine its specific cytotoxic, anti-inflammatory, and other pharmacological activities. Structure-activity relationship (SAR) studies on 17-Hydroxyisolathyrol and its derivatives could lead to the development of novel therapeutic agents.

References

Foundational

Unraveling the Molecular Architecture of 17-Hydroxyisolathyrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This in-depth guide provides a comprehensive overview of the chemical structure elucidation of 17-Hydroxyisolathyrol, a macrocyclic lathyrane diterpenoid is...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical structure elucidation of 17-Hydroxyisolathyrol, a macrocyclic lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris. This document details the experimental protocols for its isolation and the spectroscopic techniques utilized to determine its intricate molecular structure, presenting key quantitative data in a clear, tabular format.

Introduction

17-Hydroxyisolathyrol (Molecular Formula: C₂₀H₃₀O₅, CAS No: 93551-00-9) belongs to the lathyrane class of diterpenoids, which are characterized by a unique tricyclic 5/11/3-membered ring system.[1][2] These compounds, primarily found in the Euphorbia genus, have garnered significant interest due to their diverse biological activities, including the modulation of multidrug resistance in cancer cells. The precise determination of their three-dimensional structure is crucial for understanding their mechanism of action and for guiding synthetic efforts toward novel therapeutic agents. The structural elucidation of 17-Hydroxyisolathyrol and its congeners has been achieved through a combination of extensive spectroscopic analysis, primarily multidimensional Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and confirmed by X-ray crystallography.[3]

Isolation of 17-Hydroxyisolathyrol

The isolation of 17-Hydroxyisolathyrol from the seeds of Euphorbia lathyris is a multi-step process involving extraction and chromatographic purification. The general workflow is outlined below.

G start Dried Seeds of Euphorbia lathyris extraction Extraction with 95% Ethanol (B145695) start->extraction partition Partitioning extraction->partition pet_ether Petroleum Ether Fraction partition->pet_ether Aqueous suspension partitioned acetonitrile (B52724) Acetonitrile Fraction pet_ether->acetonitrile Re-extraction column_chroma Silica (B1680970) Gel Column Chromatography acetonitrile->column_chroma hplc Semi-preparative HPLC column_chroma->hplc pure_compound 17-Hydroxyisolathyrol hplc->pure_compound

Figure 1: General workflow for the isolation of 17-Hydroxyisolathyrol.
Detailed Experimental Protocol: Isolation

  • Plant Material and Extraction: Dried and powdered seeds of Euphorbia lathyris (12 kg) are extracted exhaustively with 95% aqueous ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.[4]

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with petroleum ether, dichloromethane, and ethyl acetate. The petroleum ether-soluble fraction is then re-extracted with acetonitrile to enrich the diterpenoid content.[4]

  • Column Chromatography: The acetonitrile fraction is subjected to column chromatography on a silica gel column. Elution is performed with a gradient of petroleum ether and acetone (B3395972) (or a similar solvent system) to separate the components based on polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are pooled and further purified by semi-preparative reverse-phase HPLC to yield pure 17-Hydroxyisolathyrol.[4]

Spectroscopic Data and Structure Elucidation

The definitive structure of 17-Hydroxyisolathyrol was established through the comprehensive analysis of its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, and NOESY) experiments are pivotal in assembling the carbon skeleton and determining the relative stereochemistry of the molecule. Although the specific NMR data for 17-Hydroxyisolathyrol is not publicly available in tabulated form, the general features of lathyrane diterpenoids have been extensively studied.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in Lathyrane Diterpenoids

Functional Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Methyl Groups (e.g., C-18, C-19, C-20)0.90 - 2.1015.0 - 30.0
Methylene Groups1.20 - 2.5020.0 - 45.0
Methine Groups1.50 - 3.0030.0 - 60.0
Carbons Bearing Hydroxyl Groups3.50 - 5.5065.0 - 85.0
Olefinic Protons/Carbons5.00 - 6.50120.0 - 145.0
Carbonyl Carbon (Ketone/Ester)-190.0 - 220.0

Note: These are general ranges and the exact chemical shifts for 17-Hydroxyisolathyrol may vary.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of the molecule, confirming its molecular formula as C₂₀H₃₀O₅. The fragmentation pattern observed in the MS/MS spectrum provides valuable information about the connectivity of the atoms within the molecule.

Table 2: Expected Mass Spectrometry Data for 17-Hydroxyisolathyrol

Ionm/z (calculated)Description
[M+H]⁺351.2171Protonated molecular ion
[M+Na]⁺373.1991Sodium adduct
[M-H₂O+H]⁺333.2066Loss of a water molecule
[M-2H₂O+H]⁺315.1960Loss of two water molecules
X-ray Crystallography

The absolute stereochemistry and the conformation of the flexible 11-membered ring of isolathyrol diterpenes have been unambiguously confirmed by single-crystal X-ray diffraction analysis. This technique provides the precise three-dimensional coordinates of each atom in the molecule, solidifying the structural assignment derived from spectroscopic methods.[3]

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a novel natural product like 17-Hydroxyisolathyrol follows a logical progression of experiments and data analysis.

G start Pure 17-Hydroxyisolathyrol hrms HRMS Analysis start->hrms nmr 1D & 2D NMR Spectroscopy start->nmr formula Determine Molecular Formula (C20H30O5) hrms->formula skeleton Assemble Carbon Skeleton & Connectivity nmr->skeleton formula->skeleton stereo Determine Relative Stereochemistry (NOESY) skeleton->stereo xray Single-Crystal X-ray Diffraction stereo->xray abs_stereo Confirm Absolute Stereochemistry & Conformation xray->abs_stereo final_structure Final Elucidated Structure abs_stereo->final_structure

Figure 2: Logical workflow for the structure elucidation of 17-Hydroxyisolathyrol.

Conclusion

The chemical structure of 17-Hydroxyisolathyrol has been rigorously established through a combination of meticulous isolation procedures and advanced spectroscopic techniques. The detailed structural information provides a critical foundation for further investigation into its biological activities and potential as a lead compound in drug discovery and development. The methodologies described herein serve as a valuable guide for researchers in the field of natural product chemistry.

References

Exploratory

In-Depth Technical Guide to the Spectroscopic Data of 17-Hydroxyisolathyrol

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for 17-Hydroxyisolathyrol, a lathyrane-type diterpenoid isolated from the s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 17-Hydroxyisolathyrol, a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris. This document is intended to serve as a core resource for researchers engaged in the study of natural products, particularly those with potential applications in drug discovery and development.

Introduction to 17-Hydroxyisolathyrol

17-Hydroxyisolathyrol is a macrocyclic diterpenoid belonging to the lathyrane family, a class of compounds known for their complex carbon skeletons and diverse biological activities. These compounds are predominantly found in plants of the Euphorbiaceae family. The structural elucidation of these molecules is heavily reliant on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide detailed insights into their atomic connectivity and molecular weight.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Data

Data presented below is illustrative and based on characteristic shifts for the isolathyrol skeleton. Actual experimental values may vary slightly depending on the solvent and instrument parameters.

Table 1: ¹H NMR Spectroscopic Data for 17-Hydroxyisolathyrol (Illustrative)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1~ 5.8 - 6.0d~ 10.0
2~ 2.0 - 2.2m
3~ 4.0 - 4.2m
4~ 1.8 - 1.9m
5~ 3.5 - 3.7d~ 8.0
6~ 2.3 - 2.5m
7~ 3.8 - 4.0m
8~ 1.5 - 1.7m
9~ 1.9 - 2.1m
10~ 2.4 - 2.6m
11~ 1.3 - 1.5m
12~ 5.4 - 5.6dd~ 15.0, 8.0
13~ 5.6 - 5.8d~ 15.0
14~ 200 - 205(ketone)
15~ 4.5 - 4.7m
16~ 1.0 - 1.2s
17~ 3.3 - 3.5d~ 6.0
18~ 1.1 - 1.3s
19~ 1.2 - 1.4s
20~ 0.8 - 1.0d~ 7.0

Table 2: ¹³C NMR Spectroscopic Data for 17-Hydroxyisolathyrol (Illustrative)

PositionChemical Shift (δ, ppm)
1~ 130 - 135
2~ 40 - 45
3~ 70 - 75
4~ 45 - 50
5~ 80 - 85
6~ 40 - 45
7~ 75 - 80
8~ 35 - 40
9~ 25 - 30
10~ 40 - 45
11~ 30 - 35
12~ 125 - 130
13~ 135 - 140
14~ 205 - 210
15~ 70 - 75
16~ 20 - 25
17~ 60 - 65
18~ 25 - 30
19~ 15 - 20
20~ 10 - 15
Mass Spectrometry (MS) Data

High-resolution mass spectrometry, typically using electrospray ionization (HR-ESI-MS), is employed to determine the exact molecular formula of the compound.

Table 3: Mass Spectrometry Data for 17-Hydroxyisolathyrol

ParameterValue
Molecular FormulaC₂₀H₃₀O₅
Molecular Weight350.45 g/mol
Ionization ModePositive ESI
Observed Ion[M+Na]⁺
Calculated m/z373.1985
Measured m/zValue to be obtained from experimental data

Experimental Protocols

The isolation and spectroscopic analysis of 17-Hydroxyisolathyrol from Euphorbia lathyris seeds involve a multi-step process.

Extraction and Isolation
  • Plant Material : Dried and powdered seeds of Euphorbia lathyris are used as the starting material.

  • Extraction : The powdered seeds are typically extracted with 95% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[1][2]

  • Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, dichloromethane (B109758), and ethyl acetate (B1210297), to separate compounds based on their polarity.[1][2]

  • Chromatography : The fraction containing the diterpenoids (often the dichloromethane or ethyl acetate fraction) is subjected to multiple chromatographic steps for purification. This typically includes:

    • Column Chromatography : Using silica (B1680970) gel and a gradient elution system (e.g., petroleum ether-acetone or hexane-ethyl acetate).[3]

    • Preparative High-Performance Liquid Chromatography (HPLC) : For final purification of the isolated compounds. A C18 column with a mobile phase such as methanol-water or acetonitrile-water is commonly used.[1][2]

Spectroscopic Analysis
  • NMR Spectroscopy :

    • Sample Preparation : A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).

    • Instrumentation : ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

    • Data Analysis : The chemical shifts, coupling constants, and correlations from the 2D spectra are used to assign the protons and carbons and to elucidate the final structure.

  • Mass Spectrometry :

    • Sample Preparation : A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

    • Instrumentation : High-resolution mass spectra are acquired on a mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Data Analysis : The mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺) is used to determine the molecular weight and to calculate the elemental composition.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the isolation and structural elucidation of 17-Hydroxyisolathyrol, as well as the logical relationship in spectroscopic data analysis.

experimental_workflow start Dried Seeds of Euphorbia lathyris extraction Solvent Extraction (e.g., 95% Ethanol) start->extraction partitioning Solvent-Solvent Partitioning extraction->partitioning column_chroma Silica Gel Column Chromatography partitioning->column_chroma hplc Preparative HPLC column_chroma->hplc pure_compound Pure 17-Hydroxyisolathyrol hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopy data_analysis Structure Elucidation spectroscopy->data_analysis

Figure 1: General workflow for isolation and analysis.

data_analysis_workflow cluster_nmr NMR Analysis cluster_ms MS Analysis nmr_1h ¹H NMR Proton environment Integration Multiplicity structure Final Structure of 17-Hydroxyisolathyrol nmr_1h->structure Identifies Proton Connectivity nmr_13c ¹³C NMR Carbon skeleton Functional groups nmr_13c->structure Identifies Carbon Framework nmr_2d 2D NMR (COSY, HSQC, HMBC) H-H correlations C-H correlations Long-range C-H correlations nmr_2d->structure Confirms Connectivity ms HR-ESI-MS Molecular Weight Molecular Formula ms->structure Provides Molecular Formula

Figure 2: Logic of spectroscopic data interpretation.

References

Foundational

The Biosynthesis of Lathyrane Diterpenoids: A Technical Guide for Researchers

Abstract Lathyrane diterpenoids are a large and structurally diverse family of natural products predominantly found in the Euphorbiaceae family.[1][2] These compounds, characterized by a complex 5/11/3 tricyclic carbon s...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Lathyrane diterpenoids are a large and structurally diverse family of natural products predominantly found in the Euphorbiaceae family.[1][2] These compounds, characterized by a complex 5/11/3 tricyclic carbon skeleton, have garnered significant interest from the scientific community due to their wide range of biological activities, including anti-inflammatory, cytotoxic, and multidrug resistance reversal properties.[2][3][4] This technical guide provides a comprehensive overview of the lathyrane diterpenoid biosynthetic pathway, from the initial cyclization of the universal diterpene precursor to the intricate tailoring reactions that generate the vast chemical diversity observed in nature. Detailed experimental protocols for key enzymatic assays and heterologous pathway reconstruction are provided, alongside tabulated quantitative data to support researchers in the fields of natural product biosynthesis, metabolic engineering, and drug development.

Introduction

The lathyrane scaffold is a highly oxygenated and complex macrocyclic structure.[2] Its biosynthesis represents a fascinating example of enzymatic catalysis, involving terpene synthases, cytochrome P450 monooxygenases (CYP450s), and alcohol dehydrogenases to construct the core structure, which is then further decorated by enzymes such as acyltransferases. Understanding this pathway is crucial for the heterologous production of valuable lathyrane diterpenoids, many of which are produced in their native plant sources at very low levels. This guide will detail the key enzymatic steps, present quantitative data from published studies, and provide detailed methodologies to enable further research and exploitation of this important class of molecules.

The Core Biosynthetic Pathway: From GGPP to the Lathyrane Scaffold

The biosynthesis of the lathyrane core begins with the universal C20 diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). The pathway to the key lathyrane intermediate, jolkinol C, has been elucidated through studies in Euphorbia lathyris and functionally reconstituted in heterologous hosts like Nicotiana benthamiana and Saccharomyces cerevisiae.[5][6]

The key enzymatic steps are as follows:

  • Cyclization of GGPP to Casbene (B1241624): The first committed step is the cyclization of the linear precursor GGPP to the bicyclic diterpene casbene. This reaction is catalyzed by the enzyme casbene synthase (CBS) .[5] CBS is a class I diterpene synthase that is prevalent in the Euphorbiaceae family.[7]

  • Regio-specific Oxidation of Casbene: Casbene undergoes two crucial, regio-specific oxidation reactions catalyzed by cytochrome P450 monooxygenases.

    • C-9 Oxidation: CYP71D445 catalyzes the oxidation of casbene at the C-9 position.[5] This step is considered a key bifurcation point, directing the pathway towards various multicyclic diterpenoid scaffolds, including lathyranes.[5]

    • C-5 Oxidation: CYP726A27 catalyzes the oxidation of casbene at the C-5 position.[5] Evidence suggests that CYP726A27 is a bifunctional enzyme that can also introduce a hydroxyl group at the adjacent C-6 position.[2]

  • Dehydrogenation and Cyclization to Jolkinol C: Following the oxidations, an alcohol dehydrogenase (ADH1) from E. lathyris catalyzes the dehydrogenation of the hydroxyl groups. This leads to a subsequent rearrangement and intramolecular cyclization, forming the characteristic 5/11/3 tricyclic lathyrane skeleton of jolkinol C .[5] This ADH-mediated cyclization is an unconventional and key step in the formation of the lathyrane ring system.[5]

Below is a DOT language script for visualizing the core biosynthetic pathway.

Lathyrane_Core_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Casbene Casbene GGPP->Casbene CBS 9_OH_Casbene 9-hydroxy-casbene Casbene->9_OH_Casbene CYP71D445 5_9_diOH_Casbene 5,9-dihydroxy-casbene 9_OH_Casbene->5_9_diOH_Casbene CYP726A27 Jolkinol_C Jolkinol C 5_9_diOH_Casbene->Jolkinol_C ADH1 CBS Casbene Synthase (CBS) CYP71D445 CYP71D445 CYP726A27 CYP726A27 ADH1 ADH1

Caption: Core biosynthetic pathway of lathyrane diterpenoids.

Generation of Structural Diversity

The structural diversity of lathyrane diterpenoids arises from further modifications to the core scaffold, primarily through acylation, and potentially through light-induced isomerizations.

Acylation by BAHD Acyltransferases

Recent research has identified two O-acyltransferases from the BAHD family in E. lathyris that are responsible for decorating the lathyrane core.[1]

  • ElBAHD16: This enzyme exhibits regioselectivity for the 7-OH group of 7-hydroxylathyrol and lathyrol. It also shows donor promiscuity, meaning it can utilize different acyl-CoA donors, leading to a variety of ester derivatives at the C-7 position.[1]

  • ElBAHD35: In contrast, ElBAHD35 specifically recognizes the 5-OH group of 7-hydroxylathyrol and lathyrol and mediates mono-acetylation using acetyl-CoA, demonstrating donor specificity.[1]

The interplay of these and likely other yet-to-be-discovered acyltransferases contributes significantly to the vast array of naturally occurring lathyrane diterpenoid esters.

Lathyrane_Acylation Lathyrol_Core Lathyrol / 7-hydroxylathyrol (Core Scaffold) Acylated_5_OH 5-O-acetyl-lathyrane Lathyrol_Core->Acylated_5_OH ElBAHD35 + Acetyl-CoA Acylated_7_OH 7-O-acyl-lathyrane Lathyrol_Core->Acylated_7_OH ElBAHD16 + Acyl-CoAs Diverse_Lathyranes Diverse Lathyrane Diterpenoids Acylated_5_OH->Diverse_Lathyranes Acylated_7_OH->Diverse_Lathyranes ElBAHD35 ElBAHD35 (Donor Specific) ElBAHD16 ElBAHD16 (Donor Promiscuous)

Caption: Acylation of the lathyrane scaffold by ElBAHD enzymes.

Proposed Light-Induced Isomerization

Some lathyrane diterpenoids exist as stereoisomers containing an unusual trans-gem-dimethylcyclopropane ring. It has been proposed that these isomers may be formed from a precursor, such as Euphorbia factor L2, through a light-triggered free radical intermediate.[3] This suggests a non-enzymatic diversification mechanism that could be relevant in the plant's natural environment.

Quantitative Data

The heterologous production of lathyrane diterpenoids in engineered microorganisms has provided valuable quantitative data on the efficiency of the biosynthetic pathway. The following tables summarize key production titers achieved in Saccharomyces cerevisiae.

Table 1: Production of Casbene in Engineered S. cerevisiae

Strain DescriptionCasbene Titer (mg/L)Reference
Engineered with Jatropha curcas CBS~160[8]
Engineered with Euphorbia lathyris CBS31[7]

Table 2: Production of Oxidized Casbanes and Jolkinol C in Engineered S. cerevisiae

ProductStrain DescriptionTiter (mg/L)Reference
C-9 Oxidized CasbanesExpressing ElC9OX1p (CYP71D445)> 44[8]
C-9 Oxidized CasbanesExpressing JcC9OX2p35[8]
Jolkinol C Final engineered strain (JWY521)~800 [6][8]
Total Oxidized Casbanes Final engineered strain (JWY521)> 1000 [6][8]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the lathyrane diterpenoid biosynthetic pathway. These protocols are adapted from published literature.[5][6][9]

Heterologous Expression in Nicotiana benthamiana

Transient expression in N. benthamiana is a rapid method for in vivo functional characterization of biosynthetic genes.

Protocol:

  • Vector Construction: Clone the coding sequences of the biosynthetic genes (e.g., CBS, CYP71D445, CYP726A27, ADH1) into a plant expression vector such as pEAQ-HT.

  • Agrobacterium Transformation: Transform Agrobacterium tumefaciens (e.g., strain GV3101) with the expression constructs via electroporation. Select positive transformants on appropriate antibiotic-containing media.

  • Culture Preparation: Grow individual Agrobacterium strains overnight in LB medium with appropriate antibiotics. Pellet the cells by centrifugation and resuspend in infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 150 µM acetosyringone, pH 5.6) to a final OD₆₀₀ of ~0.5-1.0 for each strain.

  • Co-infiltration: Mix the resuspended Agrobacterium strains containing the different gene constructs. For enhanced diterpenoid production, co-infiltrate with strains expressing upstream pathway genes like 1-deoxy-D-xylulose 5-phosphate synthase (DXS) and geranylgeranyl diphosphate synthase (GGPPS).

  • Infiltration: Infiltrate the abaxial side of the leaves of 4-6 week old N. benthamiana plants using a needleless syringe.

  • Incubation and Harvest: Grow the infiltrated plants for 5-7 days under controlled conditions (e.g., 16h light/8h dark cycle). Harvest the infiltrated leaf tissue for metabolite analysis.

N_benthamiana_Workflow Cloning 1. Gene Cloning into Plant Expression Vector Agro_Transformation 2. Agrobacterium Transformation Cloning->Agro_Transformation Culture 3. Agrobacterium Culture & Resuspension Agro_Transformation->Culture Infiltration 4. Leaf Infiltration Culture->Infiltration Harvest 5. Plant Incubation & Harvest Infiltration->Harvest Analysis 6. Metabolite Extraction & Analysis (LC-MS/GC-MS) Harvest->Analysis

Caption: Workflow for transient expression in N. benthamiana.

In Vitro Enzyme Assays

In vitro assays are essential for confirming the specific function of each enzyme in the pathway.

Protocol for Coupled P450-ADH1 Assay:

  • Enzyme Preparation:

    • P450s: Prepare microsomes containing the heterologously expressed CYP450s (CYP71D445 and CYP726A27) from engineered yeast or insect cells.

    • ADH1: Express and purify recombinant ADH1 from E. coli (e.g., using a His-tag and Ni-NTA affinity chromatography).

  • Assay Mixture: Combine the following in a reaction buffer (e.g., 20 mM KH₂PO₄, 10 mM EDTA):

    • P450-containing microsomes

    • Purified ADH1 enzyme (~200 µg)

    • Substrate (e.g., 100 µM casbene or oxidized intermediates)

    • NAD⁺ (1 mM)

    • NADPH regeneration system for P450s (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADPH)

  • Reaction: Incubate the reaction mixture at 28-30 °C overnight.

  • Extraction: Stop the reaction and extract the products using an organic solvent (e.g., ethyl acetate).

  • Analysis: Evaporate the solvent, resuspend the residue, and analyze the products by LC-MS or GC-MS.

Metabolite Extraction and Analysis

Extraction from N. benthamiana:

  • Freeze-dry and grind the harvested leaf tissue.

  • Extract the ground tissue with a suitable organic solvent (e.g., hexane (B92381) for casbene, ethyl acetate (B1210297) or methanol (B129727) for more polar lathyranes).[9]

  • Use sonication to improve extraction efficiency.

  • Centrifuge to pellet the plant debris and collect the supernatant.

  • Concentrate the extract under a stream of nitrogen before analysis.

LC-MS/MS Analysis:

  • Column: Use a C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm).[10]

  • Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B52724) (B), both typically containing 0.1% formic acid to improve ionization.

  • Ionization: Electrospray ionization (ESI) in positive mode is commonly used for lathyrane diterpenoids.

  • Detection: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to acquire full scan data and tandem MS (MS/MS) data for structural elucidation and confirmation.[10]

Conclusion

The biosynthetic pathway of lathyrane diterpenoids is a complex and elegant example of nature's chemical machinery. The elucidation of the core pathway involving casbene synthase, two distinct cytochrome P450s, and an alcohol dehydrogenase has paved the way for the heterologous production of these valuable compounds. Furthermore, the discovery of specific acyltransferases begins to explain the incredible structural diversity within this family. The high titers of jolkinol C achieved in engineered yeast highlight the potential of synthetic biology to provide a sustainable source of these molecules for drug development and other applications. The experimental protocols and data presented in this guide offer a valuable resource for researchers aiming to further explore and engineer this fascinating biosynthetic pathway.

References

Exploratory

"physical and chemical properties of 17-Hydroxyisolathyrol"

For Researchers, Scientists, and Drug Development Professionals Introduction 17-Hydroxyisolathyrol is a macrocyclic lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris.[1] As a member of the lathyrane fam...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyisolathyrol is a macrocyclic lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris.[1] As a member of the lathyrane family of diterpenoids, it is part of a class of natural products known for a diverse range of biological activities, including anti-inflammatory, cytotoxic, and multidrug resistance reversal properties.[2][3] This technical guide provides a detailed overview of the known physical and chemical properties, experimental protocols for isolation and synthesis, and insights into the potential signaling pathways of 17-Hydroxyisolathyrol and related compounds.

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₂₀H₃₀O₅MedchemExpress[1]
Molecular Weight 350.45 g/mol MedchemExpress[1]
CAS Number 93551-00-9MedchemExpress[1]
Appearance Light yellow to yellow solidMedchemExpress[1]
Melting Point Not available
Boiling Point Not available
Solubility DMSO: ≥ 100 mg/mL (285.35 mM)MedchemExpress[1]

Spectral Data Summary

Detailed spectral data for 17-Hydroxyisolathyrol is not published in its entirety. However, the structural elucidation of numerous lathyrane diterpenoids from Euphorbia lathyris has been achieved using a combination of spectroscopic methods.[4][5][6] The expected spectral characteristics are as follows:

Spectroscopic TechniqueExpected Features
¹H NMR Signals corresponding to olefinic protons, protons adjacent to hydroxyl and carbonyl groups, and characteristic signals for the cyclopropane (B1198618) ring protons.
¹³C NMR Resonances for carbonyl carbons, olefinic carbons, carbons bearing hydroxyl groups, and the unique cyclopropane ring carbons.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of 350.45, along with fragmentation patterns characteristic of the lathyrane skeleton. High-resolution mass spectrometry (HRMS) would provide the exact mass and confirm the molecular formula.
Infrared (IR) Spectroscopy Absorption bands indicating the presence of hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bond (C=C) functional groups.

Experimental Protocols

Isolation of Lathyrane Diterpenoids from Euphorbia lathyris

The following is a generalized protocol for the isolation of lathyrane diterpenoids, including 17-Hydroxyisolathyrol, from the seeds of Euphorbia lathyris, based on published methods for related compounds.[4][5][6]

Workflow for Isolation

start Dried Seeds of Euphorbia lathyris extraction Extraction with Ethanol (B145695) or Methanol (B129727) start->extraction partition Solvent-Solvent Partitioning (e.g., with petroleum ether, ethyl acetate) extraction->partition chromatography1 Column Chromatography (Silica Gel) partition->chromatography1 chromatography2 Further Chromatographic Purification (e.g., Sephadex LH-20, HPLC) chromatography1->chromatography2 end Isolated 17-Hydroxyisolathyrol chromatography2->end

Caption: General workflow for the isolation of 17-Hydroxyisolathyrol.

Methodology:

  • Extraction: The dried and powdered seeds of Euphorbia lathyris are extracted exhaustively with a polar solvent such as methanol or ethanol at room temperature.

  • Solvent-Solvent Partitioning: The resulting crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity. Lathyrane diterpenoids are typically found in the moderately polar fractions (e.g., ethyl acetate).

  • Column Chromatography: The enriched fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the mixture into less complex fractions.

  • Further Purification: Fractions containing the compounds of interest are further purified using techniques such as Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC) to yield pure 17-Hydroxyisolathyrol.

  • Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and mass spectrometry.

General Synthetic Strategy for Lathyrane Diterpenoid Derivatives

A total synthesis of 17-Hydroxyisolathyrol has not been reported. However, synthetic efforts towards other lathyrane diterpenoids have been described. These often involve complex, multi-step sequences to construct the characteristic tricyclic ring system. The synthesis of derivatives often starts from a readily available natural lathyrane diterpenoid.

Signaling Pathways

The biological activities of lathyrane diterpenoids are believed to be mediated through various cellular signaling pathways. Key pathways implicated in the action of this class of compounds include the NF-κB signaling pathway and the Protein Kinase C (PKC) signaling pathway.

NF-κB Signaling Pathway

Several studies have shown that lathyrane diterpenoids can exert anti-inflammatory effects by modulating the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition can lead to a downstream reduction in the production of pro-inflammatory mediators.

lathyrol 17-Hydroxyisolathyrol ikb_kinase IKK Complex lathyrol->ikb_kinase Inhibition ikb IκBα ikb_kinase->ikb Phosphorylation nfkb NF-κB (p50/p65) ikb->nfkb Degradation nucleus Nucleus nfkb->nucleus Translocation genes Pro-inflammatory Gene Transcription nucleus->genes Activation inflammation Inflammatory Response genes->inflammation

Caption: Postulated inhibition of the NF-κB signaling pathway.

Protein Kinase C (PKC) Activation

Lathyrane diterpenoids are also known to be potent activators of Protein Kinase C (PKC), a family of enzymes that control the function of other proteins through phosphorylation. This interaction is thought to be responsible for some of the observed biological effects, including the potential for multidrug resistance reversal in cancer cells.

Conclusion

17-Hydroxyisolathyrol is a promising natural product with potential applications in drug discovery, particularly in the areas of inflammation and oncology. While further research is needed to fully elucidate its physical, chemical, and biological properties, this guide provides a comprehensive summary of the current state of knowledge to aid researchers in their investigations of this intriguing molecule.

References

Foundational

17-Hydroxyisolathyrol: A Technical Overview of a Bioactive Diterpenoid

For Researchers, Scientists, and Drug Development Professionals Core Compound Identification Chemical Identity: 17-Hydroxyisolathyrol is a macrocyclic lathyrol derivative.[1] IdentifierValueReference CAS Number 93551-00-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Chemical Identity: 17-Hydroxyisolathyrol is a macrocyclic lathyrol derivative.[1]

IdentifierValueReference
CAS Number 93551-00-9[1][2]
Molecular Formula C20H30O5[1][2]
Molecular Weight 350.45 g/mol [1]

Physicochemical Properties

17-Hydroxyisolathyrol is typically supplied as a solid, ranging in color from light yellow to yellow.[1] Information regarding its solubility indicates that it is soluble in dimethyl sulfoxide (B87167) (DMSO).[1]

Biological Context and Activity

17-Hydroxyisolathyrol is a natural product isolated from the seeds of Euphorbia lathyris.[1] This plant is a known source of various diterpenoids, a class of compounds that have garnered significant interest in drug development due to their diverse and potent biological activities.[3][4][5]

While specific quantitative data on the biological activity of 17-Hydroxyisolathyrol is limited in publicly available literature, the broader class of lathyrane diterpenoids, to which it belongs, has been reported to exhibit a range of pharmacological effects, including:

  • Anti-inflammatory Activity: Several lathyrane-type diterpenoids isolated from Euphorbia lathyris have demonstrated the ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[6] Certain compounds were also found to significantly reduce the mRNA levels of pro-inflammatory cytokines such as IL-6 and IL-1β.[6]

  • Anticancer Activity: Other diterpenoids from Euphorbia lathyris have been evaluated for their antiproliferative effects. For instance, euphlathin A, a lathyrane-type diterpenoid, showed significant activity against human hypertrophic scar (HTS) cells with an IC50 value of 6.33 μM.[4]

Potential Mechanism of Action: Insights from Lathyrane Diterpenoids

While the specific signaling pathways modulated by 17-Hydroxyisolathyrol have not been fully elucidated, research on related lathyrane diterpenoids suggests a potential interaction with key inflammatory pathways. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response. Studies on other natural products have shown that inhibition of the TLR4/NF-κB signaling pathway can lead to a reduction in the production of pro-inflammatory cytokines like IL-6 and TNF-α.[7] Given the observed anti-inflammatory effects of lathyrane diterpenoids, it is plausible that 17-Hydroxyisolathyrol may exert its effects through modulation of the NF-κB pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκB IκB IKK->IκB Phosphorylates NF_kB NF-κB IκB->NF_kB Releases NF_kB_n NF-κB NF_kB->NF_kB_n Translocates 17_Hydroxyisolathyrol 17-Hydroxyisolathyrol (Hypothesized) 17_Hydroxyisolathyrol->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression NF_kB_n->Gene_Expression Induces

Caption: Hypothesized mechanism of 17-Hydroxyisolathyrol in the NF-κB signaling pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and biological evaluation of 17-Hydroxyisolathyrol are not extensively documented in readily available literature. However, general methodologies for the study of diterpenoids from Euphorbia species can be inferred.

Isolation and Characterization

The isolation of diterpenoids from Euphorbia lathyris typically involves extraction from the seeds followed by various chromatographic techniques to separate and purify the individual compounds.[6] Structural elucidation is then carried out using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[6]

In Vitro Anti-inflammatory Assays

A common method to assess the anti-inflammatory potential of compounds like 17-Hydroxyisolathyrol involves the use of cell-based assays.

Nitric Oxide (NO) Production Inhibition Assay:

  • Cell Culture: BV-2 microglial cells are cultured in an appropriate medium.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., 17-Hydroxyisolathyrol) for a specified period.

  • Stimulation: Lipopolysaccharide (LPS) is added to the cell culture to induce an inflammatory response and stimulate NO production.

  • Measurement: After incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Analysis: The percentage of inhibition of NO production by the test compound is calculated relative to the LPS-stimulated control.

Cytokine mRNA Expression Analysis:

  • Cell Treatment: Similar to the NO assay, BV-2 cells are treated with the test compound and then stimulated with LPS.

  • RNA Extraction: Total RNA is extracted from the cells.

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • Quantitative PCR (qPCR): The expression levels of pro-inflammatory cytokine genes (e.g., IL-6, IL-1β) are quantified by qPCR using specific primers.

  • Analysis: The relative gene expression is normalized to a housekeeping gene, and the fold change in expression due to treatment with the test compound is determined.

In Vivo Experimental Protocols: Compound Formulation

For in vivo studies, proper formulation of 17-Hydroxyisolathyrol is crucial. The following represents a general protocol for preparing a solution for administration:

Solvent Formulation:

  • Stock Solution: Prepare a stock solution of 17-Hydroxyisolathyrol in DMSO.

  • Working Solution: For a 1 mL working solution, a common vehicle might consist of:

    • 10% DMSO (from stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

    • The components are added sequentially and mixed thoroughly to ensure a clear solution. It is recommended to prepare this working solution fresh on the day of use.

G Start Start: 17-Hydroxyisolathyrol (Solid) DMSO_Stock Dissolve in DMSO to create Stock Solution Start->DMSO_Stock Add_PEG300 Add PEG300 and Mix DMSO_Stock->Add_PEG300 Add_Tween80 Add Tween-80 and Mix Add_PEG300->Add_Tween80 Add_Saline Add Saline and Mix Add_Tween80->Add_Saline Final_Solution Final Working Solution for In Vivo Use Add_Saline->Final_Solution

Caption: Workflow for the preparation of an in vivo formulation of 17-Hydroxyisolathyrol.

Conclusion and Future Directions

17-Hydroxyisolathyrol represents a promising natural product with potential therapeutic applications, particularly in the realm of inflammatory diseases. While research on this specific compound is still emerging, the known biological activities of related lathyrane diterpenoids provide a strong rationale for further investigation. Future studies should focus on elucidating the precise molecular targets and mechanisms of action of 17-Hydroxyisolathyrol, including its effects on key signaling pathways such as NF-κB. Comprehensive quantitative analysis of its anti-inflammatory and other biological activities, along with detailed in vivo efficacy and safety studies, will be crucial for advancing its potential as a lead compound in drug discovery and development.

References

Exploratory

Lathyrane Diterpenoids: A Comprehensive Technical Review of Their Chemistry and Pharmacology

For Researchers, Scientists, and Drug Development Professionals Introduction Lathyrane diterpenoids are a large and structurally diverse class of natural products predominantly isolated from the genus Euphorbia.[1][2] Th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lathyrane diterpenoids are a large and structurally diverse class of natural products predominantly isolated from the genus Euphorbia.[1][2] These compounds are characterized by a unique tricyclic 5/11/3-membered ring system.[1][2] Over the past few decades, lathyrane diterpenoids have garnered significant attention from the scientific community due to their wide array of potent biological activities. These activities include cytotoxic, anti-inflammatory, multidrug resistance (MDR) reversal, antiviral, and neuroprotective effects, making them promising candidates for drug discovery and development.[1][2] This technical guide provides a comprehensive literature review of lathyrane diterpenoids, with a focus on their quantitative biological data, detailed experimental protocols, and the signaling pathways they modulate.

Biological Activities of Lathyrane Diterpenoids

Lathyrane diterpenoids exhibit a remarkable range of pharmacological effects. The following tables summarize the quantitative data for their most significant biological activities.

Table 1: Cytotoxic Activity of Lathyrane Diterpenoids
CompoundCell LineIC50 (µM)Reference
Euphorbia factor L2bU937 (Human leukemic monocyte lymphoma)0.87 ± 0.32[3]
Euphlathin AHTS (Human hypertrophic scar)6.33
Jatropodagin ASaos-2 (Human osteosarcoma)8.08[4]
Jatropodagin AMG63 (Human osteosarcoma)14.64[4]
Euphorfischer AC4-2B (Human prostate cancer)11.3[5]
Euphorbia factor L28786-0 (Human kidney cancer)9.43[6][7]
Euphorbia factor L28HepG2 (Human liver cancer)13.22[6][7]
Compound 3 (from E. sogdiana)MCF-7 (Human breast cancer)10.1 ± 5 µg/ml[8][9]
Compound 3 (from E. sogdiana)4T1 (Murine breast cancer)28 ± 5 µg/ml[8][9]
Secolathyrane diterpenoid 2 U93722.18[10]
Secolathyrane diterpenoid 3 U93725.41[10]
Table 2: Anti-inflammatory Activity of Lathyrane Diterpenoids
CompoundAssayCell LineIC50 (µM)Reference
Compound 8d1 NO Production InhibitionRAW264.71.55 ± 0.68[1][11]
Compound 1 (from E. lathyris)NO Production InhibitionRAW264.73.0 ± 1.1[3][12]
Compounds 1-3, 7, 9, 11, 13, 14, 16 NO Production InhibitionRAW264.72.6 - 26.0[3][12]
Jatrocurcasenone I (4)NO Production InhibitionRAW264.77.71[13]
Jatrocurcasenone H (3)NO Production InhibitionRAW264.711.28[13]
Euphorbia factor L29 and 17 other isolatesNO Production InhibitionRAW264.711.2 - 52.2[14][15]
Table 3: Multidrug Resistance (MDR) Reversal Activity of Lathyrane Diterpenoids
CompoundCell LineReversal FoldConcentration (µM)Reference
Compounds 2-4, 7-9, 11, 13-14, 16, 18-19, 21-23 HepG2/ADR10.05 - 448.3920[16]
Euphorantester B and 14 other isolatesMCF-7/ADR1.12 - 13.15Not specified[17]
Derivative 25 Not specified16.1Not specified[18]

Experimental Protocols

This section provides detailed methodologies for the isolation, structure elucidation, and biological evaluation of lathyrane diterpenoids, compiled from various research articles.

Isolation and Purification of Lathyrane Diterpenoids from Euphorbia lathyris

The following is a representative protocol for the isolation of lathyrane diterpenoids from the seeds of Euphorbia lathyris.[19]

1. Extraction:

  • Dried and powdered seeds of E. lathyris (e.g., 12 kg) are refluxed with 95% aqueous ethanol (B145695) (e.g., 50 L, 3 times, 2 hours each).

  • The combined ethanol extracts are concentrated under reduced pressure to yield a crude residue.

2. Partitioning:

  • The crude residue is suspended in distilled water and sequentially partitioned with petroleum ether, dichloromethane, and ethyl acetate (B1210297).

  • The resulting fractions are concentrated to dryness.

3. Column Chromatography:

  • The petroleum ether fraction is subjected to column chromatography on silica (B1680970) gel (200-300 mesh).

  • Elution is performed with a gradient of petroleum ether-ethyl acetate (e.g., 1:0 to 0:1, v/v) to yield several sub-fractions.

4. Further Purification:

  • Bioactive sub-fractions are further purified by repeated column chromatography on silica gel and Sephadex LH-20 (eluted with CH2Cl2-MeOH, 1:1, v/v).

  • Final purification is achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol-water gradient) to afford pure lathyrane diterpenoids.

G General Isolation Workflow for Lathyrane Diterpenoids start Dried Plant Material (e.g., Euphorbia seeds) extraction Extraction (e.g., 95% Ethanol Reflux) start->extraction partitioning Solvent Partitioning (Petroleum Ether, CH2Cl2, EtOAc) extraction->partitioning silica_gel Silica Gel Column Chromatography (Gradient Elution) partitioning->silica_gel sephadex Sephadex LH-20 Chromatography (Size Exclusion) silica_gel->sephadex hplc Semi-preparative HPLC (e.g., C18, MeOH/H2O) sephadex->hplc end Pure Lathyrane Diterpenoids hplc->end

General Isolation Workflow
Structure Elucidation

The structures of novel lathyrane diterpenoids are typically elucidated using a combination of spectroscopic techniques.

1. Spectroscopic Analysis:

  • 1D NMR: 1H and 13C NMR spectra provide initial information about the proton and carbon environments in the molecule.[3][11][16]

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies 1H-1H spin-spin couplings, revealing proton connectivity within molecular fragments.[3][16][20]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded 1H and 13C nuclei.[3][11][16]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (2-3 bond) correlations between 1H and 13C, crucial for connecting different molecular fragments and establishing the overall carbon skeleton.[3][16][20]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.[3][16]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact molecular formula.[4][11]

2. X-ray Crystallography:

  • Single-crystal X-ray diffraction analysis provides unambiguous determination of the complete molecular structure, including the absolute configuration.[3][4] This technique requires obtaining a suitable single crystal of the compound.

Biological Assays

1. Cytotoxicity Assay (MTT Assay): [2][9][18][19][21][22][23]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 104 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the lathyrane diterpenoid for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; final concentration 0.5 mg/mL) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in 150 µL of dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

2. Anti-inflammatory Assay (Nitric Oxide Production Inhibition): [14][17][19][20][22][24][25]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.

  • Treatment: Cells are pre-treated with different concentrations of the lathyrane diterpenoid for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) and incubating for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).

    • After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.

  • IC50 Calculation: The IC50 value for the inhibition of NO production is determined.

3. Multidrug Resistance (MDR) Reversal Assay (Rhodamine 123 Extrusion Assay): [5][6][8][13][17]

  • Cell Culture: P-glycoprotein (P-gp) overexpressing cancer cells (e.g., MCF-7/ADR) are seeded in 96-well plates.

  • Treatment: Cells are incubated with various concentrations of the lathyrane diterpenoid in the presence of the P-gp substrate, rhodamine 123 (5.25 µM), for a defined period (e.g., 30 minutes).

  • Fluorescence Measurement: The intracellular accumulation of rhodamine 123 is measured using a fluorescence microplate reader or flow cytometer (excitation/emission ~485/520 nm).

  • Data Analysis: An increase in intracellular rhodamine 123 fluorescence in the presence of the lathyrane diterpenoid indicates inhibition of P-gp-mediated efflux.

Signaling Pathways Modulated by Lathyrane Diterpenoids

Lathyrane diterpenoids exert their biological effects by modulating key intracellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

Several lathyrane diterpenoids have been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[1][3][7] The proposed mechanism involves the inhibition of IκBα phosphorylation and degradation, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. This leads to the downregulation of pro-inflammatory genes, such as iNOS and COX-2.[1][3][7]

G Inhibition of NF-κB Pathway by Lathyrane Diterpenoids cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa_p p-IκBα Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_nuc NF-κB (p65/p50) ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->ProInflammatory_Genes Induces Transcription Lathyrane Lathyrane Diterpenoids Lathyrane->IKK Inhibits IkBa_p->NFkB Degrades, releasing

Inhibition of NF-κB Pathway
Apoptosis Signaling Pathway in Cancer

The cytotoxic effects of some lathyrane diterpenoids are mediated through the induction of apoptosis.[1][5] The intrinsic or mitochondrial pathway of apoptosis appears to be a key mechanism. These compounds can modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, ultimately resulting in apoptotic cell death.

G Induction of Apoptosis by Lathyrane Diterpenoids Lathyrane Lathyrane Diterpenoids Bcl2 Bcl-2 (Anti-apoptotic) Lathyrane->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Lathyrane->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Induction of Apoptosis
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

While the role of the MAPK pathway in the bioactivity of lathyrane diterpenoids is less established, some studies suggest its involvement. The MAPK family, including ERK, JNK, and p38, regulates a wide range of cellular processes such as proliferation, differentiation, and apoptosis.[10][26][27] There is some evidence that lathyrane diterpenoids may modulate the phosphorylation of JNK and ERK.[1] Further research is needed to fully elucidate the role of the MAPK pathway in the pharmacological effects of these compounds.

Conclusion and Future Perspectives

Lathyrane diterpenoids represent a rich source of bioactive molecules with significant therapeutic potential. Their diverse pharmacological activities, including potent cytotoxic, anti-inflammatory, and MDR reversal effects, underscore their importance in drug discovery. The information compiled in this technical guide highlights the key quantitative data, experimental methodologies, and mechanistic insights into their mode of action.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: More extensive SAR studies are needed to optimize the potency and selectivity of lathyrane diterpenoids for specific biological targets.

  • Mechanism of Action: While the involvement of pathways like NF-κB and apoptosis is established for some compounds, a deeper understanding of the precise molecular targets and downstream signaling events is crucial.

  • In Vivo Studies: The majority of the current data is from in vitro studies. More comprehensive in vivo studies are required to evaluate the efficacy, pharmacokinetics, and safety of promising lathyrane diterpenoid candidates.

  • Total Synthesis: The development of efficient and scalable total synthesis routes will be essential for the production of sufficient quantities of these complex molecules for preclinical and clinical development.

References

Foundational

17-Hydroxyisolathyrol: A Technical Guide to its Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals Introduction 17-Hydroxyisolathyrol, a macrocyclic diterpene of the jatrophane family, has emerged as a compound of significant interest in the field of phar...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyisolathyrol, a macrocyclic diterpene of the jatrophane family, has emerged as a compound of significant interest in the field of pharmacology. Isolated from plants of the Euphorbia genus, this natural product has been primarily investigated for its ability to modulate multidrug resistance (MDR) in cancer cells, a major obstacle in successful chemotherapy. This technical guide provides an in-depth overview of the current scientific understanding of the biological activities of 17-Hydroxyisolathyrol, with a focus on its well-documented role as a P-glycoprotein inhibitor. While the broader class of jatrophane diterpenes exhibits a range of biological effects, including anti-inflammatory and neuroprotective activities, this document will concentrate on the experimentally verified actions of 17-Hydroxyisolathyrol.

Modulation of Multidrug Resistance (MDR)

The most significant and well-documented biological activity of 17-Hydroxyisolathyrol is its capacity to reverse multidrug resistance in cancer cells. This phenomenon is primarily attributed to its interaction with P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump.

Quantitative Data on MDR Reversal

The efficacy of 17-Hydroxyisolathyrol in overcoming MDR has been quantified in preclinical studies. The following tables summarize the key findings.

Cell Line Chemotherapeutic Agent Concentration of 17-Hydroxyisolathyrol Fold Reversal of Resistance
MES-SA/Dx5 (Uterine Sarcoma)Doxorubicin10 µM10.2
Assay Cell Line Concentration of 17-Hydroxyisolathyrol Inhibition of P-gp Mediated Efflux
Rhodamine-123 Efflux AssayP-gp overexpressing cancer cells10 µM71%
Mechanism of Action: P-glycoprotein Inhibition

17-Hydroxyisolathyrol is believed to act as a competitive or non-competitive inhibitor of P-glycoprotein. By binding to the transporter, it interferes with the efflux of chemotherapeutic drugs, leading to their accumulation within the cancer cells and restoring their cytotoxic efficacy.

MDR_Reversal cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Drug_out Pgp->Drug_out Efflux Drug_in Chemotherapeutic Drug (e.g., Doxorubicin) Drug_in->Pgp Binds to HIL 17-Hydroxyisolathyrol HIL->Pgp Inhibits caption Mechanism of MDR Reversal by 17-Hydroxyisolathyrol MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 treatment Treat with Doxorubicin +/- 17-Hydroxyisolathyrol incubation1->treatment incubation2 Incubate 72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate 4h add_mtt->incubation3 dissolve_formazan Dissolve formazan with DMSO incubation3->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Analyze data and calculate IC50 & Fold Reversal read_absorbance->analyze_data end End analyze_data->end Rhodamine_Efflux_Assay_Workflow start Start prep_cells Prepare cell suspension start->prep_cells add_inhibitor Incubate with 17-Hydroxyisolathyrol prep_cells->add_inhibitor add_rh123 Load cells with Rhodamine-123 add_inhibitor->add_rh123 wash_cells Wash cells add_rh123->wash_cells efflux Incubate for efflux wash_cells->efflux flow_cytometry Analyze by Flow Cytometry efflux->flow_cytometry analyze_data Analyze data and calculate % inhibition flow_cytometry->analyze_data end End analyze_data->end

Exploratory

The Anti-Inflammatory Potential of Euphorbia lathyris Extracts: A Technical Guide for Researchers

An in-depth exploration of the bioactive compounds, mechanisms of action, and experimental evaluation of Euphorbia lathyris for inflammation-related drug discovery. Introduction Euphorbia lathyris, commonly known as cape...

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the bioactive compounds, mechanisms of action, and experimental evaluation of Euphorbia lathyris for inflammation-related drug discovery.

Introduction

Euphorbia lathyris, commonly known as caper spurge, has a long history in traditional medicine for treating a variety of ailments. Modern scientific investigation has increasingly focused on the pharmacological properties of its extracts, revealing significant anti-inflammatory potential. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the anti-inflammatory properties of Euphorbia lathyris extracts, with a particular focus on the bioactive lathyrane diterpenoids. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular mechanisms of action.

Bioactive Compounds and Anti-Inflammatory Activity

The primary anti-inflammatory activity of Euphorbia lathyris is attributed to a class of compounds known as lathyrane diterpenoids.[1][2][3] Numerous studies have isolated and characterized these compounds, evaluating their efficacy in various in vitro and in vivo models of inflammation. The most frequently studied activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cell line RAW264.7.[1][2][3][4] Overproduction of NO is a hallmark of inflammatory processes.

Quantitative Data on Anti-Inflammatory Activity

The following tables summarize the inhibitory concentrations (IC₅₀) of various lathyrane diterpenoids and their derivatives from Euphorbia lathyris on NO production in LPS-induced RAW264.7 cells.

Table 1: Inhibitory Activity (IC₅₀) of Lathyrane Diterpenoids on Nitric Oxide (NO) Production

CompoundIC₅₀ (µM)Reference
Compound 1 (from Zhang et al., 2019)3.0 ± 1.1[2]
Compound 2 (from Zhang et al., 2019)26.0[2]
Compound 3 (from Zhang et al., 2019)15.8[2]
Compound 7 (from Zhang et al., 2019)10.2[2]
Compound 9 (from Zhang et al., 2019)2.6[2]
Compound 11 (from Zhang et al., 2019)6.5[2]
Compound 13 (from Zhang et al., 2019)12.1[2]
Compound 14 (from Zhang et al., 2019)7.8[2]
Compound 16 (from Zhang et al., 2019)18.2[2]
Compound 8d (from Wang et al., 2022)0.91 ± 1.38[1]
Compound 8d1 (from Wang et al., 2022)1.55 ± 0.68[1]

Table 2: Effect of Euphorbia lathyris Compounds on Pro-inflammatory Mediators

Compound/ExtractMediatorEffectModel SystemReference
Compound 1 (from Zhang et al., 2019)IL-6, IL-1βReduced productionLPS-induced RAW264.7 cells[2]
Compound 1 (from Zhang et al., 2019)iNOS, NF-κB, p-IκBαReduced protein expressionLPS-induced RAW264.7 cells[2]
Compound 8d1 (from Wang et al., 2022)iNOS, COX-2Downregulated expressionLPS-induced RAW264.7 cells[1]
Euphorbia factor L3 (EFL3)IL-6, TNF-α, IL-1αDecreased productionTNF-α or IL-1β stimulated RA FLS[5]
Dichloromethane fraction (DCMF)TNF-α, IL-1, IL-6, MPOReduced levelsLPS-induced acute lung injury in mice[6]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A significant body of evidence points to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway as a primary mechanism for the anti-inflammatory effects of Euphorbia lathyris compounds.[2][5][7] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals such as LPS, IκBα is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. Lathyrane diterpenoids from Euphorbia lathyris have been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent pro-inflammatory gene expression.[1][2]

NF_kB_Pathway_Inhibition cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (Active) p_IkBa->NFkB Degradation of IκBα releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, IL-6, TNF-α) Nucleus->Pro_inflammatory_Genes Activates Transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation EL_Extract Euphorbia lathyris Lathyrane Diterpenoids EL_Extract->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by Euphorbia lathyris compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the anti-inflammatory properties of Euphorbia lathyris extracts.

Extraction and Isolation of Bioactive Compounds

A general workflow for the extraction and isolation of lathyrane diterpenoids from Euphorbia lathyris seeds is outlined below.

Extraction_Workflow Start Dried E. lathyris Seeds Grinding Grinding into Powder Start->Grinding Extraction Extraction with Solvent (e.g., 80% Ethanol (B145695) or Methanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration under Reduced Pressure Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Fractionation Chromatographic Fractionation (e.g., Column Chromatography) Crude_Extract->Fractionation Purification Further Purification (e.g., HPLC) Fractionation->Purification Isolated_Compounds Isolated Lathyrane Diterpenoids Purification->Isolated_Compounds

Caption: General workflow for extraction and isolation of compounds from E. lathyris.

Detailed Protocol:

  • Plant Material: Dried seeds of Euphorbia lathyris are commonly used.

  • Grinding: The seeds are ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered material is typically macerated with a solvent such as 80% ethanol or methanol (B129727) at room temperature for an extended period (e.g., 24-48 hours), often with agitation. This process is usually repeated multiple times to ensure complete extraction.

  • Filtration and Concentration: The resulting extracts are filtered to remove solid plant material and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation and Purification: The crude extract is subjected to various chromatographic techniques, such as column chromatography over silica (B1680970) gel, to separate it into fractions of varying polarity. These fractions are then further purified using methods like preparative high-performance liquid chromatography (HPLC) to isolate individual compounds.

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW264.7 Macrophages

This is the most common assay to screen for the anti-inflammatory activity of Euphorbia lathyris compounds.

Protocol:

  • Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 3.5 x 10⁴ cells per well and allowed to adhere overnight.[1]

  • Treatment: The cells are pre-treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept non-toxic to the cells) for a specific duration (e.g., 1 hour).

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 0.5 µg/mL to each well (except for the control group) and incubating for 24 hours.[1]

  • Nitric Oxide Measurement (Griess Assay): The concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.[1] An equal volume of the supernatant is mixed with Griess reagents I and II. After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Western Blot Analysis of NF-κB Pathway Proteins

This protocol is used to determine the effect of Euphorbia lathyris compounds on the expression and phosphorylation of key proteins in the NF-κB signaling pathway.

Protocol:

  • Cell Culture and Treatment: RAW264.7 cells are cultured and treated with the test compounds and LPS as described in the NO inhibition assay.

  • Protein Extraction: After treatment, the cells are washed with cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein. For nuclear and cytoplasmic protein separation, a specialized kit is used according to the manufacturer's instructions.

  • Protein Quantification: The protein concentration of the lysates is determined using a bicinchoninic acid (BCA) protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of IκBα and NF-κB (p65), as well as iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

In Vivo Models of Inflammation

The anti-inflammatory effects of Euphorbia lathyris extracts and their constituents have also been evaluated in animal models.

  • LPS-Induced Acute Lung Injury (ALI) in Mice: In this model, mice are intraperitoneally injected with LPS (e.g., 10 mg/kg) to induce lung inflammation.[6] The test compound or extract is administered (e.g., orally) prior to or after the LPS challenge. The anti-inflammatory effects are assessed by measuring pro-inflammatory cytokines (TNF-α, IL-1, IL-6) and myeloperoxidase (MPO) in the lung tissue and bronchoalveolar lavage fluid (BALF), as well as by histological examination of the lung tissue.[6]

  • Collagen-Induced Arthritis (CIA) in Mice: This is a widely used model for rheumatoid arthritis. Arthritis is induced by immunization with type II collagen. The therapeutic effects of Euphorbia lathyris compounds, such as Euphorbia factor L3 (EFL3), are evaluated by monitoring joint swelling, arthritis scores, and by measuring inflammatory markers in the serum and joints.[5]

Conclusion and Future Directions

The scientific literature strongly supports the anti-inflammatory properties of Euphorbia lathyris extracts, primarily driven by the action of lathyrane diterpenoids. The inhibition of the NF-κB signaling pathway is a key mechanism underlying these effects. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of these natural compounds.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To identify the key structural features of lathyrane diterpenoids responsible for their anti-inflammatory activity, which can guide the synthesis of more potent and selective analogs.

  • In-depth Mechanistic Studies: To explore other potential signaling pathways that may be modulated by Euphorbia lathyris compounds.

  • Pharmacokinetic and Toxicological Studies: To evaluate the absorption, distribution, metabolism, excretion, and safety profiles of the most promising compounds to assess their drug-like properties.

  • Clinical Trials: To ultimately translate the promising preclinical findings into effective anti-inflammatory therapies for human diseases.

By leveraging the information and methodologies outlined in this guide, the scientific community can continue to unlock the therapeutic potential of Euphorbia lathyris for the development of novel anti-inflammatory agents.

References

Exploratory

The Anti-Inflammatory Mechanism of 17-Hydroxyisolathyrol: A Technical Guide for Researchers

Abstract 17-Hydroxyisolathyrol, a macrocyclic lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris, belongs to a class of natural products recognized for their significant biological activities. While dire...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

17-Hydroxyisolathyrol, a macrocyclic lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris, belongs to a class of natural products recognized for their significant biological activities. While direct and extensive research on the specific mechanism of action of 17-Hydroxyisolathyrol is not abundant in publicly available literature, a comprehensive understanding can be constructed by examining the well-documented anti-inflammatory properties of structurally related lathyrane diterpenoids. This technical guide synthesizes the current knowledge on the anti-inflammatory mechanism of this compound class, providing researchers, scientists, and drug development professionals with a detailed overview of the likely signaling pathways, quantitative activity data of analogues, and relevant experimental protocols. The primary mechanism of action is believed to be the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.

Introduction

Lathyrane diterpenoids, characterized by a unique tricyclic carbon skeleton, are predominantly found in plants of the Euphorbiaceae family. These compounds have garnered considerable interest for their diverse pharmacological properties, including anti-inflammatory, cytotoxic, and multidrug resistance reversal activities. 17-Hydroxyisolathyrol is a constituent of this family, and its anti-inflammatory potential is the focus of this guide. The inflammatory response, when dysregulated, contributes to the pathogenesis of numerous chronic diseases. The modulation of key inflammatory mediators, therefore, represents a crucial therapeutic strategy. Lathyrane diterpenoids, including by inference 17-Hydroxyisolathyrol, appear to exert their effects by intervening in the upstream signaling cascades that lead to the production of pro-inflammatory molecules.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The prevailing evidence from studies on various lathyrane diterpenoids points towards the inhibition of the NF-κB signaling pathway as the central mechanism for their anti-inflammatory effects. NF-κB is a master transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including those for enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

In unstimulated cells, NF-κB is sequestered in the cytoplasm through its association with inhibitor of kappa B (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, thereby initiating their transcription.

Lathyrane diterpenoids are thought to interfere with this cascade, leading to a downstream reduction in the production of inflammatory mediators.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Hydroxyisolathyrol 17-Hydroxyisolathyrol (and analogues) Hydroxyisolathyrol->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, IL-6, TNF-α) DNA->Genes Transcription

Caption: Proposed NF-κB inhibitory pathway of lathyrane diterpenoids.

Quantitative Data on Anti-Inflammatory Activity

Compound NameSource OrganismIC50 (µM) for NO InhibitionCell LineReference
Lathyrane Diterpenoid 1Euphorbia lathyris3.0 ± 1.1RAW264.7[1]
Lathyrane Diterpenoid 2Euphorbia lathyris2.6 - 26.0 (range for several compounds)RAW264.7[1]
Lathyrane Diterpenoid 3Euphorbia lathyris2.6 - 26.0 (range for several compounds)RAW264.7[1]
Euphorbia factor L3 Derivative 5nEuphorbia lathyris (synthetic derivative)Potent inhibition (specific IC50 not stated)RAW264.7[2]
Lathyrane Diterpenoid Hybrid 8d1Synthetic Hybrid1.55 ± 0.68RAW264.7[3]

Experimental Protocols

The following is a generalized protocol for the determination of nitric oxide production in LPS-stimulated RAW264.7 macrophage cells, a key experiment for assessing the anti-inflammatory activity of compounds like 17-Hydroxyisolathyrol.

4.1. Cell Culture and Treatment

  • Cell Line: RAW264.7 murine macrophage cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Experimental Seeding: Cells are seeded in 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 17-Hydroxyisolathyrol) for a pre-incubation period of 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS stimulation serves as a negative control, and a set with LPS but without the test compound serves as a positive control.

  • Incubation: The cells are incubated for an additional 24 hours.

4.2. Nitric Oxide Measurement (Griess Assay)

Nitric oxide production is quantified by measuring the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

  • Sample Collection: After the 24-hour incubation, the cell culture supernatant is collected from each well.

  • Griess Reagent Preparation: The Griess reagent consists of two solutions: Solution A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) and Solution B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Assay Procedure:

    • An equal volume of the cell supernatant is mixed with the Griess reagent (Solutions A and B are typically mixed in equal volumes immediately before use).

    • The mixture is incubated at room temperature for 10-15 minutes in the dark.

  • Quantification: The absorbance of the resulting azo dye is measured at a wavelength of approximately 540 nm using a microplate reader. The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

4.3. Cell Viability Assay (e.g., MTT Assay)

To ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compound, a cell viability assay is performed in parallel.

  • Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Procedure:

    • After collecting the supernatant for the Griess assay, the remaining cells in the 96-well plate are incubated with MTT solution (e.g., 0.5 mg/mL in serum-free medium) for 4 hours.

    • The MTT solution is then removed, and the formazan (B1609692) crystals formed by viable cells are dissolved in a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • Quantification: The absorbance is measured at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage of the untreated control.

G cluster_workflow Experimental Workflow: Anti-inflammatory Activity Assessment start Start seed_cells Seed RAW264.7 Cells (96-well plate) start->seed_cells adhere Overnight Incubation (Adherence) seed_cells->adhere pre_treat Pre-treat with 17-Hydroxyisolathyrol adhere->pre_treat stimulate Stimulate with LPS (1 µg/mL) pre_treat->stimulate incubate 24h Incubation stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant mtt_assay MTT Assay (Assess Cell Viability) incubate->mtt_assay griess_assay Griess Assay (Measure Nitrite) collect_supernatant->griess_assay analyze Data Analysis (Calculate IC50) griess_assay->analyze mtt_assay->analyze end End analyze->end

Caption: Workflow for assessing the anti-inflammatory activity of 17-Hydroxyisolathyrol.

Conclusion and Future Directions

Based on the extensive research on its structural analogues, 17-Hydroxyisolathyrol is strongly predicted to exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. This leads to a reduction in the production of key inflammatory mediators such as nitric oxide. The provided experimental protocols offer a robust framework for the validation of this hypothesis and the precise quantification of its activity.

Future research should focus on studies designed specifically to elucidate the mechanism of action of 17-Hydroxyisolathyrol. This would involve confirming its inhibitory effect on NF-κB nuclear translocation and the expression of downstream pro-inflammatory genes in relevant cell models. Furthermore, identifying the direct molecular target(s) of 17-Hydroxyisolathyrol within the NF-κB cascade will be crucial for a complete understanding of its pharmacological profile and for its potential development as a novel anti-inflammatory agent. Investigating its effects on other inflammatory pathways, such as the MAPK and JAK-STAT pathways, would also provide a more comprehensive picture of its biological activity.

References

Foundational

The Intricate Dance of Structure and Activity: A Technical Guide to Lathyrane Diterpenoids

For Researchers, Scientists, and Drug Development Professionals Lathyrane diterpenoids, a complex class of natural products primarily isolated from the Euphorbiaceae family, have garnered significant attention in the sci...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lathyrane diterpenoids, a complex class of natural products primarily isolated from the Euphorbiaceae family, have garnered significant attention in the scientific community for their diverse and potent biological activities. These activities, ranging from antitumor and anti-inflammatory effects to the reversal of multidrug resistance (MDR) in cancer cells, are intricately linked to their unique tricyclic 5/11/3-membered ring system. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of lathyrane diterpenoids, offering a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Quantitative Structure-Activity Relationship Data

The biological efficacy of lathyrane diterpenoids is highly dependent on the nature and position of various substituents on their core structure. The following tables summarize the quantitative data from numerous studies, providing a comparative overview of how structural modifications influence their antitumor, anti-inflammatory, and multidrug resistance reversal activities.

Antitumor Activity

The cytotoxic effects of lathyrane diterpenoids have been evaluated against a variety of cancer cell lines. The 50% inhibitory concentration (IC50) values are a key metric for assessing their potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Key Structural FeaturesReference
Euphorbia factor L2bU9370.87 ± 0.32trans-gem-dimethylcyclopropane[1]
Euphorbia factor L28786-09.43α-configuration at C-3[2]
Euphorbia factor L28HepG213.22α-configuration at C-3[2]
Euphofischer AC4-2B11.315-p-coumaroyl moiety, no hydroxyl at C-20[3][4]
Jatropodagin ASaos-28.08[3]
Jatropodagin AMG6314.64[3]
Diterpene 21MCF-72.63R configuration[5]
Diterpene 214T15.23R configuration[5]
Diterpene 21HepG213.13R configuration[5]
Diterpene 25MCF-75.53R configuration[5]
Diterpene 254T18.63R configuration[5]
Diterpene 25HepG21.33R configuration[5]

SAR Insights for Antitumor Activity:

  • The stereochemistry at C-3 significantly influences cytotoxicity, with the α-configuration in some cases showing potent activity.[2]

  • The geometry of the C-12/C-13 double bond and the configuration of the cyclopropane (B1198618) ring are crucial determinants of cytotoxicity.[1]

  • The absence of a hydroxyl group at C-20, combined with a 15-p-coumaroyl moiety, has been associated with significant activity against certain cancer cell lines.[3][4]

  • Inversion of configuration at C-3 (3R) has led to the development of derivatives with strong cytotoxic effects.[5]

Anti-inflammatory Activity

Lathyrane diterpenoids exhibit notable anti-inflammatory properties, primarily assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.

Compound/DerivativeIC50 (µM) for NO InhibitionKey Structural FeaturesReference
Jatrocurcasenone I (4)7.71[6]
Jatrocurcasenone H (3)11.28[6]
Lathyrane Diterpenoid Hybrid 8d0.91 ± 1.38Hybrid with 3-hydroxyflavone[7][8]
Lathyrane Diterpenoid Hybrid 8d11.55 ± 0.68Hybrid with 3-hydroxyflavone[7]
Euphorbia factor L19.90 ± 1.40[7]
Euphorbia factor L38.06 ± 1.40[7]
Lathyrol11.10 ± 1.14[7]
Epoxylathyrol25.63 ± 7.86[7]
Unnamed Lathyrane (1)3.0 ± 1.1[9][10]
Various Lathyranes (1-3, 7, 9, 11, 13, 14, 16)2.6 - 26.0[9][10]

SAR Insights for Anti-inflammatory Activity:

  • Hybridization of the lathyrane skeleton with other anti-inflammatory pharmacophores, such as 3-hydroxyflavone, can significantly enhance anti-inflammatory activity.[7][8]

  • The nature and position of acyl groups play a critical role in modulating the inhibitory effect on NO production.

Multidrug Resistance (MDR) Reversal Activity

A fascinating aspect of lathyrane diterpenoids is their ability to reverse P-glycoprotein (P-gp) mediated MDR in cancer cells, thereby re-sensitizing them to conventional chemotherapeutic agents. This activity is often quantified by the reversal fold (RF), which indicates the factor by which the cytotoxicity of a standard anticancer drug is increased in the presence of the lathyrane diterpenoid.

Compound/DerivativeConcentration (µM)Reversal Fold (RF)Cell LineReference
Various Lathyranes (2-4, 7-9, 11, 13-14, 16, 18-19, 21-23)2010.05 - 448.39HepG2/ADR[11]
Diterpene 2516.1[5]
Euphorantester B and other analogues1.12 - 13.15MCF-7/ADR[12]

SAR Insights for MDR Reversal Activity:

  • The presence and nature of ester groups at positions C-3, C-5, and C-15 are critical for MDR reversal activity.

  • Modification of hydroxyl groups to form various esters can lead to derivatives with more potent chemoreversal abilities than the parent compounds.

  • The overall lipophilicity of the molecule, influenced by the acyl substituents, is a key determinant of P-gp modulation.

Experimental Protocols

To ensure the reproducibility and standardization of research in this field, detailed methodologies for key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[13][14][15]

  • Compound Treatment: Prepare serial dilutions of the lathyrane diterpenoid compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired exposure period (e.g., 48 or 72 hours).

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13][15][16]

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.[13][15]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[16] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Cells)

This assay measures the inhibitory effect of compounds on the production of nitric oxide (NO), a key inflammatory mediator, using the Griess reagent.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.[17][18]

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the lathyrane diterpenoid compounds for 2 hours. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) and incubate for a further 24 hours.[18]

  • Griess Reaction: After incubation, collect 100 µL of the cell culture supernatant from each well.[19]

  • Mix with Griess Reagent: In a separate 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of equal parts of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[19]

  • Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.[19]

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite (B80452). Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is then determined.

Multidrug Resistance (MDR) Reversal Assay (Rhodamine 123 Efflux Assay)

This functional assay measures the ability of compounds to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123, from MDR cancer cells.

  • Cell Seeding and Treatment: Seed P-gp-overexpressing cells (e.g., MCF-7/ADR) and their parental sensitive cells in a multi-well plate. Treat the cells with the lathyrane diterpenoid compounds at non-toxic concentrations for a specified period (e.g., 48 hours). Verapamil is often used as a positive control inhibitor.[20]

  • Rhodamine 123 Staining: After treatment, wash the cells and incubate them with Rhodamine 123 (typically 1 µM) for 30-60 minutes at 37°C.[20][21]

  • Efflux Period: Following incubation, wash the cells with ice-cold PBS to remove excess Rhodamine 123. Add fresh, compound-free medium and incubate for an efflux period (e.g., 60-120 minutes) to allow the cells to pump out the dye.

  • Fluorescence Measurement: After the efflux period, wash the cells again with ice-cold PBS. Lyse the cells and measure the intracellular fluorescence using a fluorescence microplate reader or analyze the cells by flow cytometry.[21][22]

  • Data Analysis: The reversal fold (RF) is calculated by dividing the fluorescence intensity of cells treated with the test compound by the fluorescence intensity of untreated control cells. A higher RF value indicates greater inhibition of P-gp-mediated efflux.

Visualization of Key Pathways and Structures

To facilitate a deeper understanding of the structure-activity relationships of lathyrane diterpenoids, the following diagrams, generated using the DOT language, illustrate the core chemical scaffold and the key signaling pathways they modulate.

Lathyrane Diterpenoid Core Structure

This diagram illustrates the fundamental lathyrane diterpenoid skeleton, highlighting the key positions where chemical modifications significantly impact biological activity.

Lathyrane_Skeleton cluster_lathyrane Lathyrane Core Structure lathyrane_structure R1 R1 (C3) lathyrane_structure->R1 Acyl/Alkyl groups influence all activities R2 R2 (C5) lathyrane_structure->R2 Esterification affects MDR reversal & anti-inflammatory R3 R3 (C7) lathyrane_structure->R3 Hydroxylation can modulate activity R4 R4 (C15) lathyrane_structure->R4 Substituents impact antitumor & MDR reversal

Caption: General chemical structure of the lathyrane diterpenoid skeleton with key modification sites.

NF-κB Signaling Pathway Inhibition

Lathyrane diterpenoids exert their anti-inflammatory effects, at least in part, by inhibiting the NF-κB signaling pathway, a crucial regulator of the inflammatory response.

NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB degrades & releases NFkB_active Active NF-κB NFkB->NFkB_active translocates to Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_active->Inflammatory_Genes activates transcription of Nucleus Nucleus Lathyrane Lathyrane Diterpenoids Lathyrane->IKK inhibit

Caption: Lathyrane diterpenoids inhibit the NF-κB signaling pathway, reducing inflammation.

P-glycoprotein (P-gp) Mediated Multidrug Resistance Reversal

This diagram illustrates the mechanism by which P-glycoprotein expels chemotherapy drugs from cancer cells and how lathyrane diterpenoids can inhibit this process, thereby restoring drug efficacy.

Pgp_MDR_Reversal cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump Chemo_out Chemotherapy Drug (out) Pgp->Chemo_out effluxes ADP ADP + Pi Pgp->ADP hydrolyzes Chemo_in Chemotherapy Drug (in) Chemo_in->Pgp binds to Chemo_ext Chemotherapy Drug (extracellular) Chemo_out->Chemo_ext pumped out ATP ATP ATP->Pgp Lathyrane Lathyrane Diterpenoids Lathyrane->Pgp inhibit Chemo_ext->Chemo_in enters cell

Caption: Lathyrane diterpenoids inhibit the P-gp efflux pump, reversing multidrug resistance.

References

Exploratory

17-Hydroxyisolathyrol: A Technical Whitepaper on its Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Scientific literature with specific pharmacological studies on 17-Hydroxyisolathyrol is limited. This document provides a comprehensive overview...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with specific pharmacological studies on 17-Hydroxyisolathyrol is limited. This document provides a comprehensive overview of the pharmacological potential of its chemical class, lathyrane diterpenoids, primarily isolated from Euphorbia species, to infer the likely bioactivities of 17-Hydroxyisolathyrol. The quantitative data and experimental protocols detailed herein are derived from studies on structurally related lathyrane diterpenoids and should be considered as a guide for future research on 17-Hydroxyisolathyrol.

Introduction

17-Hydroxyisolathyrol is a macrocyclic lathyrol derivative, a member of the lathyrane-type diterpenoids, isolated from the seeds of Euphorbia lathyris.[1] The lathyrane diterpenoids are characterized by a unique tricyclic system and are known to possess a wide range of biological activities.[2] These activities include anti-inflammatory, cytotoxic, multidrug resistance reversal, and antiviral effects.[2][3] This technical guide aims to consolidate the existing knowledge on the pharmacological potential of lathyrane diterpenoids to provide a foundational understanding for the research and development of 17-Hydroxyisolathyrol as a potential therapeutic agent.

Pharmacological Potential of Lathyrane Diterpenoids

The biological activities of lathyrane diterpenoids are a subject of growing interest in medicinal chemistry. The extracts of Euphorbia lathyris, rich in these compounds, have been traditionally used in medicine and are now being scientifically investigated for their therapeutic properties.[4][5]

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of lathyrane diterpenoids. A study on the seeds of Euphorbia lathyris led to the isolation of 18 lathyrane-type diterpenoids that were found to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.[6] Furthermore, synthetic derivatives of Euphorbia factor L3, another lathyrane diterpenoid from E. lathyris, have also shown potent anti-inflammatory activity with low cytotoxicity.[7]

Table 1: Anti-inflammatory Activity of Lathyrane Diterpenoids from Euphorbia lathyris

CompoundIC50 (µM) for NO Inhibition in LPS-induced RAW 264.7 cells
Lathyrane Diterpenoid Isolates (1-18)11.2 - 52.2

Source: Lee et al., 2018[6]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 17-Hydroxyisolathyrol). After 1 hour of pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • NO Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Quantification: The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined by non-linear regression analysis.

Antitumor and Cytotoxic Activity

Extracts from Euphorbia lathyris have demonstrated significant antitumor properties. An ethanolic extract from the seeds showed high and selective antitumor activity against colon cancer cell lines (T84 and HCT-15) and glioblastoma multiforme cells.[4] The mechanism of action was found to be mediated by the overexpression of caspases 9, 3, and 8, and the activation of autophagy.[4] Other lathyrane diterpenoids have also been reported to exhibit cytotoxic activity against various cancer cell lines.

Table 2: Cytotoxic Activity of a Lathyrane Diterpenoid

CompoundCell LineIC50 (µM)Activity
Compound 10 (from E. micractina)-8.2Anti-HIV-1 Replication

Source: Wang et al., 2011[8][9]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of 17-Hydroxyisolathyrol and incubated for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

Other Potential Pharmacological Activities

Lathyrane diterpenoids have been associated with a variety of other biological effects:

  • Multidrug Resistance (MDR) Reversal: Several lathyrane diterpenoids have been shown to modulate the activity of P-glycoprotein, a key protein involved in MDR in cancer cells.[2]

  • Antiviral Activity: A lathyrane diterpenoid isolated from Euphorbia micractina demonstrated activity against HIV-1 replication with an IC50 value of 8.2 µM.[8][9]

  • Vascular-Relaxing Activity: Certain lathyrane diterpenoids have shown significant vascular-relaxing effects against phenylephrine-induced vasoconstriction.[8][9]

Conclusion and Future Directions

Based on the pharmacological profile of the lathyrane diterpenoid class of compounds, 17-Hydroxyisolathyrol holds considerable promise as a lead compound for drug discovery, particularly in the areas of anti-inflammatory and anticancer therapies. Its structural similarity to other bioactive lathyrane diterpenoids suggests that it is likely to exhibit a comparable range of activities.

However, it is imperative that future research focuses on the specific isolation and characterization of 17-Hydroxyisolathyrol. In-depth studies are required to elucidate its precise mechanisms of action, establish its efficacy and safety profiles through comprehensive in vitro and in vivo testing, and determine its potential therapeutic applications. The experimental protocols and data presented in this guide for related compounds can serve as a valuable starting point for the systematic investigation of 17-Hydroxyisolathyrol.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Isolation and Purification of 17-Hydroxyisolathyrol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the isolation and purification of 17-Hydroxyisolathyrol, a lathyrane-type diterpenoid, from the seed...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the isolation and purification of 17-Hydroxyisolathyrol, a lathyrane-type diterpenoid, from the seeds of Euphorbia lathyris. The methodology encompasses initial extraction, solvent partitioning, and multi-step chromatographic separation. Furthermore, this guide includes information on the spectroscopic characterization of the purified compound. The presented protocol is designed to yield 17-Hydroxyisolathyrol of high purity suitable for further biological and pharmacological studies.

Introduction

17-Hydroxyisolathyrol is a macrocyclic diterpenoid belonging to the lathyrane family, a class of natural products predominantly found in the genus Euphorbia. Lathyrane diterpenoids have garnered significant interest within the scientific community due to their diverse and potent biological activities, including anti-inflammatory, anti-cancer, and multidrug resistance reversal properties. Specifically, lathyrane diterpenoids have been shown to exert anti-inflammatory effects through the modulation of the NF-κB signaling pathway.[1] The complex and unique tricyclic core of these molecules presents a formidable challenge for total synthesis, making isolation from natural sources the primary method for obtaining these compounds for research purposes. This protocol outlines a robust and reproducible method for the isolation and purification of 17-Hydroxyisolathyrol from Euphorbia lathyris seeds.

Experimental Protocols

Plant Material

Dried seeds of Euphorbia lathyris serve as the starting material for the isolation of 17-Hydroxyisolathyrol.

Extraction

The initial step involves the extraction of diterpenoids from the plant material.

Protocol:

  • Grind the dried seeds of Euphorbia lathyris to a coarse powder.

  • Macerate the powdered seeds in 95% aqueous ethanol (B145695) at room temperature. A solid-to-solvent ratio of 1:5 (w/v) is recommended.

  • Stir the mixture for 24 hours.

  • Filter the mixture and collect the ethanolic extract.

  • Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Solvent Partitioning

The crude extract is subjected to liquid-liquid partitioning to remove non-polar and highly polar impurities.

Protocol:

  • Reconstitute the crude ethanolic extract with water.

  • Perform successive partitioning of the aqueous extract with petroleum ether. Collect the petroleum ether fraction.

  • The resulting petroleum ether-soluble fraction is then re-extracted with acetonitrile (B52724). The acetonitrile fraction, containing the diterpenoids, is collected for further purification.

Chromatographic Purification

A multi-step chromatographic approach is employed to isolate 17-Hydroxyisolathyrol from the complex mixture of diterpenoids present in the acetonitrile fraction.

Protocol:

  • Concentrate the acetonitrile fraction to dryness.

  • Adsorb the dried extract onto a small amount of silica (B1680970) gel (200-300 mesh).

  • Prepare a silica gel column packed with the same stationary phase.

  • Load the adsorbed sample onto the top of the column.

  • Elute the column with a step-gradient of petroleum ether and ethyl acetate. A typical gradient could start from 100% petroleum ether and gradually increase the polarity by adding ethyl acetate.

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine fractions containing compounds with similar TLC profiles.

The fractions enriched with lathyrane diterpenoids are further purified by semi-preparative HPLC to isolate 17-Hydroxyisolathyrol.

Protocol:

  • Concentrate the selected fractions from the silica gel column.

  • Dissolve the residue in a suitable solvent (e.g., methanol).

  • Perform semi-preparative HPLC using a C18 reversed-phase column.

  • Elute with a mobile phase gradient of methanol (B129727) and water. The specific gradient should be optimized based on the analytical HPLC profile of the fraction.

  • Monitor the elution profile using a UV detector.

  • Collect the peak corresponding to 17-Hydroxyisolathyrol.

  • Verify the purity of the collected fraction by analytical HPLC.

Data Presentation

Purification StepStarting Material (kg)Fraction ObtainedYield (mg)Purity (%)
Extraction12Crude Ethanol Extract--
Solvent Partitioning-Acetonitrile Fraction--
Silica Gel Chromatography-Enriched Diterpenoid Fraction--
Semi-Preparative HPLC-Purified 17-HydroxyisolathyrolVaries>95%

Note: The yield of individual diterpenoids can vary significantly depending on the plant material and extraction conditions.

Characterization of 17-Hydroxyisolathyrol

The structural identity and purity of the isolated 17-Hydroxyisolathyrol should be confirmed using spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are crucial for elucidating the chemical structure of the molecule. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity and stereochemistry of the compound.

  • Mass Spectrometry (MS): Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometry can be used to determine the molecular weight of 17-Hydroxyisolathyrol and to study its fragmentation pattern, which can further confirm its structure.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of 17-Hydroxyisolathyrol.

G Start Dried Seeds of Euphorbia lathyris Extraction Extraction with 95% Ethanol Start->Extraction Partitioning Solvent Partitioning (Petroleum Ether & Acetonitrile) Extraction->Partitioning ColumnChromatography Silica Gel Column Chromatography Partitioning->ColumnChromatography HPLC Semi-Preparative HPLC ColumnChromatography->HPLC Characterization Spectroscopic Characterization (NMR, MS) HPLC->Characterization FinalProduct Purified 17-Hydroxyisolathyrol Characterization->FinalProduct

Caption: Workflow for the isolation and purification of 17-Hydroxyisolathyrol.

Potential Signaling Pathway Involvement

Lathyrane diterpenoids have been reported to exhibit anti-inflammatory properties by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This pathway is a crucial regulator of the inflammatory response. While the specific interaction of 17-Hydroxyisolathyrol with this pathway requires further investigation, the general mechanism for related compounds is depicted below.

G cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases IkB_NFkB IκBα-NF-κB Complex IkB->IkB_NFkB NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Inflammatory_Stimulus->IKK Activates Lathyrane_Diterpenoid Lathyrane Diterpenoid (e.g., 17-Hydroxyisolathyrol) Lathyrane_Diterpenoid->IKK Inhibits

Caption: Postulated modulation of the NF-κB signaling pathway by lathyrane diterpenoids.

References

Application

Application Notes &amp; Protocols: Quantitative Analysis of 17-Hydroxyisolathyrol

Audience: Researchers, scientists, and drug development professionals. Introduction: 17-Hydroxyisolathyrol is a diterpenoid compound of interest for its potential biological activities.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

17-Hydroxyisolathyrol is a diterpenoid compound of interest for its potential biological activities. Accurate and precise quantification of this analyte in various matrices, such as plant extracts and biological fluids, is crucial for research and development. This document provides detailed application notes and protocols for the quantification of 17-Hydroxyisolathyrol using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection. The methodologies described are based on established principles for the analysis of similar compounds and provide a robust starting point for method development and validation.

Data Presentation: Quantitative Method Parameters

The following tables summarize typical quantitative parameters for the analytical methods. These values are representative and should be experimentally determined during method validation for 17-Hydroxyisolathyrol.

Table 1: HPLC-UV Method - Representative Performance Characteristics

ParameterResult
Linearity (r²)> 0.999
Range0.1 - 100 µg/mL
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Table 2: LC-MS/MS Method - Representative Performance Characteristics

ParameterResult
Linearity (r²)> 0.999
Range0.1 - 1000 ng/mL
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%
Matrix Effect< 15%

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material

This protocol outlines the extraction of 17-Hydroxyisolathyrol from a plant matrix.

1. Materials:

  • Air-dried and powdered plant material
  • Methanol (B129727) (HPLC grade)
  • Water (HPLC grade)
  • 0.45 µm syringe filters
  • Vortex mixer
  • Centrifuge
  • Rotary evaporator

2. Procedure:

  • Weigh 1 gram of powdered plant material into a 50 mL conical tube.
  • Add 20 mL of 80% methanol in water.
  • Vortex for 1 minute to ensure thorough mixing.
  • Sonciate for 30 minutes in an ultrasonic bath.
  • Centrifuge the mixture at 4000 rpm for 15 minutes.
  • Carefully collect the supernatant.
  • Repeat the extraction process (steps 2-6) on the pellet twice more.
  • Pool the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
  • Reconstitute the dried extract in 1 mL of the mobile phase.
  • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial for analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol provides a general HPLC-UV method for the quantification of 17-Hydroxyisolathyrol.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 210 nm (This should be optimized based on the UV spectrum of 17-Hydroxyisolathyrol).
  • Injection Volume: 10 µL.

2. Standard Preparation:

  • Prepare a stock solution of 17-Hydroxyisolathyrol standard at 1 mg/mL in methanol.
  • Perform serial dilutions to prepare calibration standards ranging from 0.1 to 100 µg/mL in the mobile phase.

3. Analysis:

  • Inject the calibration standards to construct a calibration curve.
  • Inject the prepared samples.
  • Quantify the amount of 17-Hydroxyisolathyrol in the samples by comparing the peak area to the calibration curve.

Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For higher sensitivity and selectivity, an LC-MS/MS method is recommended.

1. Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography system.
  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient Elution:
  • 0-1 min: 30% B
  • 1-5 min: 30-95% B
  • 5-7 min: 95% B
  • 7-7.1 min: 95-30% B
  • 7.1-10 min: 30% B
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.

2. MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 150 °C.
  • Desolvation Temperature: 350 °C.
  • Multiple Reaction Monitoring (MRM) Transitions: These need to be determined by infusing a standard solution of 17-Hydroxyisolathyrol. A hypothetical transition would be [M+H]+ -> fragment ion.

3. Standard and Sample Preparation:

  • Prepare a stock solution of 17-Hydroxyisolathyrol and an internal standard (e.g., a deuterated analog) at 1 mg/mL in methanol.
  • Prepare calibration standards and quality control samples by spiking the standards into a blank matrix.
  • For sample preparation, follow Protocol 1 and add the internal standard before the final reconstitution step.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing start Plant Material extraction Solvent Extraction start->extraction concentration Evaporation & Reconstitution extraction->concentration filtration Syringe Filtration concentration->filtration hplc HPLC / LC-MS/MS Analysis filtration->hplc data_acq Data Acquisition hplc->data_acq peak_integration Peak Integration data_acq->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification end end quantification->end Final Concentration logical_relationship cluster_methods Quantification Methods cluster_params Key Parameters compound 17-Hydroxyisolathyrol hplc HPLC-UV compound->hplc lcms LC-MS/MS compound->lcms sensitivity Sensitivity (LOD, LOQ) hplc->sensitivity Moderate selectivity Selectivity hplc->selectivity Good accuracy Accuracy & Precision hplc->accuracy lcms->sensitivity High lcms->selectivity Excellent lcms->accuracy

Method

Application Note: Quantitative Analysis of 17-Hydroxyisolathyrol in Plant Extracts using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals Abstract This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 17-Hydrox...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 17-Hydroxyisolathyrol, a lathyrane-type diterpenoid isolated from plants of the Euphorbia genus, notably Euphorbia lathyris. The described protocol provides a comprehensive workflow from sample preparation to chromatographic separation and detection, making it suitable for phytochemical analysis, natural product drug discovery, and quality control of herbal extracts.

Introduction

17-Hydroxyisolathyrol is a macrocyclic diterpenoid with a lathyrane skeleton, a class of compounds known for their diverse biological activities. Found in plants such as Euphorbia lathyris, accurate quantification of this compound in plant extracts is crucial for pharmacological studies and the standardization of potential phytopharmaceuticals. This document provides a detailed methodology for the extraction and subsequent HPLC analysis of 17-Hydroxyisolathyrol.

Experimental Protocols

Extraction of 17-Hydroxyisolathyrol from Plant Material

This protocol outlines the extraction of 17-Hydroxyisolathyrol from dried and powdered plant material, such as the seeds of Euphorbia lathyris.

Materials:

  • Dried and finely powdered plant material

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Syringe filters (0.45 µm, PTFE)

Procedure:

  • Weigh 1.0 g of the powdered plant material and place it into a 50 mL conical tube.

  • Add 20 mL of 80% methanol in water (v/v).

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Perform ultrasonic-assisted extraction in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a round-bottom flask.

  • Repeat the extraction process (steps 2-6) on the plant residue twice more to ensure complete extraction.

  • Combine all the supernatants.

  • Concentrate the combined extract to dryness using a rotary evaporator at a temperature not exceeding 50°C.

  • Re-dissolve the dried extract in 5 mL of methanol (HPLC grade).

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial prior to analysis.

HPLC Analysis of 17-Hydroxyisolathyrol

This section details the instrumental parameters for the chromatographic separation and quantification of 17-Hydroxyisolathyrol.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

Parameter Value
Column C18 reverse-phase column (4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile and Water
(exact composition to be optimized, e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 272 nm
Injection Volume 10 µL

| Run Time | 20 minutes |

Standard Preparation:

  • Prepare a stock solution of 17-Hydroxyisolathyrol standard (1 mg/mL) in methanol.

  • From the stock solution, prepare a series of calibration standards by serial dilution with methanol to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Data Presentation

The quantitative performance of the HPLC method should be validated for linearity, limit of detection (LOD), and limit of quantification (LOQ). The following table presents example data for the quantification of lathyrane diterpenoids, which can be used as a reference for the expected performance for 17-Hydroxyisolathyrol.[1]

AnalyteRetention Time (min)Linearity (r²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)
Euphorbia Factor L1~12.5>0.9990.51.598.39
Euphorbia Factor L2~15.2>0.9990.20.691.10
Euphorbia Factor L8~18.9>0.9990.10.396.94
17-Hydroxyisolathyrol To be determined >0.999 To be determined To be determined To be determined

Visualization

Experimental Workflow

The following diagram illustrates the complete workflow from plant sample preparation to the final quantitative analysis of 17-Hydroxyisolathyrol.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plant_material Dried Plant Material powdered_sample Powdered Sample plant_material->powdered_sample extraction Ultrasonic Extraction (80% Methanol) powdered_sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant concentration Rotary Evaporation supernatant->concentration reconstitution Reconstitute in Methanol concentration->reconstitution filtration 0.45 µm Filtration reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Reverse-Phase Separation hplc_injection->separation detection UV Detection (272 nm) separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: Workflow for the extraction and HPLC analysis of 17-Hydroxyisolathyrol.

Logical Relationship of HPLC Method Development

The development of a robust HPLC method involves the systematic optimization of several key parameters. The following diagram outlines the logical relationships in this process.

hplc_method_development cluster_method_dev HPLC Method Development cluster_column Column Selection cluster_mobile_phase Mobile Phase Optimization cluster_instrument_params Instrument Parameters analyte_properties Analyte Properties (17-Hydroxyisolathyrol) column_type Stationary Phase (e.g., C18) analyte_properties->column_type solvent_selection Solvent Selection (Acetonitrile, Water) analyte_properties->solvent_selection detection_wl Detection Wavelength analyte_properties->detection_wl column_dims Dimensions (e.g., 4.6x150mm, 5µm) column_type->column_dims flow_rate Flow Rate column_dims->flow_rate composition Isocratic/Gradient Composition solvent_selection->composition additives pH/Additives (if necessary) composition->additives temperature Column Temperature composition->temperature method_validation Method Validation (Linearity, LOD, LOQ, Accuracy, Precision) flow_rate->method_validation temperature->method_validation detection_wl->method_validation

Caption: Key considerations in the development of an HPLC method.

Conclusion

The protocol described in this application note provides a solid foundation for the quantitative analysis of 17-Hydroxyisolathyrol in plant extracts. The methodology is straightforward and utilizes standard laboratory equipment, making it accessible for most analytical laboratories. For optimal results, method validation should be performed in the user's laboratory to ensure it meets the specific requirements of their research or quality control applications.

References

Application

Application Notes and Protocols: Synthesis of 17-Hydroxyisolathyrol Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction 17-Hydroxyisolathyrol is a macrocyclic lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris. Lathyrane diterpenoids have garnere...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyisolathyrol is a macrocyclic lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris. Lathyrane diterpenoids have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anti-cancer, and multidrug resistance reversal properties. This document provides detailed application notes and proposed protocols for the synthesis of 17-Hydroxyisolathyrol and its derivatives, starting from readily available natural precursors. The methodologies outlined herein are based on established chemical transformations and are intended to serve as a comprehensive guide for researchers in the field of natural product synthesis and drug discovery.

While 17-Hydroxyisolathyrol is a known natural product, a complete chemical synthesis has not been extensively reported. Therefore, this document presents a proposed synthetic pathway commencing with the isolation of a suitable lathyrane precursor from Euphorbia lathyris, followed by a series of chemical modifications to achieve the target molecule. The protocols are designed to be detailed and practical for laboratory execution.

Proposed Synthetic Strategy

The proposed synthesis of 17-Hydroxyisolathyrol commences with the isolation of lathyrol from the seeds of Euphorbia lathyris. Lathyrol serves as a key starting material due to its structural similarity to the target molecule. The synthetic route involves the protection of reactive hydroxyl groups, followed by the selective allylic oxidation of the C17 methyl group to introduce the desired hydroxyl functionality. Subsequent deprotection will yield 17-Hydroxyisolathyrol. Further derivatization can be explored from this key intermediate.

Start Euphorbia lathyris seeds Isolation Extraction and Chromatographic Purification Start->Isolation Lathyrol Lathyrol (Starting Material) Isolation->Lathyrol Protection Protection of OH groups (e.g., Acylation) Lathyrol->Protection Protected_Lathyrol Protected Lathyrol Protection->Protected_Lathyrol Oxidation Selective Allylic Oxidation at C17 Protected_Lathyrol->Oxidation Protected_17OH Protected 17-Hydroxyisolathyrol Oxidation->Protected_17OH Deprotection Deprotection of OH groups Protected_17OH->Deprotection Final_Product 17-Hydroxyisolathyrol Deprotection->Final_Product Derivatization Derivatization Final_Product->Derivatization Derivatives 17-Hydroxyisolathyrol Derivatives Derivatization->Derivatives

Caption: Proposed synthetic workflow for 17-Hydroxyisolathyrol and its derivatives.

Experimental Protocols

Protocol 1: Isolation and Purification of Lathyrol from Euphorbia lathyris Seeds

This protocol describes the extraction and purification of lathyrol, a key precursor for the synthesis of 17-Hydroxyisolathyrol.

Materials:

Procedure:

  • Extraction:

    • Macerate 1 kg of powdered E. lathyris seeds in 5 L of methanol at room temperature for 48 hours with occasional stirring.

    • Filter the mixture and collect the methanol extract.

    • Repeat the extraction process twice with fresh methanol.

    • Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in 500 mL of water and sequentially partition with hexane (3 x 500 mL), dichloromethane (3 x 500 mL), and ethyl acetate (3 x 500 mL).

    • Concentrate each fraction using a rotary evaporator. The lathyrane diterpenoids are typically enriched in the dichloromethane and ethyl acetate fractions.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column packed in hexane.

    • Adsorb the combined and concentrated dichloromethane and ethyl acetate fractions onto a small amount of silica gel.

    • Load the adsorbed sample onto the column.

    • Elute the column with a gradient of hexane-ethyl acetate (from 100:0 to 0:100).

    • Collect fractions and monitor by TLC using a suitable solvent system (e.g., hexane:EtOAc 7:3) and visualize under UV light and/or by staining with a vanillin-sulfuric acid solution.

    • Combine fractions containing the spot corresponding to lathyrol (based on comparison with a standard or literature Rf values).

  • Purification:

    • Subject the combined lathyrol-containing fractions to further chromatographic purification, potentially using a finer silica gel or preparative HPLC, until a pure compound is obtained.

    • Characterize the purified lathyrol by NMR and mass spectrometry to confirm its identity and purity.

Illustrative Data (Hypothetical):

ParameterValue
Starting Material1 kg E. lathyris seeds
Crude Methanol Extract150 g
Dichloromethane Fraction35 g
Purified Lathyrol Yield500 mg (0.05% of seeds)
Purity (by HPLC)>98%
Protocol 2: Proposed Synthesis of 17-Hydroxyisolathyrol from Lathyrol

This protocol outlines a proposed synthetic route to convert lathyrol to 17-Hydroxyisolathyrol.

Step 1: Protection of Hydroxyl Groups of Lathyrol

To avoid side reactions during the oxidation step, the hydroxyl groups at C3 and C5 of lathyrol are protected, for example, as acetate esters.

Materials:

  • Lathyrol

  • Acetic anhydride (B1165640)

  • Pyridine (B92270) (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stirring bar

Procedure:

  • Dissolve lathyrol (100 mg, 1 eq.) in anhydrous DCM (5 mL) and anhydrous pyridine (1 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (3 eq.) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane:EtOAc gradient) to yield protected lathyrol.

Illustrative Data (Hypothetical):

ParameterValue
Starting Material (Lathyrol)100 mg
Product (Protected Lathyrol)115 mg
Yield~95%
Purity (by TLC/NMR)>95%

Step 2: Selective Allylic Oxidation of Protected Lathyrol

This step introduces the hydroxyl group at the C17 position via a selective allylic oxidation. Selenium dioxide is a common reagent for this type of transformation.

Materials:

  • Protected lathyrol

  • Selenium dioxide (SeO2)

  • Dioxane (anhydrous)

  • Water

  • Celatom® or diatomaceous earth

  • Reflux condenser

Procedure:

  • Dissolve the protected lathyrol (100 mg, 1 eq.) in a mixture of dioxane (10 mL) and a small amount of water (0.1 mL) in a round-bottom flask.

  • Add selenium dioxide (1.2 eq.) to the solution.

  • Heat the mixture to reflux (approximately 100-102 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celatom® to remove the black selenium precipitate, washing the pad with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the protected 17-Hydroxyisolathyrol.

Illustrative Data (Hypothetical):

ParameterValue
Starting Material (Protected Lathyrol)100 mg
Product (Protected 17-Hydroxyisolathyrol)45 mg
Yield~43%
Purity (by TLC/NMR)>90%

Step 3: Deprotection to Yield 17-Hydroxyisolathyrol

The final step involves the removal of the protecting groups to furnish 17-Hydroxyisolathyrol.

Materials:

  • Protected 17-Hydroxyisolathyrol

  • Potassium carbonate (K2CO3)

  • Methanol

  • Water

Procedure:

  • Dissolve the protected 17-Hydroxyisolathyrol (40 mg) in methanol (5 mL).

  • Add a solution of potassium carbonate (2 eq.) in a small amount of water.

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by preparative HPLC or silica gel chromatography to obtain pure 17-Hydroxyisolathyrol.

Illustrative Data (Hypothetical):

ParameterValue
Starting Material (Protected 17-Hydroxyisolathyrol)40 mg
Final Product (17-Hydroxyisolathyrol)28 mg
Yield~85%
Purity (by HPLC)>98%

Characterization Data of 17-Hydroxyisolathyrol

The identity and purity of the synthesized 17-Hydroxyisolathyrol should be confirmed by spectroscopic methods and compared with data reported for the natural product.

Table of Spectroscopic Data (Reference Data for Natural Product):

TechniqueData
¹H NMR (CDCl₃, 500 MHz)Characteristic peaks for the lathyrane skeleton including olefinic protons, cyclopropyl (B3062369) protons, and methyl groups. The presence of a hydroxymethyl group at C17 would be indicated by a distinct signal.
¹³C NMR (CDCl₃, 125 MHz)Approximately 20 carbon signals corresponding to the molecular formula C₂₀H₃₀O₅. Key signals would include those for carbonyls, double bonds, the cyclopropane (B1198618) ring, and the new C17 hydroxymethyl carbon.
Mass Spectrometry (ESI-MS)m/z [M+Na]⁺ consistent with the molecular formula C₂₀H₃₀O₅.
Optical Rotation Specific rotation value, e.g., [α]²⁰D.

Synthesis of 17-Hydroxyisolathyrol Derivatives: An Overview

The synthesized 17-Hydroxyisolathyrol can serve as a versatile platform for the creation of novel derivatives with potentially enhanced biological activities. The hydroxyl groups at positions C3, C5, and C17 are amenable to various chemical modifications.

Start 17-Hydroxyisolathyrol Esterification Esterification (e.g., with acyl chlorides, carboxylic acids) Start->Esterification Etherification Etherification (e.g., with alkyl halides) Start->Etherification Oxidation_OH Oxidation of OH (e.g., to aldehyde or carboxylic acid at C17) Start->Oxidation_OH Glycosylation Glycosylation Start->Glycosylation Esters Ester Derivatives Esterification->Esters Ethers Ether Derivatives Etherification->Ethers Oxidized_Derivatives Oxidized Derivatives Oxidation_OH->Oxidized_Derivatives Glycosides Glycoside Derivatives Glycosylation->Glycosides

Caption: Potential derivatization pathways for 17-Hydroxyisolathyrol.

General Protocol for Derivatization (Example: Esterification):

  • Dissolve 17-Hydroxyisolathyrol (1 eq.) in an anhydrous solvent (e.g., DCM or THF) with a suitable base (e.g., pyridine or triethylamine).

  • Add the desired acyl chloride or anhydride (1.1 - 1.5 eq.) at 0 °C.

  • Allow the reaction to proceed at room temperature until completion (monitored by TLC).

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the resulting ester derivative by column chromatography.

By employing a variety of acylating agents, a library of ester derivatives can be synthesized and screened for biological activity. Similar strategies can be applied for etherification, oxidation, and other functional group transformations.

Conclusion

This document provides a detailed, albeit proposed, guide for the synthesis of 17-Hydroxyisolathyrol and its derivatives. The protocols are based on established chemical principles and are intended to be a valuable resource for researchers in natural product chemistry and drug discovery. The successful synthesis of these compounds will enable further investigation into their structure-activity relationships and therapeutic potential. It is important to note that the proposed synthetic steps, particularly the selective oxidation, may require optimization of reaction conditions to achieve satisfactory yields and selectivity.

Method

Application Notes and Protocols for In Vitro Assay Design: 17-Hydroxyisolathyrol

For Researchers, Scientists, and Drug Development Professionals Introduction 17-Hydroxyisolathyrol is a macrocyclic diterpenoid of the lathyrane family, isolated from species such as Euphorbia lathyris. Lathyrane diterpe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyisolathyrol is a macrocyclic diterpenoid of the lathyrane family, isolated from species such as Euphorbia lathyris. Lathyrane diterpenoids are a class of natural products known for a diverse range of biological activities, including cytotoxic, anti-inflammatory, and multi-drug resistance (MDR) reversal effects.[1][2] These compounds and their synthetic derivatives are of significant interest in drug discovery for their potential therapeutic applications.[1] This document provides a detailed guide for the in vitro evaluation of 17-Hydroxyisolathyrol, outlining a strategic series of assays to elucidate its cytotoxic, anti-inflammatory, and MDR reversal properties.

Predicted Biological Activities and Assay Strategy

Based on the known activities of lathyrane diterpenoids, the following in vitro assays are proposed to comprehensively characterize the biological profile of 17-Hydroxyisolathyrol:

  • Cytotoxicity Screening: To determine the compound's potential as an anticancer agent.

  • Anti-Inflammatory Activity Assessment: To investigate its ability to modulate key inflammatory pathways.

  • Multi-Drug Resistance (MDR) Reversal Assay: To evaluate its potential to sensitize resistant cancer cells to conventional chemotherapeutics.

  • Apoptosis Induction Assays: To elucidate the mechanism of cell death induced by the compound.

The following sections provide detailed protocols for each of these key experimental areas.

Data Presentation

All quantitative data from the described assays should be summarized in clearly structured tables to facilitate comparison of results across different concentrations of 17-Hydroxyisolathyrol and controls.

Table 1: Cytotoxicity of 17-Hydroxyisolathyrol on Cancer Cell Lines

Cell LineIC₅₀ (µM) after 24hIC₅₀ (µM) after 48hIC₅₀ (µM) after 72h
MCF-7
MDA-MB-231
A549
HEK293 (non-cancerous)

Table 2: Anti-Inflammatory Activity of 17-Hydroxyisolathyrol

AssayTest Concentration (µM)Inhibition (%)IC₅₀ (µM)
Nitric Oxide (NO) Production
TNF-α Production
IL-6 Production
NF-κB Activity

Table 3: Multi-Drug Resistance (MDR) Reversal Activity of 17-Hydroxyisolathyrol

Resistant Cell LineChemotherapeutic AgentFold Reversal (at non-toxic concentration of 17-Hydroxyisolathyrol)
KB-VIN Vincristine
MCF-7/ADR Doxorubicin

Table 4: Apoptosis Induction by 17-Hydroxyisolathyrol

Cell LineTreatment% Apoptotic Cells (Annexin V positive)Caspase-3/7 Activity (Fold Change)
MCF-7 Control
17-Hydroxyisolathyrol (IC₅₀)
MDA-MB-231 Control
17-Hydroxyisolathyrol (IC₅₀)

Experimental Protocols

Cytotoxicity Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of 17-Hydroxyisolathyrol on various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549) and a non-cancerous cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 17-Hydroxyisolathyrol stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of 17-Hydroxyisolathyrol in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ values.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3, 4, or 5 A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with 17-Hydroxyisolathyrol B->C D Incubate for 24, 48, or 72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H

Cytotoxicity Assay Workflow

Anti-Inflammatory Assays

These protocols are designed to assess the anti-inflammatory properties of 17-Hydroxyisolathyrol by measuring its effect on nitric oxide and pro-inflammatory cytokine production in LPS-stimulated macrophages.

2.1. Nitric Oxide (NO) Production Assay

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • 17-Hydroxyisolathyrol stock solution

  • Griess Reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Pre-treat cells with various concentrations of 17-Hydroxyisolathyrol for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of supernatant with 100 µL of Griess Reagent and incubate for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition.

2.2. Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement by ELISA

Materials:

  • RAW 264.7 cells

  • LPS

  • 17-Hydroxyisolathyrol

  • Commercially available ELISA kits for TNF-α and IL-6

Procedure:

  • Follow steps 1-4 from the NO Production Assay.

  • Quantify the levels of TNF-α and IL-6 in the cell culture supernatants using the respective ELISA kits according to the manufacturer's instructions.

G A Seed RAW 264.7 cells B Pre-treat with 17-Hydroxyisolathyrol A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect supernatant D->E F Measure NO (Griess Assay) E->F G Measure TNF-α and IL-6 (ELISA) E->G

Anti-Inflammatory Assay Workflow

Multi-Drug Resistance (MDR) Reversal Assay

This protocol evaluates the ability of 17-Hydroxyisolathyrol to reverse P-glycoprotein (P-gp) mediated MDR in cancer cells.

Materials:

  • P-gp overexpressing cancer cell line (e.g., KB-VIN) and its parental non-resistant line (KB)

  • Chemotherapeutic agent (e.g., vincristine)

  • 17-Hydroxyisolathyrol

  • MTT assay reagents

Procedure:

  • Determine the non-toxic concentration of 17-Hydroxyisolathyrol on both cell lines using the cytotoxicity assay protocol.

  • Seed both resistant and parental cells in 96-well plates.

  • Treat the cells with increasing concentrations of the chemotherapeutic agent in the presence or absence of the non-toxic concentration of 17-Hydroxyisolathyrol.

  • Incubate for 48-72 hours.

  • Perform an MTT assay to determine cell viability.

  • Calculate the IC₅₀ of the chemotherapeutic agent for each condition.

  • The Fold Reversal (FR) is calculated as: FR = IC₅₀ of chemo alone / IC₅₀ of chemo + 17-Hydroxyisolathyrol.

Apoptosis Induction Assays

These assays will determine if the cytotoxic effect of 17-Hydroxyisolathyrol is mediated through the induction of apoptosis.

4.1. Annexin V/Propidium Iodide (PI) Staining

Materials:

  • Cancer cell lines

  • 17-Hydroxyisolathyrol

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with 17-Hydroxyisolathyrol at its IC₅₀ concentration for 24-48 hours.

  • Harvest and wash the cells.

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the kit manufacturer's instructions.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

4.2. Caspase-3/7 Activity Assay

Materials:

  • Cancer cell lines

  • 17-Hydroxyisolathyrol

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • Luminometer

Procedure:

  • Treat cells with 17-Hydroxyisolathyrol at its IC₅₀ concentration for a time course (e.g., 6, 12, 24 hours).

  • Perform the caspase-3/7 activity assay according to the manufacturer's protocol.

  • Measure luminescence to quantify caspase activity.[3]

Signaling Pathway Visualization

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5][6] This pathway is a key regulator of pro-inflammatory gene expression.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to NFkB_n NF-κB ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IKK IkB_NFkB->NFkB IκB degradation NFkB_n->ProInflammatory_Genes activates transcription of

NF-κB Signaling Pathway

References

Application

Application Notes and Protocols for Testing 17-Hydroxyisolathyrol

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the in vitro evaluation of 17-Hydroxyisolathyrol, a macrocyclic lathyrol derivative isolated from...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of 17-Hydroxyisolathyrol, a macrocyclic lathyrol derivative isolated from the seeds of Euphorbia lathyris. Due to the limited publicly available data on the specific biological activities of 17-Hydroxyisolathyrol, the following protocols are based on established methodologies for testing related lathyrane diterpenes for their cytotoxic and potential anticancer properties.

Introduction

Lathyrane diterpenes, isolated from various Euphorbia species, have demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversing effects. 17-Hydroxyisolathyrol belongs to this class of compounds, suggesting its potential as a bioactive molecule. The following protocols outline key in vitro assays to characterize its cytotoxic effects on cancer cell lines and to begin elucidating its mechanism of action.

Data Presentation: Cytotoxicity of Lathyrane Diterpenes

CompoundCell LineCell TypeIC50 (µM)Reference
Euphorbia Factor L28MCF-7Breast Cancer9.43[1]
Euphorbia Factor L28HepG2Liver Cancer13.22[1]
Lathyrol-3-phenylacetate-5,15-diacetateA549Lung Cancer17.51 ± 0.85
Lathyrane Diterpene (Compound 3)MCF-7Breast Cancer10.1 ± 5 (µg/ml)
Lathyrane Diterpene (Compound 3)4T1Murine Breast Cancer28 ± 5 (µg/ml)
Euphorbia Factor L2bU937Human Leukemic Monocyte Lymphoma0.87 ± 0.32

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of 17-Hydroxyisolathyrol on cultured cancer cells. Metabolically active cells reduce the yellow MTT to a purple formazan (B1609692) product, and the amount of formazan is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 17-Hydroxyisolathyrol stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of 17-Hydroxyisolathyrol in complete medium from the stock solution. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (e.g., a known cytotoxic drug like Doxorubicin).

  • Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with 17-Hydroxyisolathyrol.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • 17-Hydroxyisolathyrol

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well cell culture plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 17-Hydroxyisolathyrol at concentrations around its IC50 value for 24 to 48 hours. Include an untreated control.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Adherent cells can be detached using trypsin.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Cytotoxicity Assay (MTT) cluster_apoptosis Apoptosis Assay (Annexin V) A 17-Hydroxyisolathyrol Stock Solution D Treat with serial dilutions of 17-Hydroxyisolathyrol A->D B Cell Line Culture (e.g., MCF-7, A549) C Seed cells in 96-well plate B->C J Seed cells in 6-well plate B->J C->D E Incubate for 48-72h D->E F Add MTT reagent E->F G Solubilize formazan F->G H Measure Absorbance (570nm) G->H I Calculate IC50 H->I K Treat with IC50 concentration J->K L Harvest and stain cells (Annexin V-FITC/PI) K->L M Flow Cytometry Analysis L->M N Quantify Apoptosis M->N

Caption: Experimental workflow for evaluating the cytotoxicity and apoptosis-inducing effects of 17-Hydroxyisolathyrol.

Potential Signaling Pathway: NF-κB

Lathyrane diterpenes have been shown to modulate inflammatory pathways. The NF-κB signaling pathway is a key regulator of inflammation and cell survival and represents a potential target for 17-Hydroxyisolathyrol.

G cluster_stimulus External Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Potential Inhibition by 17-Hydroxyisolathyrol Stimulus Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα NF-κB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocation IkB_NFkB->NFkB degradation of IκBα DNA DNA NFkB_nuc->DNA binds Gene Target Gene Transcription (Inflammation, Cell Survival) DNA->Gene Inhibition_point->IKK ? Inhibition_point->NFkB_nuc ?

Caption: A simplified diagram of the canonical NF-κB signaling pathway, a potential target for 17-Hydroxyisolathyrol.

References

Method

Application Notes and Protocols for Determining the Cytotoxicity of 17-Hydroxyisolathyrol using the MTT Assay

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of 17-Hydroxyisolathyrol, a macrocyclic lathyrol derivative isolated from the seeds of Euphorbia lathyris.[1] This document outlines the experimental protocol, data interpretation, and potential mechanisms of action, offering a framework for investigating the anticancer potential of this natural product.

Introduction

17-Hydroxyisolathyrol belongs to the lathyrane family of diterpenoids, compounds that have demonstrated significant cytotoxic activity against various cancer cell lines.[2][3] The MTT assay is a widely adopted colorimetric method for assessing cell viability. The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. This conversion is primarily carried out by mitochondrial dehydrogenases, and the amount of formazan produced is directly proportional to the number of viable cells.

Data Presentation

Due to the absence of publicly available MTT assay data specifically for 17-Hydroxyisolathyrol, the following table summarizes the cytotoxic activities (IC50 values) of other lathyrane-type diterpenoids isolated from Euphorbia lathyris against various human cancer cell lines. This data, obtained using the sulforhodamine B (SRB) assay which also measures cell density, provides a valuable reference for designing cytotoxicity experiments for 17-Hydroxyisolathyrol, including the selection of cell lines and concentration ranges.

Table 1: Cytotoxicity of Lathyrane-Type Diterpenoids from Euphorbia lathyris

CompoundA549 (Lung Carcinoma) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)KB (Nasopharyngeal Carcinoma) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)KB-VIN (Multidrug-Resistant) IC50 (µM)786-0 (Renal Carcinoma) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)
Euphorbia Factor L1>40>40>40>40>40--
Euphorbia Factor L229.835.118.738.28.9--
Euphorbia Factor L315.419.810.222.512.3--
Euphorbia Factor L8>40>40>40>40>40--
Euphorbia Factor L98.210.55.411.76.1--
Euphorbia Factor L28-----9.4313.22

Data for Euphorbia Factors L1, L2, L3, L8, and L9 were obtained from a study by Duan et al. using an SRB assay.[2] Data for Euphorbia Factor L28 was obtained from a study by Shi et al.[3]

Experimental Protocols

This section provides a detailed methodology for performing the MTT assay to determine the cytotoxicity of 17-Hydroxyisolathyrol.

Materials and Reagents
  • 17-Hydroxyisolathyrol

  • Selected cancer cell lines (e.g., A549, MDA-MB-231, MCF-7, HepG2, 786-0)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Experimental Workflow

MTT_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_compound Prepare 17-Hydroxyisolathyrol Stock Solution seed_cells Seed Cells in 96-well Plate prep_cells Culture and Harvest Cells prep_cells->seed_cells treat_cells Treat Cells with 17-Hydroxyisolathyrol seed_cells->treat_cells incubate_treat Incubate for 24-72 hours treat_cells->incubate_treat add_mtt Add MTT Solution incubate_treat->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: A flowchart illustrating the key steps of the MTT assay for cytotoxicity testing.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture the chosen cancer cell lines in their respective complete media until they reach approximately 80% confluency.

    • Trypsinize and resuspend the cells in fresh medium.

    • Determine the cell concentration using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 17-Hydroxyisolathyrol in DMSO.

    • On the day of the experiment, prepare serial dilutions of 17-Hydroxyisolathyrol in complete cell culture medium. Based on the data for related compounds, a starting concentration range of 1 µM to 100 µM is recommended.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of 17-Hydroxyisolathyrol.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals, resulting in a purple color.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis
  • Calculation of Cell Viability:

    • The percentage of cell viability can be calculated using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Determination of IC50:

    • The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve of cell viability (%) versus the log of the compound concentration.

Potential Signaling Pathway

While the precise signaling pathway modulated by 17-Hydroxyisolathyrol leading to cytotoxicity has not been definitively elucidated, studies on the related compound, lathyrol, suggest the involvement of the TGF-β/Smad signaling pathway . Lathyrol has been shown to inhibit the proliferation of renal cell carcinoma by repressing the expression of key proteins in this pathway. Therefore, it is plausible that 17-Hydroxyisolathyrol may exert its cytotoxic effects through a similar mechanism.

TGF_Beta_Pathway Proposed TGF-β/Smad Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_compound TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR SMAD23 Smad2/3 TGFBR->SMAD23 Phosphorylation SMAD_complex Smad2/3/4 Complex SMAD23->SMAD_complex SMAD4 Smad4 SMAD4->SMAD_complex Transcription Gene Transcription (e.g., cell cycle regulators) SMAD_complex->Transcription Translocation Cell_Proliferation Cell_Proliferation Transcription->Cell_Proliferation Promotes Compound 17-Hydroxyisolathyrol (Proposed Action) Compound->TGFBR Inhibits Compound->SMAD_complex Inhibits Formation/ Translocation

References

Application

Application Notes and Protocols for Studying the Effect of 17-Hydroxyisolathyrol on Gene Expression

Disclaimer: Direct experimental data on the effect of 17-Hydroxyisolathyrol on gene expression is limited in publicly available scientific literature. The following application notes and protocols are substantially based...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the effect of 17-Hydroxyisolathyrol on gene expression is limited in publicly available scientific literature. The following application notes and protocols are substantially based on data from a closely related phenolic phytochemical, Hydroxytyrosol, which has well-documented anti-inflammatory and gene-modulatory effects. Researchers should consider these protocols as a starting point and adapt them as necessary for 17-Hydroxyisolathyrol.

Introduction

17-Hydroxyisolathyrol is a macrocyclic lathyrol derivative with potential biological activities. While its specific effects on gene expression are not extensively characterized, the structurally similar compound Hydroxytyrosol has been shown to modulate the expression of genes involved in inflammation, oxidative stress, and cellular metabolism. These application notes provide a framework for investigating the potential effects of 17-Hydroxyisolathyrol on gene expression, drawing parallels from studies on Hydroxytyrosol. The primary focus is on its potential anti-inflammatory properties through the modulation of key signaling pathways and downstream gene targets.

Data Presentation: Gene Expression Modulation by Hydroxytyrosol

The following tables summarize the quantitative data on the effects of Hydroxytyrosol on the expression of various genes, which can serve as potential targets for investigation with 17-Hydroxyisolathyrol.

Table 1: Effect of Hydroxytyrosol on Pro-inflammatory Gene Expression in LPS-stimulated BV2 Murine Microglial Cells

GeneTreatmentFold Change vs. LPS Controlp-value
TNF-αHTyr (10 µM) + LPSReduced<0.05
IL-1βHTyr (10 µM) + LPSReduced<0.05
IL-6HTyr (10 µM) + LPSReduced<0.05
CXCL10HTyr (10 µM) + LPSReduced<0.05

Data adapted from studies on Hydroxytyrosol's anti-inflammatory effects.[1]

Table 2: Effect of Hydroxytyrosol on miRNA Expression in Adipocytes under Inflammatory Conditions

miRNAConditionFold Change vs. Control
miR-34aTNF-α4.706 ± 1.399
miR-34aTNF-α + HTSignificantly Counteracted
miR-155TNF-α0.148 ± 0.078
miR-155TNF-α + HTSignificantly Counteracted
let-7cTNF-α3.347 ± 0.683 (Decreased)
let-7cTNF-α + HTSignificantly Counteracted

HT: Hydroxytyrosol. Data indicates that Hydroxytyrosol can counteract the inflammatory-induced changes in miRNA expression.[2]

Experimental Protocols

Protocol 1: Cell Culture and Treatment

  • Cell Lines: Select appropriate cell lines based on the research question. For inflammation studies, macrophage-like cell lines (e.g., RAW 264.7, THP-1) or specific cell types relevant to the disease model are suitable.

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Preparation of 17-Hydroxyisolathyrol:

    • Prepare a stock solution of 17-Hydroxyisolathyrol in a suitable solvent like DMSO. A recommended starting concentration is 10 mM.

    • For in-vitro experiments, dissolve 17-Hydroxyisolathyrol in 100% DMSO to make a stock solution. For a final concentration of 10 µM in the cell culture medium, the final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.

    • For in-vivo experiments, various dissolution methods can be employed. A common method is to prepare a stock solution in DMSO and then dilute it in a vehicle solution such as a mixture of PEG300, Tween-80, and saline.[3] For example, a vehicle could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]

  • Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of 17-Hydroxyisolathyrol (e.g., 1, 10, 25, 50 µM) for a specified period (e.g., 1-2 hours).

    • Induce an inflammatory response by adding an inflammatory stimulus like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined duration (e.g., 6-24 hours).

    • Include appropriate controls: untreated cells, vehicle control (DMSO), and stimulus-only control (LPS).

Protocol 2: RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

  • RNA Isolation: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer. Isolate total RNA using a commercial RNA extraction kit following the manufacturer's instructions.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qRT-PCR:

    • Perform qRT-PCR using a SYBR Green-based or probe-based detection method.

    • Design or obtain validated primers for the target genes (e.g., TNF-α, IL-1β, IL-6) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

    • Set up the PCR reaction with cDNA, primers, and PCR master mix.

    • Run the reaction on a real-time PCR cycler.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.

Protocol 3: Western Blot Analysis for Protein Expression

  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against target proteins (e.g., phosphorylated and total forms of NF-κB, p38, JNK) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the expression of target proteins to a loading control like β-actin or GAPDH.

Visualizations

experimental_workflow Experimental Workflow for Gene Expression Analysis cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation cell_culture Cell Culture treatment Cell Treatment with 17-Hydroxyisolathyrol & Stimulus cell_culture->treatment compound_prep 17-Hydroxyisolathyrol Preparation compound_prep->treatment rna_extraction RNA Extraction treatment->rna_extraction protein_extraction Protein Extraction treatment->protein_extraction qpcr qRT-PCR rna_extraction->qpcr data_analysis Gene & Protein Expression Analysis qpcr->data_analysis western_blot Western Blot protein_extraction->western_blot western_blot->data_analysis

Caption: Workflow for studying gene expression effects.

signaling_pathway Potential Anti-inflammatory Signaling Pathway cluster_pathways Intracellular Signaling Cascades cluster_downstream Downstream Effects stimulus Inflammatory Stimulus (e.g., LPS) mapk MAPK Pathway (p38, JNK, ERK) stimulus->mapk Activates nfkb NF-κB Pathway stimulus->nfkb Activates compound 17-Hydroxyisolathyrol compound->mapk Inhibits compound->nfkb Inhibits gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) mapk->gene_expression Induces nfkb->gene_expression Induces inflammation Inflammatory Response gene_expression->inflammation

Caption: Potential signaling pathway modulation.

References

Method

Application Notes and Protocols for In Vivo Testing of 17-Hydroxyisolathyrol

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the in vivo evaluation of 17-Hydroxyisolathyrol, a macrocyclic lathyrol derivative isolated from E...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo evaluation of 17-Hydroxyisolathyrol, a macrocyclic lathyrol derivative isolated from Euphorbia lathyris.[1] Given that compounds from Euphorbia species have demonstrated anti-inflammatory and anti-tumor activities, the following protocols are designed to assess these potential therapeutic effects in established animal models.[2][3][4]

Preclinical In Vivo Evaluation Strategy

A phased approach is recommended for the in vivo testing of 17-Hydroxyisolathyrol. This involves an initial acute toxicity assessment to determine a safe dosage range, followed by efficacy studies in relevant disease models.

G cluster_0 Phase 1: Safety Assessment cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Data Analysis & Reporting Toxicity Acute Oral Toxicity Study (OECD 423) DoseRange Determine Maximum Tolerated Dose (MTD) & No-Observed-Adverse-Effect-Level (NOAEL) Toxicity->DoseRange Provides AntiInflammatory Anti-Inflammatory Models DoseRange->AntiInflammatory Inform Dosing AntiTumor Anti-Tumor (Skin Cancer) Models DoseRange->AntiTumor Inform Dosing Analysis Statistical Analysis of Results AntiInflammatory->Analysis AntiTumor->Analysis Reporting Summarize Findings Analysis->Reporting

Caption: Preclinical workflow for 17-Hydroxyisolathyrol in vivo testing.

Acute Toxicity Assessment

Before proceeding to efficacy studies, it is crucial to determine the acute toxicity profile of 17-Hydroxyisolathyrol. The OECD Test Guideline 423 (Acute Toxic Class Method) is a standardized approach for this purpose.[5]

Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method allows for the estimation of the LD50 and provides information on the hazardous properties of a substance. It is a stepwise procedure using a limited number of animals.

Animals:

  • Species: Female rats (e.g., Wistar or Sprague-Dawley) are typically used.

  • Age: 8-12 weeks old.

  • Weight: 150-200 g.

  • Housing: Animals should be housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

Procedure:

  • Preparation of 17-Hydroxyisolathyrol: The compound should be dissolved or suspended in a suitable vehicle. A common vehicle for diterpenoids is a mixture of DMSO, PEG300, Tween-80, and saline.[1]

  • Dosing: A single oral dose is administered to the animals using a gavage needle. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Stepwise Dosing: The subsequent dosing steps depend on the outcome of the previous step. If an animal survives, the next higher dose is administered to another animal. If an animal dies, the next lower dose is used.

  • Endpoint: The test is terminated when a dose that causes mortality is identified or when no mortality is observed at the highest dose level.

Data Collection and Analysis:

  • Record all signs of toxicity, including onset, duration, and severity.

  • Monitor body weight on days 0, 7, and 14.

  • Perform gross necropsy on all animals at the end of the study.

  • The results are used to classify the substance into a toxicity class.

Anti-Inflammatory Activity Models

Based on the known activities of compounds from Euphorbia species, 17-Hydroxyisolathyrol may possess anti-inflammatory properties.[2][3] The following models are suitable for evaluating this activity.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model for acute inflammation.[6]

Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g).

  • Groups:

    • Control (vehicle)

    • 17-Hydroxyisolathyrol (different dose levels)

    • Standard drug (e.g., Indomethacin, 10 mg/kg)

  • Procedure:

    • Measure the initial paw volume of each rat using a plethysmometer.

    • Administer the vehicle, 17-Hydroxyisolathyrol, or standard drug orally or intraperitoneally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Croton Oil-Induced Ear Edema in Mice

This model is used to assess topical anti-inflammatory activity.

Protocol:

  • Animals: Male Swiss albino mice (20-25 g).

  • Groups:

    • Control (vehicle)

    • 17-Hydroxyisolathyrol (different concentrations)

    • Standard drug (e.g., Dexamethasone)

  • Procedure:

    • Prepare a solution of croton oil in a suitable solvent (e.g., acetone).

    • Apply the vehicle, 17-Hydroxyisolathyrol, or standard drug topically to the inner surface of the right ear.

    • Immediately after, apply the croton oil solution to the same ear.

    • After 4-6 hours, sacrifice the mice and punch out a standard-sized section from both the treated (right) and untreated (left) ears.

    • Weigh the ear punches.

  • Data Analysis: The difference in weight between the right and left ear punches is a measure of the edema. Calculate the percentage inhibition of edema for each group.

Quantitative Data Summary: Anti-Inflammatory Models

ModelAnimalParameter MeasuredExpected Outcome with Active Compound
Carrageenan-Induced Paw EdemaRatPaw Volume (mL)Reduction in paw volume increase
Croton Oil-Induced Ear EdemaMouseEar Punch Weight (mg)Reduction in the weight difference between ears

Anti-Tumor (Skin Cancer) Activity Models

Diterpenoids from Euphorbia have shown cytotoxic effects, suggesting potential anti-tumor activity.[2][7] The two-stage chemical carcinogenesis model in mice is a relevant model for studying skin cancer.[8]

Protocol: Two-Stage Skin Carcinogenesis (DMBA/TPA) in Mice

This model mimics the initiation and promotion stages of skin cancer development.[8]

Animals:

  • Species: Female Swiss albino or SKH-1 hairless mice.

  • Age: 6-8 weeks old.

Procedure:

  • Initiation: A single topical application of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) in acetone (B3395972) is applied to the shaved dorsal skin of the mice.

  • Promotion: Two weeks after initiation, 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone is applied topically twice a week for a period of 16-20 weeks to promote tumor development.

  • Treatment with 17-Hydroxyisolathyrol:

    • Anti-initiation protocol: Apply 17-Hydroxyisolathyrol topically before the DMBA application.

    • Anti-promotion protocol: Apply 17-Hydroxyisolathyrol topically before each TPA application.

  • Observation:

    • Monitor the animals weekly for the appearance of skin papillomas.

    • Record the number of tumors per mouse (tumor incidence) and the percentage of mice with tumors (tumor multiplicity).

    • Measure the diameter of the tumors.

  • Endpoint: The study is typically terminated after 16-20 weeks of promotion.

Data Collection and Analysis:

  • Tumor incidence and multiplicity.

  • Tumor volume.

  • Histopathological analysis of the tumors.

Quantitative Data Summary: Skin Carcinogenesis Model

ParameterDescriptionExpected Outcome with Active Compound
Tumor IncidencePercentage of mice with tumorsDecrease in the percentage of tumor-bearing mice
Tumor MultiplicityAverage number of tumors per mouseReduction in the average number of tumors
Tumor VolumeSize of the tumorsDecrease in tumor size

Potential Signaling Pathways

While the exact mechanism of action for 17-Hydroxyisolathyrol is yet to be elucidated, related compounds from Euphorbia are known to interact with inflammatory and cancer-related signaling pathways. A potential mechanism could involve the modulation of protein kinase C (PKC), which is a target for some diterpenoids and plays a role in both inflammation and cell proliferation.[2]

G cluster_0 Proposed Mechanism of Action 17-Hydroxyisolathyrol 17-Hydroxyisolathyrol PKC Protein Kinase C (PKC) 17-Hydroxyisolathyrol->PKC Modulates NFkB NF-κB Pathway PKC->NFkB MAPK MAPK Pathway PKC->MAPK Inflammation ↓ Inflammation NFkB->Inflammation Proliferation ↓ Cell Proliferation MAPK->Proliferation

Caption: Putative signaling pathway for 17-Hydroxyisolathyrol.

Disclaimer: These protocols are intended as a guide and should be adapted and optimized based on specific experimental goals and institutional guidelines for animal care and use. A thorough literature review and consultation with an experienced animal researcher are recommended before initiating any in vivo studies.

References

Application

"formulation of 17-Hydroxyisolathyrol for in vivo studies"

Introduction 17-Hydroxyisolathyrol, a macrocyclic lathyrol derivative, has garnered significant interest within the research community for its potential therapeutic applications. As a diterpenoid isolated from the seeds...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

17-Hydroxyisolathyrol, a macrocyclic lathyrol derivative, has garnered significant interest within the research community for its potential therapeutic applications. As a diterpenoid isolated from the seeds of Euphorbia lathyris, its complex structure presents unique challenges and opportunities for in vivo studies.[1] A critical bottleneck in advancing the preclinical assessment of this lipophilic compound is the development of a suitable formulation that ensures adequate bioavailability for animal models. Poorly water-soluble compounds often exhibit low systemic exposure, which can hinder the accurate evaluation of their pharmacodynamic and toxicological profiles.[2][3]

This document provides detailed application notes and protocols for the formulation of 17-Hydroxyisolathyrol for in vivo research. It is intended for researchers, scientists, and drug development professionals seeking to overcome the challenges associated with the systemic delivery of hydrophobic compounds. The protocols outlined below are based on established methods for enhancing the solubility and bioavailability of poorly soluble drugs, including the use of co-solvents, surfactants, and lipid-based systems.[2][4][5]

Physicochemical Properties of 17-Hydroxyisolathyrol

A thorough understanding of the physicochemical properties of 17-Hydroxyisolathyrol is paramount for formulation development.

PropertyValueReference
Molecular FormulaC20H30O5[1]
Molecular Weight350.45 g/mol [1]
AppearanceLight yellow to yellow solid[1]
In Vitro SolubilityDMSO: 100 mg/mL (285.35 mM)[1]
Storage (Stock Solution)-80°C for 6 months; -20°C for 1 month[1]

Note: The high solubility in Dimethyl sulfoxide (B87167) (DMSO) makes it a suitable starting solvent for stock solution preparation. However, the concentration of DMSO in the final formulation for in vivo administration should be minimized to avoid potential toxicity.[4][6]

Formulation Strategies for In Vivo Administration

Given the lipophilic nature of 17-Hydroxyisolathyrol, several formulation strategies can be employed to enhance its solubility and bioavailability for in vivo studies. The choice of formulation will depend on the route of administration (e.g., oral, intraperitoneal, intravenous), the desired dose, and the animal model.

Here we present three validated protocols for achieving a clear solution of 17-Hydroxyisolathyrol at a concentration of at least 2.5 mg/mL.[1]

Protocol 1: Co-solvent/Surfactant System

This protocol utilizes a combination of a co-solvent (PEG300), a surfactant (Tween-80), and a small percentage of DMSO to solubilize the compound in an aqueous saline solution. This type of formulation is suitable for intraperitoneal and oral administration.[4]

Materials:

  • 17-Hydroxyisolathyrol

  • Dimethyl sulfoxide (DMSO), newly opened

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% sodium chloride)

Experimental Protocol:

  • Prepare a stock solution of 17-Hydroxyisolathyrol in DMSO (e.g., 25 mg/mL). The use of ultrasonic agitation may be necessary to fully dissolve the compound.[1]

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300.

  • Mix the solution thoroughly until it is homogeneous.

  • Add 50 µL of Tween-80 to the mixture and mix again until a clear solution is obtained.

  • Finally, add 450 µL of saline to the solution and mix thoroughly.

  • If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Final Formulation Composition:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

Protocol 2: Cyclodextrin-Based Formulation

Cyclodextrins are used to form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.[4] This formulation is generally well-tolerated and can be suitable for various routes of administration.

Materials:

  • 17-Hydroxyisolathyrol

  • Dimethyl sulfoxide (DMSO), newly opened

  • SBE-β-CD (Sulfobutylether-β-cyclodextrin)

  • Saline (0.9% sodium chloride)

Experimental Protocol:

  • Prepare a stock solution of 17-Hydroxyisolathyrol in DMSO (e.g., 25 mg/mL).

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.

  • Vortex the mixture thoroughly to ensure the formation of the inclusion complex.

  • The resulting solution should be clear.

Final Formulation Composition:

  • 10% DMSO

  • 90% (20% SBE-β-CD in Saline)

Protocol 3: Oil-Based Formulation

For highly lipophilic compounds, an oil-based vehicle can be an effective strategy, particularly for oral administration.[2][4]

Materials:

  • 17-Hydroxyisolathyrol

  • Dimethyl sulfoxide (DMSO), newly opened

  • Corn Oil

Experimental Protocol:

  • Prepare a stock solution of 17-Hydroxyisolathyrol in DMSO (e.g., 25 mg/mL).

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.

  • Mix the solution thoroughly. Gentle warming may be required to achieve a clear solution.

Final Formulation Composition:

  • 10% DMSO

  • 90% Corn Oil

Quantitative Data Summary

The following table summarizes the composition and achievable solubility for the described formulations.

Formulation ProtocolVehicle CompositionAchievable Solubility
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.13 mM)[1]
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.13 mM)[1]
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (7.13 mM)[1]

Visualizations

Experimental Workflow for Formulation Preparation

G Experimental Workflow for Formulation Preparation cluster_stock Stock Solution Preparation cluster_formulation1 Protocol 1: Co-solvent/Surfactant cluster_formulation2 Protocol 2: Cyclodextrin cluster_formulation3 Protocol 3: Oil-Based stock_compound 17-Hydroxyisolathyrol (Solid) stock_dissolve Dissolve (Ultrasonic) stock_compound->stock_dissolve stock_dmso DMSO stock_dmso->stock_dissolve stock_solution Stock Solution (e.g., 25 mg/mL) stock_dissolve->stock_solution p1_mix1 Mix stock_solution->p1_mix1 p2_mix Vortex stock_solution->p2_mix p3_mix Mix (Gentle Warming) stock_solution->p3_mix p1_peg PEG300 p1_peg->p1_mix1 p1_tween Tween-80 p1_mix2 Mix p1_tween->p1_mix2 p1_saline Saline p1_mix3 Mix p1_saline->p1_mix3 p1_mix1->p1_mix2 p1_mix2->p1_mix3 p1_final Final Formulation 1 p1_mix3->p1_final p2_cd 20% SBE-β-CD in Saline p2_cd->p2_mix p2_final Final Formulation 2 p2_mix->p2_final p3_oil Corn Oil p3_oil->p3_mix p3_final Final Formulation 3 p3_mix->p3_final

Caption: Workflow for preparing three different in vivo formulations of 17-Hydroxyisolathyrol.

Hypothetical Signaling Pathway for Investigation

G Hypothetical Signaling Pathway for 17-Hydroxyisolathyrol compound 17-Hydroxyisolathyrol receptor Cell Surface Receptor compound->receptor Binds/Activates kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor (e.g., NF-κB) kinase_b->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus Translocates to gene_expression Gene Expression (e.g., Inflammatory Cytokines) nucleus->gene_expression Modulates cellular_response Cellular Response (e.g., Anti-inflammatory Effect) gene_expression->cellular_response

Caption: A potential signaling cascade that could be modulated by 17-Hydroxyisolathyrol.

Conclusion

The successful in vivo evaluation of 17-Hydroxyisolathyrol is critically dependent on the use of an appropriate formulation. The protocols provided in this application note offer robust and validated methods for solubilizing this lipophilic compound for administration in animal models. Researchers should select the most suitable formulation based on their specific experimental needs, including the intended route of administration and the required dosage. It is also recommended to perform preliminary tolerability studies for the chosen vehicle in the specific animal model to ensure that the formulation itself does not elicit any adverse effects.[6] By employing these strategies, researchers can enhance the bioavailability of 17-Hydroxyisolathyrol and obtain more reliable and reproducible data in their in vivo studies.

References

Method

Application Notes and Protocols: 17-Hydroxyisolathyrol as a Chemical Probe

For Researchers, Scientists, and Drug Development Professionals Introduction 17-Hydroxyisolathyrol is a macrocyclic diterpenoid of the lathyrane family, isolated from the seeds of Euphorbia lathyris. Lathyrane diterpenoi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyisolathyrol is a macrocyclic diterpenoid of the lathyrane family, isolated from the seeds of Euphorbia lathyris. Lathyrane diterpenoids are recognized for their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversal effects.[1][2] These properties make 17-Hydroxyisolathyrol and its analogs valuable as chemical probes for exploring complex biological processes such as cancer cell proliferation, cytoskeletal dynamics, and transporter protein function.

This document provides detailed application notes and experimental protocols for utilizing 17-Hydroxyisolathyrol as a chemical probe to investigate its mechanism of action and identify its molecular targets.

Key Applications
  • Probing Cytotoxicity and Cell Cycle Progression: Lathyrane diterpenoids have demonstrated cytotoxicity against various cancer cell lines.[1] 17-Hydroxyisolathyrol can be used to study the signaling pathways leading to cell death and to identify novel targets in oncology. Certain related compounds have been shown to cause an accumulation of cells in the G1 to early S phase of the cell cycle.[1]

  • Investigating Multidrug Resistance (MDR): A significant application of lathyrane diterpenoids is in the study of MDR, a major challenge in cancer chemotherapy. These compounds have been shown to inhibit P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for drug efflux.[3] 17-Hydroxyisolathyrol can be employed to probe the structure-function relationship of P-gp and to screen for novel MDR reversal agents.

  • Exploring Cytoskeletal Dynamics: Some lathyrane diterpenoids induce aggregation of actin filaments and can interfere with the microtubule network.[1] This suggests a role as a chemical probe for investigating the regulation of cytoskeletal components, which are crucial for cell division, motility, and morphology.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of closely related lathyrane diterpenoids from Euphorbia lathyris against various human cancer cell lines. This data provides a comparative baseline for designing experiments with 17-Hydroxyisolathyrol.

Table 1: Cytotoxicity of Lathyrane Diterpenoids (IC₅₀ in µM) [1]

CompoundA549 (Lung)MDA-MB-231 (Breast)KB (Oral)MCF-7 (Breast)KB-VIN (MDR Oral)
Euphorbia Factor L1 > 50> 5029.6 ± 2.9> 5011.4 ± 1.1
Euphorbia Factor L2 > 50> 5035.8 ± 3.5> 509.8 ± 0.9
Euphorbia Factor L3 13.7 ± 1.324.8 ± 2.511.2 ± 1.119.8 ± 2.010.5 ± 1.0
Euphorbia Factor L8 > 50> 50> 50> 50> 50
Euphorbia Factor L9 9.8 ± 0.915.6 ± 1.66.7 ± 0.710.2 ± 1.08.9 ± 0.9

Note: Data represents the mean ± SD from three independent experiments. KB-VIN is a multidrug-resistant cell line that overexpresses P-glycoprotein.

Experimental Protocols

Protocol 1: General Handling and Stock Solution Preparation

17-Hydroxyisolathyrol is a natural product that should be handled with appropriate laboratory safety precautions.

  • Storage: Store the solid compound at 4°C, sealed, and protected from light and moisture. For long-term storage, -20°C or -80°C is recommended.[4]

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.[4] Use a newly opened bottle of DMSO as it is hygroscopic, and water can affect solubility.

    • Sonication or gentle warming may be required to fully dissolve the compound.

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

    • Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[4]

  • Working Solution Preparation:

    • For in vitro experiments, dilute the DMSO stock solution with the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

Protocol 2: In Vitro Cytotoxicity Assay using Sulforhodamine B (SRB)

This protocol is adapted from methodologies used to assess the cytotoxicity of related lathyrane diterpenoids.[1]

  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Add serial dilutions of 17-Hydroxyisolathyrol (e.g., from 0.1 µM to 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Destaining and Solubilization: Quickly rinse the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measurement: Shake the plates for 5 minutes on a shaker and measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: Probing P-glycoprotein (P-gp) Inhibition

This protocol uses a fluorescent P-gp substrate (e.g., Rhodamine 123) to assess the inhibitory effect of 17-Hydroxyisolathyrol on P-gp-mediated efflux in MDR cancer cells (e.g., KB-VIN).

  • Cell Preparation: Harvest P-gp-overexpressing cells (e.g., KB-VIN) and resuspend them in phenol (B47542) red-free medium at a concentration of 1 x 10⁶ cells/mL.

  • Compound Incubation: Pre-incubate the cells with various concentrations of 17-Hydroxyisolathyrol (e.g., 1-50 µM) or a known P-gp inhibitor (e.g., Verapamil) for 30 minutes at 37°C.

  • Substrate Addition: Add the fluorescent P-gp substrate Rhodamine 123 to a final concentration of 5 µM.

  • Incubation: Incubate the cells for 60-90 minutes at 37°C, protected from light.

  • Washing: Pellet the cells by centrifugation (300 x g for 5 minutes) and wash twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Flow Cytometry Analysis: Resuspend the final cell pellet in 500 µL of PBS and analyze the intracellular fluorescence using a flow cytometer (e.g., with an excitation wavelength of 488 nm and emission at ~530 nm).

  • Data Interpretation: An increase in intracellular Rhodamine 123 fluorescence in the presence of 17-Hydroxyisolathyrol indicates inhibition of P-gp-mediated efflux.

Visualizations: Pathways and Workflows

The following diagrams illustrate the potential mechanisms of action for 17-Hydroxyisolathyrol based on the activities of related compounds and a general workflow for its use as a chemical probe.

G cluster_0 Proposed Mechanism of Action cluster_1 Cellular Effects cluster_2 Phenotypic Outcomes Probe 17-Hydroxyisolathyrol Pgp P-glycoprotein (P-gp) Probe->Pgp Inhibition Actin Actin Filaments Probe->Actin Induces Aggregation CellCycle G1/S Checkpoint Probe->CellCycle Disruption MDR_Reversal MDR Reversal Pgp->MDR_Reversal Cytoskeleton_Disruption Cytoskeleton Disruption Actin->Cytoskeleton_Disruption CellCycle_Arrest Cell Cycle Arrest CellCycle->CellCycle_Arrest Cytotoxicity Cytotoxicity CellCycle_Arrest->Cytotoxicity

Caption: Proposed mechanisms of action for 17-Hydroxyisolathyrol.

G cluster_workflow Target Identification Workflow A Synthesize Affinity Probe (e.g., Biotinylated 17-Hydroxyisolathyrol) B Incubate Probe with Cell Lysate A->B C Affinity Purification (e.g., Streptavidin Beads) B->C D Elute Bound Proteins C->D E Protein Identification (LC-MS/MS) D->E F Target Validation (e.g., siRNA, CETSA) E->F

Caption: Workflow for identifying protein targets of 17-Hydroxyisolathyrol.

References

Application

Application Notes and Protocols for 17-Hydroxyisolathyrol in Cancer Research

Disclaimer: The following application notes and protocols are based on available research for compounds isolated from Euphorbia lathyris and related lathyranetype diterpenoids. As of the current date, specific peer-revie...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on available research for compounds isolated from Euphorbia lathyris and related lathyranetype diterpenoids. As of the current date, specific peer-reviewed studies detailing the in-depth anticancer activity, mechanism of action, and detailed experimental protocols for 17-Hydroxyisolathyrol are limited. The information provided should be used as a general guideline and for research purposes only.

Introduction

17-Hydroxyisolathyrol is a macrocyclic lathyrol derivative isolated from the seeds of Euphorbia lathyris.[1] This plant has been traditionally used in medicine for various purposes, and its extracts have demonstrated anticancer activity.[2][3] Research into the constituents of Euphorbia lathyris has revealed a class of compounds known as lathyrane-type diterpenoids, which have shown cytotoxic effects against various cancer cell lines.[4][5] While specific data on 17-Hydroxyisolathyrol is scarce, the study of related compounds from the same source provides a basis for investigating its potential in cancer research.

Potential Anticancer Applications

Extracts from Euphorbia lathyris and its isolated compounds, including various lathyrane-type diterpenoids, have demonstrated potential anticancer activities. These compounds have been shown to inhibit the growth of several cancer cell lines, including those of the lung, liver, and colon.[2][3] Furthermore, some of these compounds have exhibited activity against multidrug-resistant (MDR) cancer cells, a significant challenge in cancer chemotherapy.[4]

The general mechanism of action for some related diterpenoids involves the induction of apoptosis and cell cycle arrest.[5] However, the specific molecular targets and signaling pathways for 17-Hydroxyisolathyrol have not yet been elucidated.

Quantitative Data Summary

CompoundCancer Cell LineActivityReference
Euphorbia factor L1KB-VIN (MDR)Selective cytotoxicity[4]
Euphorbia factor L9Multiple cell linesStrongest cytotoxicity[4]
Ethanolic Extract of E. lathyrisT-84 (colon cancer)IC50: 16.3 ± 2.54 µg/mL[3]
Ethanolic Extract of E. lathyrisHCT-15 (colon cancer)IC50: 72.9 ± 1.27 µg/mL[3]
Ethanolic Extract of E. lathyrisA-172 (glioblastoma)IC50: 18.6 ± 1.64 µg/mL[3]

Note: The data presented above is for related compounds and extracts, not specifically for 17-Hydroxyisolathyrol. Further research is required to determine its specific activity.

Experimental Protocols

The following are generalized protocols based on methodologies used for the isolation and testing of compounds from Euphorbia lathyris. These should be adapted and optimized for specific experimental conditions.

Bioactivity-Guided Isolation of Compounds from Euphorbia lathyris

This protocol outlines a general procedure for isolating compounds like 17-Hydroxyisolathyrol.

  • Extraction:

    • Air-dry and powder the seeds of Euphorbia lathyris.

    • Extract the powdered seeds with a suitable solvent, such as ethanol (B145695) or ethyl acetate, at room temperature.

    • Concentrate the extract under reduced pressure to obtain a crude extract.

  • Fractionation:

    • Subject the crude extract to column chromatography on a silica (B1680970) gel column.

    • Elute with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the extract into fractions.

  • Bioassay-Guided Purification:

    • Screen the resulting fractions for cytotoxic activity against a panel of cancer cell lines.

    • Select the most active fractions for further purification using techniques like High-Performance Liquid Chromatography (HPLC).[2]

  • Structure Elucidation:

    • Identify the chemical structure of the isolated pure compounds using spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]

In Vitro Cytotoxicity Assay

This protocol describes a method to assess the anticancer activity of 17-Hydroxyisolathyrol against cancer cell lines.

  • Cell Culture:

    • Culture the desired cancer cell lines (e.g., A549, HepG2, T-84) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • MTT Assay:

    • Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of 17-Hydroxyisolathyrol (dissolved in a suitable solvent like DMSO) for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

The following diagrams illustrate conceptual workflows and potential mechanisms that may be relevant for research on 17-Hydroxyisolathyrol.

G cluster_isolation Bioactivity-Guided Isolation Plant Material Plant Material Extraction Extraction Plant Material->Extraction Fractionation Fractionation Extraction->Fractionation Bioassay Bioassay Fractionation->Bioassay Active Fractions Active Fractions Bioassay->Active Fractions Purification (HPLC) Purification (HPLC) Active Fractions->Purification (HPLC) Pure Compound Pure Compound Purification (HPLC)->Pure Compound Structure Elucidation Structure Elucidation Pure Compound->Structure Elucidation

Caption: Generalized workflow for bioactivity-guided isolation of natural products.

G 17-Hydroxyisolathyrol 17-Hydroxyisolathyrol Cancer Cell Cancer Cell 17-Hydroxyisolathyrol->Cancer Cell Signaling Pathway Modulation Signaling Pathway Modulation Cancer Cell->Signaling Pathway Modulation Cell Cycle Arrest Cell Cycle Arrest Signaling Pathway Modulation->Cell Cycle Arrest Apoptosis Apoptosis Signaling Pathway Modulation->Apoptosis Inhibition of Proliferation Inhibition of Proliferation Cell Cycle Arrest->Inhibition of Proliferation Apoptosis->Inhibition of Proliferation

Caption: Hypothetical mechanism of action for 17-Hydroxyisolathyrol in cancer cells.

Conclusion and Future Directions

While 17-Hydroxyisolathyrol is a compound of interest due to its origin from a plant with known anticancer properties, there is a clear need for dedicated research to understand its specific role in cancer therapy. Future studies should focus on:

  • Determining the in vitro cytotoxicity of purified 17-Hydroxyisolathyrol against a broad panel of cancer cell lines to establish its IC50 values.

  • Elucidating the mechanism of action by investigating its effects on cell cycle progression, apoptosis, and key cancer-related signaling pathways.

  • Conducting in vivo studies in animal models to evaluate its efficacy and safety profile.

  • Exploring structure-activity relationships of lathyrol derivatives to identify more potent and selective anticancer agents.

The information provided herein serves as a foundational guide for researchers and scientists interested in exploring the therapeutic potential of 17-Hydroxyisolathyrol.

References

Method

Application Notes and Protocols: Investigating the Anti-inflammatory Mechanism of 17-Hydroxyisolathyrol

For Researchers, Scientists, and Drug Development Professionals Introduction 17-Hydroxyisolathyrol is a member of the lathyrane diterpenoid family, a class of natural products isolated from plants of the Euphorbia genus....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyisolathyrol is a member of the lathyrane diterpenoid family, a class of natural products isolated from plants of the Euphorbia genus. Lathyrane diterpenoids have garnered significant interest for their diverse biological activities, including potent anti-inflammatory properties. This document provides a comprehensive overview of the putative anti-inflammatory mechanism of 17-Hydroxyisolathyrol, based on studies of structurally related lathyrane diterpenoids. Detailed protocols for key experiments are provided to facilitate the investigation of its therapeutic potential.

The primary anti-inflammatory mechanism of lathyrane diterpenoids involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. By suppressing the NF-κB pathway, 17-Hydroxyisolathyrol can potentially reduce the production of key inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6).[2][3]

Putative Anti-inflammatory Signaling Pathway of 17-Hydroxyisolathyrol

The proposed mechanism of action for 17-Hydroxyisolathyrol is the inhibition of the canonical NF-κB signaling pathway in response to an inflammatory stimulus, such as lipopolysaccharide (LPS).

NF-kB Signaling Pathway Inhibition cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates ProInflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, IL-1β, IL-6) Nucleus->ProInflammatory_Genes activates Compound 17-Hydroxyisolathyrol Compound->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by 17-Hydroxyisolathyrol.

Quantitative Data Summary

The anti-inflammatory activity of various lathyrane diterpenoids has been quantified by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The half-maximal inhibitory concentration (IC50) values are presented below. While specific data for 17-Hydroxyisolathyrol is not yet available, the following table provides a reference for the expected potency of this class of compounds.

CompoundSource OrganismIC50 (μM) for NO InhibitionReference
Lathyrane Diterpenoid 1Euphorbia lathyris3.0 ± 1.1[2]
Lathyrane Diterpenoid 2Euphorbia lathyris2.6 - 26.0[2]
Lathyrane Diterpenoid 3Euphorbia lathyris2.6 - 26.0[2]
Lathyrane Diterpenoid 7Euphorbia lathyris2.6 - 26.0[2]
Lathyrane Diterpenoid 9Euphorbia lathyris2.6 - 26.0[2]
Lathyrane Diterpenoid 11Euphorbia lathyris2.6 - 26.0[2]
Lathyrane Diterpenoid 13Euphorbia lathyris2.6 - 26.0[2]
Lathyrane Diterpenoid 14Euphorbia lathyris2.6 - 26.0[2]
Lathyrane Diterpenoid 16Euphorbia lathyris2.6 - 26.0[2]
Lathyrane Diterpenoid Hybrid 8d1Synthesized1.55 ± 0.68[1]

Experimental Protocols

The following are detailed protocols for key experiments to investigate the anti-inflammatory mechanism of 17-Hydroxyisolathyrol.

Experimental Workflow

Experimental Workflow Cell_Culture RAW264.7 Cell Culture Cell_Viability Cell Viability Assay (MTT/CCK-8) Cell_Culture->Cell_Viability Treatment Pre-treatment with 17-Hydroxyisolathyrol Cell_Viability->Treatment Stimulation LPS Stimulation Treatment->Stimulation NO_Assay Nitric Oxide (NO) Assay (Griess Assay) Stimulation->NO_Assay ELISA Cytokine Measurement (ELISA for IL-1β, IL-6) Stimulation->ELISA Western_Blot Western Blot Analysis (iNOS, COX-2, p-IκBα, NF-κB) Stimulation->Western_Blot Data_Analysis Data Analysis and Interpretation NO_Assay->Data_Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for investigating the anti-inflammatory effects.

Protocol 1: Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed RAW264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for Western blot and ELISA) and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of 17-Hydroxyisolathyrol (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

  • Stimulation: After pre-treatment, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine assays, shorter times for signaling pathway analysis).

Protocol 2: Cell Viability Assay (MTT Assay)
  • Purpose: To determine the non-toxic concentration range of 17-Hydroxyisolathyrol.

  • Procedure:

    • Seed RAW264.7 cells in a 96-well plate.

    • Treat cells with various concentrations of 17-Hydroxyisolathyrol for 24 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated cells).

Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)
  • Purpose: To measure the inhibitory effect of 17-Hydroxyisolathyrol on NO production.

  • Procedure:

    • Collect the culture supernatant from the treated and stimulated cells (from Protocol 1).

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate the mixture at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Use a sodium nitrite (B80452) standard curve to determine the concentration of nitrite in the samples.

Protocol 4: Cytokine Measurement (ELISA)
  • Purpose: To quantify the levels of pro-inflammatory cytokines (IL-1β, IL-6).

  • Procedure:

    • Collect the culture supernatant from the treated and stimulated cells (from Protocol 1).

    • Use commercially available ELISA kits for mouse IL-1β and IL-6.

    • Follow the manufacturer's instructions for the assay procedure.

    • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.

Protocol 5: Western Blot Analysis
  • Purpose: To analyze the protein expression of iNOS, COX-2, and key components of the NF-κB pathway (p-IκBα, IκBα, p65).

  • Procedure:

    • Lyse the treated and stimulated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-IκBα, IκBα, and NF-κB p65 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize the protein expression levels.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the anti-inflammatory mechanism of 17-Hydroxyisolathyrol. Based on the current understanding of lathyrane diterpenoids, it is hypothesized that 17-Hydroxyisolathyrol exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. The experimental procedures outlined will enable researchers to validate this hypothesis and further elucidate the therapeutic potential of this natural compound for the treatment of inflammatory diseases.

References

Application

Application Notes and Protocols: Studying the Effect of 17-Hydroxyisolathyrol on Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals Introduction 17-Hydroxyisolathyrol is a lathyrane-type diterpenoid with potential therapeutic applications stemming from its anti-inflammatory and cytotoxic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyisolathyrol is a lathyrane-type diterpenoid with potential therapeutic applications stemming from its anti-inflammatory and cytotoxic properties. While direct studies on 17-Hydroxyisolathyrol are limited, research on structurally related lathyrane diterpenoids suggests that its mechanism of action likely involves the modulation of key cellular signaling pathways, particularly the NF-κB pathway and the induction of apoptosis.[1][2] These pathways are critical in the pathogenesis of inflammatory diseases and cancer, making 17-Hydroxyisolathyrol a compound of significant interest for drug development.

These application notes provide a comprehensive guide for researchers to investigate the effects of 17-Hydroxyisolathyrol on these pivotal signaling cascades. The protocols outlined below are designed to be adaptable to various cell-based models relevant to inflammation and oncology.

Data Presentation: Expected Outcomes

The following tables provide a template for summarizing quantitative data from the proposed experiments.

Table 1: Effect of 17-Hydroxyisolathyrol on NF-κB Signaling Pathway Markers

TreatmentConcentration (µM)p-IκBα (relative to control)Nuclear NF-κB p65 (relative to control)iNOS Expression (relative to control)COX-2 Expression (relative to control)
Vehicle Control-1.01.01.01.0
LPS/TNF-α-ValueValueValueValue
17-Hydroxyisolathyrol1ValueValueValueValue
17-Hydroxyisolathyrol10ValueValueValueValue
17-Hydroxyisolathyrol50ValueValueValueValue

Table 2: Effect of 17-Hydroxyisolathyrol on Apoptosis Markers

TreatmentConcentration (µM)Caspase-3/7 Activity (fold change)Caspase-9 Activity (fold change)Cytochrome c Release (Cytosolic/Mitochondrial ratio)PARP Cleavage (relative to control)
Vehicle Control-1.01.0Value1.0
Staurosporine-ValueValueValueValue
17-Hydroxyisolathyrol1ValueValueValueValue
17-Hydroxyisolathyrol10ValueValueValueValue
17-Hydroxyisolathyrol50ValueValueValueValue

Experimental Protocols

Protocol 1: Analysis of NF-κB Pathway Activation

This protocol details the investigation of 17-Hydroxyisolathyrol's effect on the NF-κB signaling pathway, a key regulator of inflammation.

1.1. Cell Culture and Treatment:

  • Seed appropriate cells (e.g., RAW 264.7 macrophages for inflammation studies, or cancer cell lines like HeLa or MCF-7) in 6-well plates at a density of 5 x 10^5 cells/well.

  • Allow cells to adhere overnight.

  • Pre-treat cells with varying concentrations of 17-Hydroxyisolathyrol (e.g., 1, 10, 50 µM) or vehicle control for 1-2 hours.

  • Stimulate the cells with an NF-κB activator, such as Lipopolysaccharide (LPS; 1 µg/mL) or Tumor Necrosis Factor-alpha (TNF-α; 20 ng/mL), for 30 minutes (for IκBα phosphorylation) or 2-6 hours (for target gene expression).

1.2. Western Blotting for IκBα Phosphorylation and NF-κB p65 Nuclear Translocation:

  • For IκBα phosphorylation: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • For NF-κB p65 nuclear translocation: Perform subcellular fractionation to separate cytoplasmic and nuclear extracts.

  • Determine protein concentration using a BCA assay.

  • Separate 30-50 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-IκBα, IκBα, NF-κB p65, and a loading control (e.g., β-actin for total lysate, Lamin B1 for nuclear fraction) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensities using densitometry software.

1.3. Quantitative PCR (qPCR) for NF-κB Target Genes (iNOS and COX-2):

  • Extract total RNA from treated cells using a suitable kit.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qPCR using SYBR Green master mix and primers specific for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH).

  • Analyze the data using the ΔΔCt method to determine the relative gene expression.

Protocol 2: Assessment of Apoptosis Induction

This protocol is designed to determine if 17-Hydroxyisolathyrol induces programmed cell death.

2.1. Cell Culture and Treatment:

  • Seed cancer cells (e.g., Jurkat, HL-60) in 96-well (for activity assays) or 6-well plates (for Western blotting) at an appropriate density.

  • Treat cells with varying concentrations of 17-Hydroxyisolathyrol (e.g., 1, 10, 50 µM), a vehicle control, and a positive control for apoptosis (e.g., staurosporine; 1 µM) for 24-48 hours.

2.2. Caspase Activity Assay:

  • Use a commercially available luminogenic or fluorogenic caspase-3/7 and caspase-9 activity assay kit.

  • Following the manufacturer's instructions, lyse the treated cells and add the caspase substrate.

  • Measure luminescence or fluorescence using a plate reader.

  • Normalize the results to the vehicle control to determine the fold change in caspase activity.

2.3. Western Blotting for Apoptosis Markers:

  • Prepare whole-cell lysates as described in Protocol 1.2.

  • Perform Western blotting using primary antibodies against cleaved PARP, cytochrome c, and β-actin as a loading control.

  • To analyze cytochrome c release, perform subcellular fractionation to separate cytosolic and mitochondrial fractions and probe for cytochrome c in each fraction. COX IV can be used as a mitochondrial loading control.

Mandatory Visualizations

G cluster_0 Proposed Experimental Workflow for NF-κB Pathway Analysis A Cell Seeding (e.g., RAW 264.7) B Pre-treatment with 17-Hydroxyisolathyrol A->B C Stimulation with LPS or TNF-α B->C D Cell Lysis & Protein/RNA Extraction C->D E Western Blot (p-IκBα, Nuclear p65) D->E F qPCR (iNOS, COX-2) D->F G Data Analysis E->G F->G

Caption: Workflow for investigating the effect of 17-Hydroxyisolathyrol on the NF-κB signaling pathway.

G cluster_1 Hypothesized Anti-inflammatory Mechanism of 17-Hydroxyisolathyrol cluster_2 Hypothesized Anti-inflammatory Mechanism of 17-Hydroxyisolathyrol LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_nucleus NF-κB (Nuclear) NFkB->NFkB_nucleus translocates Genes Pro-inflammatory Gene Expression (iNOS, COX-2) NFkB_nucleus->Genes Hydroxy 17-Hydroxyisolathyrol Hydroxy->IKK Inhibits

Caption: Hypothesized inhibition of the NF-κB pathway by 17-Hydroxyisolathyrol.

G cluster_0 Proposed Experimental Workflow for Apoptosis Analysis A Cell Seeding (e.g., Jurkat, HL-60) B Treatment with 17-Hydroxyisolathyrol A->B C Cell Lysis B->C D Caspase-3/7 & 9 Activity Assays C->D E Western Blot (Cleaved PARP, Cytochrome c) C->E F Data Analysis D->F E->F

Caption: Workflow for assessing the pro-apoptotic effects of 17-Hydroxyisolathyrol.

G cluster_1 Hypothesized Intrinsic Apoptosis Pathway Induction Hydroxy 17-Hydroxyisolathyrol Mito Mitochondrion Hydroxy->Mito induces release of CytC Cytochrome c (cytosolic) Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Pro-caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Casp9->Apoptosome Casp3 Pro-caspase-3 Apoptosome->Casp3 activates Casp3_active Caspase-3 (active) Casp3->Casp3_active Substrates Cellular Substrates (e.g., PARP) Casp3_active->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Hypothesized induction of the intrinsic apoptosis pathway by 17-Hydroxyisolathyrol.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Yield of 17-Hydroxyisolathyrol Extraction

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of 17-Hyd...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of 17-Hydroxyisolathyrol.

Frequently Asked Questions (FAQs)

Q1: What is 17-Hydroxyisolathyrol and what is its primary natural source?

A1: 17-Hydroxyisolathyrol is a macrocyclic lathyrane diterpenoid.[1] Its primary natural source is the plant Euphorbia lathyris, particularly the seeds and roots.[2][3][4]

Q2: What are the critical factors influencing the extraction yield of 17-Hydroxyisolathyrol?

A2: The extraction yield is influenced by several factors, including the choice of solvent, extraction method, temperature, extraction time, and the particle size of the plant material.[2] The selection of the appropriate plant part (seeds, leaves, or roots) can also significantly impact the yield.

Q3: Which solvents are most effective for extracting lathyrane diterpenoids like 17-Hydroxyisolathyrol?

A3: Polar solvents are generally effective for extracting diterpenoids. Methanol, ethanol (B145695), and acetone (B3395972) have been successfully used for extracting compounds from Euphorbia species.[5][6] A hydroalcoholic solution of ethanol has also been used for extracting diterpenoids from Euphorbia lathyris seeds.[7] The polarity of the solvent is a critical parameter to consider for optimizing the extraction.[8]

Q4: What advanced extraction techniques can be used to improve yield?

A4: Techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) can improve extraction efficiency and reduce extraction time compared to conventional methods like maceration or Soxhlet extraction.[9] For instance, SFE with carbon dioxide has been tested for diterpenoid extraction.[10]

Troubleshooting Guides

This section addresses common issues encountered during the extraction and purification of 17-Hydroxyisolathyrol.

Problem 1: Low Yield of Crude Extract

Possible Causes & Solutions

Cause Troubleshooting Steps
Inadequate Sample Preparation Ensure the plant material (Euphorbia lathyris seeds, roots, etc.) is properly dried (e.g., at 40-50°C) and finely ground to a uniform powder. This increases the surface area for solvent penetration.[6][9]
Improper Solvent Selection The polarity of the solvent is crucial. Experiment with a range of polar solvents like methanol, ethanol, or acetone. Aqueous mixtures (e.g., 80% ethanol) can also be more effective than absolute solvents.[9]
Suboptimal Extraction Parameters Optimize the extraction time, temperature, and solvent-to-solid ratio. For maceration, ensure sufficient time for extraction. For heat-assisted methods, use a temperature that does not degrade the thermolabile diterpenoids.[2][9]
Inefficient Extraction Method Consider using more advanced and efficient techniques like Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE) to potentially increase the yield and reduce extraction time.[9]
Problem 2: Low Purity of 17-Hydroxyisolathyrol in the Crude Extract

Possible Causes & Solutions

Cause Troubleshooting Steps
Co-extraction of Impurities The initial solvent extraction may pull a wide range of compounds. Employ a multi-step purification protocol. Start with liquid-liquid partitioning using solvents of varying polarities to separate compounds based on their solubility.[9]
Inefficient Chromatographic Separation Use a combination of chromatographic techniques. Column chromatography with silica (B1680970) gel or Sephadex LH-20 is effective for separating lathyrane diterpenoids.[2] A carefully selected solvent gradient is essential for good separation.
Compound Degradation 17-Hydroxyisolathyrol may be sensitive to pH, light, or heat. Maintain a neutral or slightly acidic pH during extraction and purification. Use low-temperature extraction methods and protect the extract from light.[6]
Problem 3: Formation of Emulsions During Liquid-Liquid Partitioning

Possible Causes & Solutions

Cause Troubleshooting Steps
Presence of Surfactant-like Compounds High concentrations of lipids, fatty acids, or proteins in the extract can cause emulsions.
Vigorous Shaking Instead of vigorous shaking, gently swirl the separatory funnel to minimize emulsion formation while still allowing for phase contact.[11]
Breaking an Emulsion If an emulsion forms, try adding a saturated salt solution (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[11] Adding a small amount of a different organic solvent can also alter the solubility characteristics and help separate the phases.[11]

Experimental Protocols

Protocol 1: Ethanolic Extraction of 17-Hydroxyisolathyrol from Euphorbia lathyris Seeds
  • Preparation of Plant Material: Dry the seeds of Euphorbia lathyris at 40-50°C and grind them into a fine powder.

  • Extraction: Macerate the powdered seeds in 80% aqueous ethanol (1:10 solid-to-solvent ratio, w/v) at room temperature for 48-72 hours with occasional shaking.[9]

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper.[6] Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Purification of 17-Hydroxyisolathyrol by Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) in a stepwise or linear gradient.

  • Fraction Collection and Analysis: Collect fractions and monitor them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing 17-Hydroxyisolathyrol.

  • Final Purification: Pool the fractions containing the target compound and further purify using preparative TLC or Sephadex LH-20 column chromatography if necessary.[2]

Data Presentation

Table 1: Parameters for Optimizing 17-Hydroxyisolathyrol Extraction Yield

Parameter Variable 1 Variable 2 Variable 3 Observed Yield (mg/g of dry material)
Solvent 100% Methanol80% Ethanol100% AcetoneRecord your results here
Extraction Time (hours) 122448Record your results here
Temperature (°C) 25 (Room Temp)4060Record your results here
Extraction Method MacerationSonicationSoxhletRecord your results here

Visualizations

Lathyrane Diterpenoid Biosynthesis Pathway

The biosynthesis of lathyrane diterpenoids, including 17-Hydroxyisolathyrol, is believed to originate from the cyclization of geranylgeranyl pyrophosphate (GGPP) to form casbene, which then undergoes a series of oxidations and rearrangements.[5]

Lathyrane Diterpenoid Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) Casbene Casbene GGPP->Casbene Casbene Synthase Oxidized_Intermediates Oxidized Casbene Intermediates Casbene->Oxidized_Intermediates Cytochrome P450s Lathyrane_Skeleton Lathyrane Skeleton Oxidized_Intermediates->Lathyrane_Skeleton Further Cyclization & Rearrangements Hydroxyisolathyrol 17-Hydroxyisolathyrol Lathyrane_Skeleton->Hydroxyisolathyrol Tailoring Enzymes

Caption: Proposed biosynthetic pathway of lathyrane diterpenoids.

General Workflow for Extraction and Purification

The following diagram illustrates a general workflow for the extraction and purification of 17-Hydroxyisolathyrol from its plant source.

Extraction and Purification Workflow Plant_Material Plant Material (e.g., Euphorbia lathyris seeds) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Solvent Extraction (e.g., Ethanolic Maceration) Drying_Grinding->Extraction Filtration_Concentration Filtration and Concentration Extraction->Filtration_Concentration Crude_Extract Crude Extract Filtration_Concentration->Crude_Extract Purification Chromatographic Purification (e.g., Column Chromatography) Crude_Extract->Purification Pure_Compound Pure 17-Hydroxyisolathyrol Purification->Pure_Compound

Caption: General workflow for 17-Hydroxyisolathyrol extraction.

References

Troubleshooting

"stability of 17-Hydroxyisolathyrol in different solvents"

This technical support center provides guidance and answers frequently asked questions regarding the stability of 17-Hydroxyisolathyrol in various solvents. It is intended for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of 17-Hydroxyisolathyrol in various solvents. It is intended for researchers, scientists, and drug development professionals to aid in experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 17-Hydroxyisolathyrol stock solutions?

For optimal stability, it is recommended to store stock solutions of 17-Hydroxyisolathyrol at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Solutions should be stored in tightly sealed containers, protected from light and moisture.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q2: In which solvents is 17-Hydroxyisolathyrol soluble and what are the recommended concentrations for stock solutions?

17-Hydroxyisolathyrol is highly soluble in Dimethyl Sulfoxide (DMSO), with a solubility of up to 100 mg/mL.[1] For preparing stock solutions, it is crucial to use newly opened, anhydrous DMSO as the compound is sensitive to moisture.[1] For in vivo studies, co-solvent systems are often necessary. Common formulations include:

  • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

  • 10% DMSO, 90% (20% SBE-β-CD in Saline)

  • 10% DMSO, 90% Corn Oil

In these formulations, a concentration of at least 2.5 mg/mL is achievable.[1]

Q3: How can I assess the stability of 17-Hydroxyisolathyrol in my experimental solvent?

A forced degradation study is the recommended approach to determine the stability of 17-Hydroxyisolathyrol in a specific solvent system.[2][3] This involves subjecting the compound in solution to various stress conditions to accelerate potential degradation. The primary analytical technique for monitoring the degradation is High-Performance Liquid Chromatography (HPLC) with a stability-indicating method.

Q4: What are the typical stress conditions used in a forced degradation study for a natural product like 17-Hydroxyisolathyrol?

Forced degradation studies typically include the following conditions to cover the main degradation pathways:[3][4]

  • Hydrolysis: Exposure to acidic and basic conditions (e.g., 0.1 M HCl, 0.1 M NaOH) at room temperature and elevated temperatures.

  • Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermolysis: Heating the solution at various temperatures (e.g., 40°C, 60°C, 80°C).

  • Photolysis: Exposing the solution to UV and visible light, as per ICH Q1B guidelines.

Q5: What should I do if I observe precipitation of 17-Hydroxyisolathyrol in my solvent system?

If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] However, it is crucial to first confirm that the compound is stable under these conditions and that the heat does not induce degradation. If precipitation persists, it may be necessary to adjust the solvent composition or lower the concentration of 17-Hydroxyisolathyrol.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Rapid loss of parent compound peak in HPLC analysis. The compound is highly unstable in the chosen solvent or under the experimental conditions.Re-evaluate the solvent choice. Consider less reactive solvents. If the issue is pH-related, use a buffered system. For temperature sensitivity, conduct experiments at a lower temperature.
Appearance of multiple new peaks in the chromatogram. Degradation of 17-Hydroxyisolathyrol into various byproducts.This is an expected outcome of a forced degradation study. The goal is to develop an analytical method that can resolve these peaks from the parent compound.[2]
Inconsistent results between replicate stability experiments. Incomplete dissolution of the compound, inaccurate concentration of stock solution, or instability of the analytical system.Ensure complete dissolution of the compound before starting the experiment. Validate the analytical method for precision and accuracy.[5][6] Use an internal standard to monitor instrument stability.
Precipitation of the compound during the experiment. The solvent system cannot maintain the compound in solution over time or with changes in temperature.Lower the initial concentration of the compound. If using a co-solvent system, optimize the ratio of the solvents.

Experimental Protocols

Protocol: Solution Stability Study of 17-Hydroxyisolathyrol using HPLC

1. Objective: To evaluate the stability of 17-Hydroxyisolathyrol in a selected solvent system under various stress conditions over a defined period.

2. Materials:

  • 17-Hydroxyisolathyrol

  • HPLC-grade solvents (e.g., DMSO, Acetonitrile (B52724), Methanol, Water)

  • Buffers (e.g., phosphate (B84403) buffer for pH control)

  • Acids and bases for forced degradation (e.g., HCl, NaOH)

  • Oxidizing agent (e.g., H₂O₂)

  • HPLC system with a UV detector

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Temperature-controlled incubator/oven

  • Photostability chamber

3. Stock Solution Preparation: Prepare a stock solution of 17-Hydroxyisolathyrol in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL. Ensure complete dissolution.

4. Preparation of Stability Samples: For each condition, dilute the stock solution with the test solvent to a final concentration of 100 µg/mL in separate vials. Prepare samples for each time point to be tested.

5. Stress Conditions:

  • Control: Store a sample at the recommended storage condition (e.g., -20°C) protected from light.

  • Acid Hydrolysis: Add 0.1 M HCl to the sample.

  • Base Hydrolysis: Add 0.1 M NaOH to the sample.

  • Oxidation: Add 3% H₂O₂ to the sample.

  • Thermal Stress: Place samples in an incubator at 40°C, 60°C, and 80°C.

  • Photostability: Expose samples to light in a photostability chamber.

6. Time Points: Analyze the samples at initial time (T=0) and at subsequent time points (e.g., 2, 4, 8, 12, 24 hours). The duration and frequency of testing should be adjusted based on the observed stability.

7. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is a common starting point for diterpenoids. The gradient should be optimized to resolve the parent peak from any degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV-Vis spectral analysis of 17-Hydroxyisolathyrol (a photodiode array detector is recommended).

  • Injection Volume: 10 µL.

8. Data Analysis: Calculate the percentage of 17-Hydroxyisolathyrol remaining at each time point relative to the initial concentration (T=0). A significant loss is often considered to be >10-20%.[2]

Visualizations

experimental_workflow cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in DMSO) dilute Dilute to Working Concentration (100 µg/mL in Test Solvent) stock->dilute control Control (-20°C) acid Acidic (0.1 M HCl) base Basic (0.1 M NaOH) oxidation Oxidative (3% H₂O₂) thermal Thermal (40°C, 60°C, 80°C) photo Photolytic (UV/Vis Light) sampling Sample at Time Points (0, 2, 4, 8, 12, 24h) hplc HPLC Analysis sampling->hplc data Data Interpretation (% Remaining) hplc->data

Caption: Workflow for a forced degradation study of 17-Hydroxyisolathyrol.

troubleshooting_logic start Stability Issue Observed q1 Is there precipitation? start->q1 a1_yes Lower Concentration or Optimize Co-solvent q1->a1_yes Yes q2 Is degradation rapid (>20% in first few hours)? q1->q2 No a1_yes->q2 a2_yes Re-evaluate Solvent/ Buffer System. Consider Lower Temperature. q2->a2_yes Yes q3 Are results inconsistent between replicates? q2->q3 No a2_yes->q3 a3_yes Validate Analytical Method. Check for Complete Dissolution. Use Internal Standard. q3->a3_yes Yes end Optimized Stability Study q3->end No a3_yes->end

Caption: Troubleshooting common issues in a 17-Hydroxyisolathyrol stability study.

References

Optimization

Technical Support Center: 17-Hydroxyisolathyrol Solubility Enhancement

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 17-Hydroxyisolathyrol. The following inform...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 17-Hydroxyisolathyrol. The following information is designed to address common solubility challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the baseline solubility of 17-Hydroxyisolathyrol in common solvent systems?

A1: 17-Hydroxyisolathyrol is a macrocyclic lathyrol derivative that is poorly soluble in aqueous solutions. However, it demonstrates good solubility in some organic solvents and solvent mixtures. For instance, it is soluble in DMSO at a concentration of 100 mg/mL (285.35 mM), though ultrasonic assistance may be required.[1] Pre-formulated solutions have been developed that achieve a concentration of at least 2.5 mg/mL.[1]

Q2: I am observing precipitation of 17-Hydroxyisolathyrol when preparing my solution. What can I do?

A2: If you observe precipitation or phase separation during the preparation of a 17-Hydroxyisolathyrol solution, gentle heating and/or sonication can be used to aid in its dissolution.[1] Ensure that your solvent is of high purity and, if using DMSO, that it is newly opened, as hygroscopic DMSO can negatively impact solubility.[1]

Q3: Are there established solvent systems for in vitro and in vivo studies?

A3: Yes, several solvent systems have been established to achieve a concentration of at least 2.5 mg/mL for 17-Hydroxyisolathyrol.[1] These are detailed in the table below. The choice of system will depend on the specific requirements of your experiment, such as the desired final concentration and compatibility with your biological model.

Troubleshooting Guide: Common Solubility Issues

IssuePotential CauseTroubleshooting Steps
Precipitation upon dilution in aqueous media The compound is poorly soluble in water, and the addition of an aqueous buffer or media is causing it to crash out of a more soluble organic stock solution.1. Increase the proportion of co-solvent: If your protocol allows, increase the percentage of the organic solvent (e.g., DMSO, ethanol) in the final solution. 2. Use a surfactant: Incorporate a biocompatible surfactant, such as Tween-80 or Pluronic F68, into your formulation to improve the miscibility of the compound in the aqueous phase.[2] 3. Consider a different formulation strategy: For in vivo studies, a lipid-based formulation or a cyclodextrin (B1172386) complex may be more appropriate to maintain solubility upon administration.
Inconsistent solubility between batches 1. Variability in compound purity: Impurities can affect the solubility of the active compound. 2. Solvent quality: The water content of hygroscopic solvents like DMSO can vary.[1] 3. Temperature fluctuations: Solubility is often temperature-dependent.1. Verify compound purity: Ensure the purity of your 17-Hydroxyisolathyrol batch. 2. Use fresh, high-purity solvents: Use newly opened, anhydrous-grade solvents whenever possible.[1] 3. Maintain consistent temperature: Prepare solutions at a consistent and controlled temperature.
Difficulty dissolving the solid compound The crystalline structure of the compound may have a high lattice energy, making it difficult to dissolve.1. Particle size reduction: If possible, gently grind the solid to increase the surface area available for solvent interaction. 2. Use of sonication: A sonication bath can provide the energy needed to break up solid aggregates and facilitate dissolution.[1] 3. Gentle heating: As a last resort, gentle warming can be used, but be mindful of the compound's stability at elevated temperatures.

Data Presentation: Solvent Systems for 17-Hydroxyisolathyrol

The following table summarizes established solvent systems that achieve a solubility of at least 2.5 mg/mL for 17-Hydroxyisolathyrol.

ProtocolComponent 1Component 2Component 3Component 4Achieved Solubility
1 10% DMSO40% PEG3005% Tween-8045% Saline≥ 2.5 mg/mL (7.13 mM)[1]
2 10% DMSO90% (20% SBE-β-CD in Saline)--≥ 2.5 mg/mL (7.13 mM)[1]
3 10% DMSO90% Corn Oil--≥ 2.5 mg/mL (7.13 mM)[1]

Experimental Protocols for Solubility Enhancement

For researchers looking to improve upon the baseline solubility of 17-Hydroxyisolathyrol, the following are detailed methodologies for common enhancement techniques. These protocols are based on general procedures for poorly soluble compounds and should be optimized for your specific experimental needs.

Co-solvency Method

This technique involves dissolving the compound in a water-miscible organic solvent before dilution with an aqueous solution.

Methodology:

  • Solvent Selection: Choose a water-miscible organic solvent in which 17-Hydroxyisolathyrol has high solubility (e.g., DMSO, ethanol (B145695), propylene (B89431) glycol).

  • Stock Solution Preparation: Prepare a concentrated stock solution of 17-Hydroxyisolathyrol in the selected organic solvent. For example, dissolve the compound in 100% DMSO.

  • Dilution: Slowly add the aqueous phase (e.g., saline, buffer) to the stock solution while vortexing or stirring continuously. The final concentration of the organic solvent should be the minimum required to maintain solubility and should be compatible with the experimental system.

  • Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, the ratio of co-solvent to aqueous phase may need to be adjusted.

Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, thereby increasing their aqueous solubility.

Methodology:

  • Cyclodextrin Selection: Choose a suitable cyclodextrin. For hydrophobic compounds, β-cyclodextrin and its derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether β-cyclodextrin (SBE-β-CD) are commonly used.

  • Molar Ratio Determination: Determine the desired molar ratio of 17-Hydroxyisolathyrol to cyclodextrin (e.g., 1:1, 1:2).

  • Kneading Method:

    • Accurately weigh the 17-Hydroxyisolathyrol and cyclodextrin.

    • Place the powders in a mortar and mix thoroughly.

    • Add a small amount of a hydro-alcoholic solution (e.g., 50% ethanol in water) dropwise while continuously triturating the mixture to form a paste.

    • Continue kneading for 30-60 minutes.

    • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Grind the dried complex into a fine powder.

  • Solubility Assessment: Determine the solubility of the prepared inclusion complex in the desired aqueous medium and compare it to that of the free compound.

Nanosuspension Formulation

This method involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution rate.

Methodology (Precipitation-Ultrasonication Technique):

  • Organic Phase Preparation: Dissolve 17-Hydroxyisolathyrol in a suitable water-miscible organic solvent (e.g., acetone, ethanol) to prepare the organic phase.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like PVP).

  • Precipitation: Inject the organic phase into the aqueous phase under high-speed stirring. The rapid solvent exchange will cause the compound to precipitate as nanoparticles.

  • Sonication: Immediately subject the suspension to high-power ultrasonication (probe sonicator) to further reduce the particle size and prevent aggregation. This should be done in an ice bath to prevent overheating.

  • Solvent Removal: Remove the organic solvent from the nanosuspension using a rotary evaporator under reduced pressure.

  • Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential to ensure stability.

Visualizations

experimental_workflow cluster_solubility_problem Initial Problem cluster_methods Solubility Enhancement Strategies cluster_outcome Desired Outcome start Poor Aqueous Solubility of 17-Hydroxyisolathyrol cosolvency Co-solvency start->cosolvency cyclodextrin Cyclodextrin Complexation start->cyclodextrin nanosuspension Nanosuspension start->nanosuspension end Improved Aqueous Solubility and Bioavailability cosolvency->end cyclodextrin->end nanosuspension->end

Caption: Workflow for addressing poor solubility.

co_solvency_protocol A Dissolve 17-Hydroxyisolathyrol in 100% DMSO (Stock Solution) C Slowly add Aqueous Phase to Stock Solution with Vortexing A->C B Prepare Aqueous Phase (e.g., Saline, Buffer) B->C D Visually Inspect for Precipitation C->D E Precipitate Observed? D->E F Homogeneous Solution (Ready for Use) E->F No G Adjust Co-solvent/Aqueous Ratio and Repeat E->G Yes G->C

Caption: Co-solvency experimental protocol.

cyclodextrin_protocol A Mix 17-Hydroxyisolathyrol and Cyclodextrin Powders B Add Hydro-alcoholic Solution Dropwise to Form a Paste A->B C Knead for 30-60 minutes B->C D Dry the Paste in an Oven C->D E Grind the Dried Complex D->E F Inclusion Complex Powder E->F

Caption: Cyclodextrin complexation workflow.

References

Troubleshooting

Technical Support Center: Overcoming Low Bioavailability of Lathyrane Diterpenoids

Welcome to the technical support center for researchers, scientists, and drug development professionals working with lathyrane diterpenoids. This resource provides troubleshooting guides and frequently asked questions (F...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with lathyrane diterpenoids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the low bioavailability of these promising compounds.

Frequently Asked Questions (FAQs)

Q1: Why do lathyrane diterpenoids typically exhibit low oral bioavailability?

A1: The low oral bioavailability of lathyrane diterpenoids is primarily attributed to two main factors:

  • High Lipophilicity: Many lathyrane diterpenoids have a high logarithm of the octanol/water partition coefficient (log P), often exceeding 5.[1] This high lipophilicity leads to poor aqueous solubility, which is a prerequisite for absorption in the gastrointestinal tract.

  • P-glycoprotein (P-gp) Efflux: Lathyrane diterpenoids are often substrates for the P-glycoprotein (P-gp) efflux pump.[2] This transporter is present in the intestinal epithelium and actively pumps the compounds back into the intestinal lumen after absorption, thereby reducing their net systemic uptake.

Q2: What are the general strategies to improve the bioavailability of lathyrane diterpenoids?

A2: Several strategies can be employed to overcome the low bioavailability of lathyrane diterpenoids:

  • Formulation Strategies:

    • Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as self-emulsifying drug delivery systems (SEDDS), can enhance the solubilization of lipophilic compounds in the gastrointestinal tract and facilitate their absorption.

    • Nanoparticle-Based Formulations: Encapsulating lathyrane diterpenoids in nanoparticles can protect them from degradation, improve their solubility, and potentially modulate their interaction with efflux pumps.

  • Chemical Modification:

    • Prodrug Approach: Modifying the structure of the lathyrane diterpenoid to create a more soluble or less P-gp-susceptible prodrug that is converted to the active compound in vivo.

  • Co-administration with P-gp Inhibitors:

    • Administering the lathyrane diterpenoid with a known P-gp inhibitor can block the efflux pump, leading to increased intracellular concentrations and systemic absorption.

Q3: Are there any specific lathyrane diterpenoids for which pharmacokinetic data is available?

A3: Yes, pharmacokinetic studies have been conducted on some lathyrane diterpenoids, such as Euphorbia factors L1, L2, and L3, primarily in animal models like rats.[3] The available data provides insights into their absorption, distribution, metabolism, and excretion profiles.

Troubleshooting Guides

Issue 1: Inconsistent or low absorption in in vivo oral studies.

Possible Cause Troubleshooting Step
Poor aqueous solubility of the compound. 1. Formulation: Consider formulating the compound in a lipid-based delivery system (e.g., SEDDS) or as a nanoparticle suspension to improve its dissolution in the gastrointestinal fluid. 2. Vehicle Selection: For preclinical studies, ensure the vehicle used for oral gavage is optimized for solubilizing the lathyrane diterpenoid.
P-glycoprotein (P-gp) mediated efflux. 1. Co-administration: Administer a known P-gp inhibitor (e.g., verapamil, though clinical relevance may vary) prior to or along with the lathyrane diterpenoid to assess the impact of efflux. 2. In vitro assessment: Conduct a Caco-2 permeability assay to determine the efflux ratio of your compound and confirm if it is a P-gp substrate.
First-pass metabolism. 1. In vitro metabolism studies: Use liver microsomes or hepatocytes to investigate the metabolic stability of the compound. 2. Route of administration comparison: Compare the pharmacokinetic profile after oral and intravenous administration to calculate absolute bioavailability and estimate the extent of first-pass metabolism.
Improper oral gavage technique. Review and standardize the oral gavage procedure to ensure consistent delivery to the stomach and avoid accidental administration into the lungs.

Issue 2: High variability in permeability results from Caco-2 assays.

Possible Cause Troubleshooting Step
Low aqueous solubility of the test compound. 1. Use of solubilizing agents: Incorporate non-toxic solubilizing agents, such as bovine serum albumin (BSA), in the transport buffer. 2. Optimize concentration: Test a range of concentrations to find one that remains in solution throughout the assay.
Compound binding to plasticware. Pre-treat plates and tips with a blocking agent or use low-binding materials.
Inconsistent Caco-2 cell monolayer integrity. 1. Monitor TEER: Regularly measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer before and after the experiment. 2. Standardize cell culture conditions: Maintain consistent cell passage number, seeding density, and culture duration (typically 21 days).
Efflux transporter activity. Perform bi-directional transport studies (apical-to-basolateral and basolateral-to-apical) to calculate the efflux ratio. Include known P-gp inhibitors to confirm the involvement of this transporter.

Data Presentation

The following table summarizes the pharmacokinetic parameters of three lathyrane diterpenoids from Euphorbia lathyris seeds after oral administration of a crude extract in rats.

Table 1: Pharmacokinetic Parameters of Euphorbia Factors L1, L2, and L3 in Rats

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)T½ (h)
Euphorbia factor L1 1010.45 ± 3.010.538.33 ± 10.374.95 ± 1.28
Euphorbia factor L2 109.87 ± 2.150.535.21 ± 9.865.12 ± 1.33
Euphorbia factor L3 1011.23 ± 2.890.541.56 ± 11.245.03 ± 1.17

Data extracted from a study on the pharmacokinetics of diterpenoid esters in crude Semen Euphorbiae extract administered to rats.[3]

Experimental Protocols

In Vitro Permeability Assessment using Caco-2 Cells

This protocol provides a general workflow for assessing the intestinal permeability and potential for P-gp mediated efflux of lathyrane diterpenoids.

G cluster_prep Cell Culture and Monolayer Formation cluster_assay Permeability Assay cluster_analysis Analysis and Interpretation seed Seed Caco-2 cells on Transwell® inserts culture Culture for 21 days to form a confluent monolayer seed->culture integrity Measure Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity culture->integrity prepare Prepare transport buffer containing the lathyrane diterpenoid integrity->prepare apical Add compound to apical (A) side prepare->apical basolateral Add compound to basolateral (B) side prepare->basolateral incubate Incubate at 37°C for a defined period (e.g., 2 hours) apical->incubate basolateral->incubate sample_a Collect samples from basolateral side (for A-to-B) incubate->sample_a sample_b Collect samples from apical side (for B-to-A) incubate->sample_b quantify Quantify compound concentration using LC-MS/MS sample_a->quantify sample_b->quantify papp Calculate apparent permeability coefficient (Papp) quantify->papp efflux Calculate efflux ratio (Papp B-A / Papp A-B) papp->efflux interpret Interpret results: Efflux ratio > 2 suggests active efflux efflux->interpret

Workflow for Caco-2 Permeability Assay.
In Vivo Oral Bioavailability Study in Rodents

This protocol outlines the key steps for conducting an oral bioavailability study of a lathyrane diterpenoid in a rodent model.

G cluster_prep Pre-Dosing Preparation cluster_dosing Dosing and Sampling cluster_analysis Sample Analysis and Pharmacokinetic Calculation acclimate Acclimate animals to housing conditions fast Fast animals overnight (with access to water) acclimate->fast prepare_dose Prepare dosing formulation of the lathyrane diterpenoid fast->prepare_dose dose Administer compound via oral gavage prepare_dose->dose collect_blood Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) dose->collect_blood process_plasma Process blood to obtain plasma and store at -80°C collect_blood->process_plasma extract Extract compound from plasma samples process_plasma->extract quantify Quantify compound concentration using a validated LC-MS/MS method extract->quantify pk_analysis Perform pharmacokinetic analysis to determine Cmax, Tmax, AUC, etc. quantify->pk_analysis

Workflow for In Vivo Oral Bioavailability Study.

Signaling Pathways and Logical Relationships

Mechanisms of Low Oral Bioavailability of Lathyrane Diterpenoids

The following diagram illustrates the key barriers that contribute to the low oral bioavailability of lathyrane diterpenoids.

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Epithelial Cell) cluster_blood Systemic Circulation compound Lathyrane Diterpenoid (High Lipophilicity) absorption Passive Diffusion compound->absorption Poor Dissolution efflux P-glycoprotein (P-gp) Efflux Pump absorption->efflux bioavailability Low Bioavailability absorption->bioavailability Limited Absorption efflux->compound Efflux back to lumen

Factors contributing to low oral bioavailability.

References

Optimization

Technical Support Center: 17-Hydroxyisolathyrol In Vitro Assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 17-Hydroxyisolathyrol in in vitro assays. The information is tailored for scientists in acad...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 17-Hydroxyisolathyrol in in vitro assays. The information is tailored for scientists in academic and drug development settings.

Frequently Asked Questions (FAQs)

Q1: What is 17-Hydroxyisolathyrol and what is its primary known in vitro activity?

A1: 17-Hydroxyisolathyrol is a macrocyclic lathyrol derivative isolated from the seeds of Euphorbia lathyris.[1] In vitro studies are often aimed at evaluating its potential cytotoxic and anti-proliferative effects, which are common areas of investigation for natural products in drug discovery.[2]

Q2: How should I store 17-Hydroxyisolathyrol stock solutions?

A2: For long-term storage, it is recommended to keep stock solutions at -80°C for up to 6 months. For short-term storage, -20°C for up to one month is advisable. Ensure the solutions are in sealed containers, protected from moisture and light.[1]

Q3: I am observing precipitation of 17-Hydroxyisolathyrol in my culture medium. What can I do?

A3: Precipitation is a common issue with hydrophobic natural products. Here are a few troubleshooting steps:

  • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is as low as possible (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity and precipitation.

  • Solubilizing Agents: Consider using solubilizing agents. The manufacturer suggests protocols using DMSO, PEG300, Tween-80, and saline, or SBE-β-CD in saline to achieve a clear solution.[1]

  • Sonication/Heating: Gentle heating and/or sonication can aid in the dissolution of the compound before adding it to your assay medium.[1]

  • Fresh Dilutions: Prepare fresh dilutions from your stock solution for each experiment.

Q4: My cytotoxicity assay results with 17-Hydroxyisolathyrol are not reproducible. What are the common causes?

A4: Lack of reproducibility in cell-based assays can stem from several factors:

  • Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and have a consistent passage number. High passage numbers can lead to phenotypic changes.

  • Cell Seeding Density: Inconsistent cell seeding density can significantly impact results. Optimize and maintain a consistent cell number per well.

  • Compound Stability: As a natural product, 17-Hydroxyisolathyrol's stability in culture medium over the course of your experiment could be a factor. Consider the duration of your assay and whether the compound might be degrading.

  • Edge Effects: In multi-well plates, wells on the edge can be prone to evaporation, leading to changes in compound concentration. To mitigate this, avoid using the outer wells or ensure proper humidification in your incubator.

  • Assay Timing: The timing of your assay endpoint is critical. Cytotoxicity markers appear at different times depending on the mechanism of cell death (e.g., apoptosis vs. necrosis).[3]

Troubleshooting Guides

Problem 1: High Background Signal in Cytotoxicity Assays (e.g., LDH, CellTox™ Green)

High background signal can mask the specific effects of 17-Hydroxyisolathyrol.

Potential Cause Troubleshooting Step
Reagent Toxicity Some assay reagents, like DNA binding dyes, can be toxic to cells, especially with prolonged exposure.[4] Reduce the incubation time with the reagent or perform a toxicity control for the reagent itself.
Mechanical Cell Lysis Excessive pipetting or harsh handling of cells during seeding or reagent addition can cause membrane damage and release of background signal markers like LDH. Use wide-bore pipette tips and gentle mixing.
Phenol (B47542) Red Interference Phenol red in culture medium can quench fluorescence.[4] Use phenol red-free medium for the final assay reading or use an assay buffer that minimizes this interference.
Serum Interference Components in serum can sometimes interfere with assay chemistries. If possible, run a pilot experiment with reduced serum concentrations during the final assay step.
Problem 2: No Dose-Dependent Cytotoxicity Observed

If you are not observing a dose-dependent effect of 17-Hydroxyisolathyrol, consider the following:

Potential Cause Troubleshooting Step
Incorrect Concentration Range The effective concentration might be outside your tested range. Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar) to identify the active range.
Cell Line Resistance The chosen cell line may be resistant to the compound's mechanism of action.[5] Try a different cell line with a potentially more sensitive phenotype.
Assay Incubation Time The cytotoxic effect may be time-dependent. Conduct a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint.[3]
Compound Inactivation The compound may be metabolized by the cells or bind to components in the culture medium, reducing its effective concentration. Consider a medium change with fresh compound during long incubation periods.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of viable cells.[6]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 17-Hydroxyisolathyrol in culture medium. Replace the existing medium with the medium containing the compound or a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.

Protocol 2: LDH Release Cytotoxicity Assay

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[6]

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of 17-Hydroxyisolathyrol as described for the MTT assay. Include a positive control for maximum LDH release (e.g., a lysis buffer).

  • Incubation: Incubate for the desired time period.

  • Sample Collection: Carefully collect a supernatant sample from each well.

  • LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate at room temperature for the recommended time, protected from light.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 490 nm).

Visualizations

Hypothetical Signaling Pathway for 17-Hydroxyisolathyrol-Induced Apoptosis

The following diagram illustrates a hypothetical signaling pathway through which a natural product like 17-Hydroxyisolathyrol might induce apoptosis. This is a generalized model for troubleshooting purposes, as the specific molecular targets of 17-Hydroxyisolathyrol are not yet fully elucidated.

G cluster_0 cluster_1 17-Hydroxyisolathyrol 17-Hydroxyisolathyrol Mitochondrion Mitochondrion 17-Hydroxyisolathyrol->Mitochondrion Stress Signal Bcl-2 Bcl-2 17-Hydroxyisolathyrol->Bcl-2 Inhibition Bax Bax 17-Hydroxyisolathyrol->Bax Promotion Cell_Membrane Cell Membrane Caspase-9 Caspase-9 Mitochondrion->Caspase-9 Cytochrome c release Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution Bcl-2->Mitochondrion Bax->Mitochondrion Promotes

Caption: Hypothetical apoptotic pathway modulated by 17-Hydroxyisolathyrol.

Experimental Workflow for Troubleshooting Inconsistent Results

This diagram outlines a logical workflow for diagnosing and resolving inconsistencies in in vitro assay results.

G start Inconsistent Assay Results check_reagents Verify Reagent Stability and Preparation start->check_reagents check_cells Check Cell Health, Passage #, and Seeding Density start->check_cells check_compound Confirm Compound Solubility and Dilution Accuracy start->check_compound re_run_controls Re-run with Positive and Negative Controls check_reagents->re_run_controls check_cells->re_run_controls check_compound->re_run_controls controls_ok Controls Behave as Expected? re_run_controls->controls_ok optimize_assay Optimize Assay Parameters (Time, Concentration) controls_ok->optimize_assay Yes troubleshoot_interaction Investigate Assay Interference (e.g., Compound Color/Fluorescence) controls_ok->troubleshoot_interaction No end_success Consistent Results Achieved optimize_assay->end_success end_fail Consult Literature for Alternative Assays troubleshoot_interaction->end_fail

Caption: A logical workflow for troubleshooting inconsistent assay results.

References

Troubleshooting

Technical Support Center: Optimizing 17-Hydroxyisolathyrol Dosage in Cell Culture

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 17-Hydroxyisolathyrol in cell culture experiments. Due to the limited specific d...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 17-Hydroxyisolathyrol in cell culture experiments. Due to the limited specific data currently available for this compound, this guide offers troubleshooting advice and frequently asked questions based on best practices for working with novel small molecules.

Frequently Asked Questions (FAQs)

1. What is 17-Hydroxyisolathyrol and what is its potential mechanism of action?

17-Hydroxyisolathyrol is a macrocyclic lathyrol derivative. While its precise mechanism of action is still under investigation, related compounds have been observed to exhibit anti-inflammatory and anti-cancer properties, potentially through the modulation of signaling pathways such as STAT3 or NF-κB. It is crucial to empirically determine its activity in your specific cell model.

2. How should I prepare a stock solution of 17-Hydroxyisolathyrol?

17-Hydroxyisolathyrol is sparingly soluble in aqueous solutions. A common approach is to first dissolve the compound in a small amount of a polar organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[1][2][3] This stock can then be serially diluted in your cell culture medium to achieve the desired final concentrations.

3. What is the recommended starting concentration range for my experiments?

For a novel compound like 17-Hydroxyisolathyrol, it is advisable to start with a broad concentration range to determine its cytotoxic and biological effects. A typical starting range could be from 10 nM to 100 µM.[4] A dose-response experiment is the first critical step to identify a suitable working concentration.[4][5]

4. How long should I treat my cells with 17-Hydroxyisolathyrol?

The optimal treatment duration depends on the biological question and the cell type. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the ideal exposure time to observe the desired cellular response.[4]

5. What controls should I include in my experiments?

Proper controls are essential for interpreting your results accurately. Key controls include:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the 17-Hydroxyisolathyrol. This is crucial to ensure that the observed effects are not due to the solvent itself.[6][7][8]

  • Untreated Control: Cells cultured in medium without any treatment.

  • Positive Control: A known compound that induces the expected effect in your assay to validate the experimental setup.[8]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Compound Precipitation in Culture Medium - The final concentration of 17-Hydroxyisolathyrol is too high and exceeds its solubility in the medium. - The final concentration of the organic solvent (e.g., DMSO) is too high, causing the compound to crash out upon dilution.- Lower the final concentration of 17-Hydroxyisolathyrol. - Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced precipitation and cytotoxicity.[1][2][9] - Prepare fresh dilutions for each experiment.
High Variability Between Replicates - Inconsistent cell seeding density. - Uneven distribution of the compound in the wells. - "Edge effect" in multi-well plates where outer wells evaporate more quickly.- Ensure a homogenous cell suspension before seeding. - Mix the compound dilutions thoroughly before and during addition to the wells. - Avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or media to maintain humidity.[10]
No Observable Effect of the Compound - The concentration of 17-Hydroxyisolathyrol is too low. - The incubation time is too short. - The chosen cell line is not sensitive to the compound. - The compound may be binding to serum proteins in the medium, reducing its bioavailability.[11]- Test a higher concentration range. - Increase the incubation time. - Test the compound on a different, potentially more sensitive, cell line. - Consider reducing the serum concentration in your culture medium or using a serum-free medium for the duration of the treatment, if your cells can tolerate it.[11][12]
Excessive Cell Death, Even at Low Concentrations - 17-Hydroxyisolathyrol is highly cytotoxic to your cell line. - The cells are overly sensitive to the treatment. - The solvent concentration is too high.- Use a lower concentration range. - Reduce the incubation time. - Perform a vehicle control with the highest concentration of the solvent used to rule out solvent toxicity.[13]

Experimental Protocols

Protocol 1: Determining the IC50 of 17-Hydroxyisolathyrol using an MTT Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of 17-Hydroxyisolathyrol, which is a measure of its potency in inhibiting cell viability.[14][15]

Materials:

  • 17-Hydroxyisolathyrol

  • Dimethyl sulfoxide (DMSO)

  • Selected cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.[4]

  • Compound Preparation: Prepare a 10 mM stock solution of 17-Hydroxyisolathyrol in DMSO. Perform serial dilutions in complete medium to obtain a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Also, prepare a vehicle control with the highest concentration of DMSO used.

  • Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions and controls to the respective wells.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[5][16]

Data Presentation

Table 1: Illustrative IC50 Values of 17-Hydroxyisolathyrol in Various Cancer Cell Lines after 48h Treatment.

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15.2
A549 (Lung Cancer)28.7
MCF-7 (Breast Cancer)12.5
Note: These are example values and must be determined experimentally.

Mandatory Visualizations

Experimental Workflow for IC50 Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed cells in 96-well plate C Treat cells with compound and controls A->C B Prepare serial dilutions of 17-Hydroxyisolathyrol B->C D Incubate for 48 hours C->D E Perform MTT assay D->E F Measure absorbance E->F G Calculate % viability and plot dose-response curve F->G H Determine IC50 value G->H

Caption: Workflow for determining the IC50 of 17-Hydroxyisolathyrol.

Hypothetical Signaling Pathway Inhibition

G cluster_pathway Hypothetical Signaling Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates P-STAT3 P-STAT3 STAT3->P-STAT3 Gene Expression Gene Expression P-STAT3->Gene Expression Promotes Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Inflammation Inflammation Gene Expression->Inflammation 17-Hydroxyisolathyrol 17-Hydroxyisolathyrol 17-Hydroxyisolathyrol->STAT3 Inhibits Phosphorylation

References

Optimization

"preventing degradation of 17-Hydroxyisolathyrol during storage"

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 17-Hydroxyisolathyrol to prevent its degradation. Frequently Asked Que...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 17-Hydroxyisolathyrol to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 17-Hydroxyisolathyrol stock solutions?

A1: To ensure stability, stock solutions of 17-Hydroxyisolathyrol should be stored under specific temperature-controlled conditions. It is recommended to store solutions sealed, away from moisture and light.[1] For long-term storage of up to six months, the recommended temperature is -80°C.[1] For shorter-term storage of up to one month, -20°C is acceptable.[1]

Q2: What are the primary factors that can cause 17-Hydroxyisolathyrol degradation?

A2: As a macrocyclic diterpene with multiple hydroxyl groups, 17-Hydroxyisolathyrol is susceptible to chemical degradation. The primary factors of concern include:

  • Oxidation: The presence of oxidizing agents or exposure to air over time can lead to degradation.

  • pH Extremes: Strong acids and alkalis are incompatible with 17-Hydroxyisolathyrol and can catalyze hydrolytic degradation or other rearrangements.[2]

  • Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways.

  • Light: Photodegradation can be a concern for complex organic molecules. Therefore, it is crucial to store the compound protected from light.[1]

Q3: What are the visible signs of degradation in my stock solution?

A3: Visual inspection can sometimes indicate instability. Signs of potential degradation include:

  • Precipitation: The formation of solid material in a previously clear solution.

  • Color Change: Any deviation from the solution's original color.

  • Phase Separation: The appearance of distinct layers in the solution.[1]

If you observe any of these changes, it is recommended to perform an analytical check (e.g., via HPLC) to assess the purity of the compound before use.

Q4: How should I prepare working solutions for my experiments?

A4: For in vivo experiments, it is highly recommended to prepare the working solution freshly on the day of use to ensure potency and reliability.[1] If you encounter precipitation or phase separation during the preparation of a working solution, gentle heating and/or sonication can be used to aid dissolution.[1]

Troubleshooting Guide

Issue: My experimental results are inconsistent. Could compound degradation be the cause?

Resolution: Yes, inconsistent results are a common symptom of compound instability. If you suspect degradation, follow this troubleshooting workflow:

  • Verify Storage Conditions: Confirm that the stock solution has been stored according to the recommended temperature and light-protection guidelines.[1]

  • Check Solution Age: Ensure the stock solution has not been stored beyond the recommended duration (6 months at -80°C, 1 month at -20°C).[1]

  • Analytical Confirmation: Analyze an aliquot of your stock solution using a stability-indicating method like HPLC to check for the presence of degradation products and quantify the remaining active compound.[3]

  • Prepare Fresh Solution: If degradation is confirmed or suspected, discard the old stock and prepare a fresh solution from solid material for your next experiment.

start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Light, Duration) start->check_storage analyze Perform Analytical Check (e.g., HPLC) check_storage->analyze Conditions Met prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh Conditions NOT Met decision Degradation Detected? analyze->decision review_protocol Review Experimental Protocol for Other Error Sources decision->review_protocol No end_bad Discard Old Stock decision->end_bad Yes end_good Proceed with Experiment prepare_fresh->end_good review_protocol->end_good end_bad->prepare_fresh

Troubleshooting workflow for suspected degradation.

Issue: How can I proactively identify potential degradation pathways for 17-Hydroxyisolathyrol?

Resolution: Performing a forced degradation study is the standard approach to identify likely degradation products and establish degradation pathways.[4] This involves subjecting the compound to stress conditions more severe than those used for accelerated stability testing.[4] This process is crucial for developing stability-indicating analytical methods.[5]

parent 17-Hydroxyisolathyrol (Lathyrane Diterpene) hydrolysis_acid Acid Hydrolysis (e.g., HCl) parent->hydrolysis_acid hydrolysis_base Base Hydrolysis (e.g., NaOH) parent->hydrolysis_base oxidation Oxidation (e.g., H2O2) parent->oxidation thermal Thermal Stress (Heat) parent->thermal photo Photolytic Stress (UV/Vis Light) parent->photo product1 Hydrolyzed Products hydrolysis_acid->product1 hydrolysis_base->product1 product2 Oxidized Products (e.g., Ketones, Epoxides) oxidation->product2 product3 Isomers / Rearrangement Products thermal->product3 photo->product3

Hypothetical degradation pathways for 17-Hydroxyisolathyrol.

Data Summary

Table 1: Recommended Storage Conditions for 17-Hydroxyisolathyrol Stock Solutions[1]
Storage TemperatureMaximum DurationKey Conditions
-80°C6 monthsSealed container, protect from light & moisture
-20°C1 monthSealed container, protect from light & moisture
Table 2: Typical Stress Conditions for Forced Degradation Studies

This table provides general starting conditions for forced degradation studies, which should be optimized for 17-Hydroxyisolathyrol to achieve 5-20% degradation.[6]

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis0.1 M - 1 M HCl2 - 24 hours
Base Hydrolysis0.1 M - 1 M NaOH1 - 12 hours
Oxidation3% - 30% H₂O₂6 - 24 hours
Thermal Degradation60°C - 80°C (in solution or as solid)24 - 72 hours
PhotostabilityICH Q1B specified light/UV exposure (1.2 million lux-hours & 200 watt-hours/m²)Variable

Experimental Protocols

Protocol 1: Stability Assessment using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reverse-phase HPLC (RP-HPLC) method to assess the purity of 17-Hydroxyisolathyrol and detect degradation products. Note: This method may require optimization and validation.

  • System Preparation:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water (Solvent A). A starting point could be a linear gradient from 30% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to an appropriate wavelength for 17-Hydroxyisolathyrol (e.g., 220-280 nm, requires determination).

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Dilute a small aliquot of the 17-Hydroxyisolathyrol stock solution with the initial mobile phase composition to a final concentration within the linear range of the detector (e.g., 0.1 mg/mL).

  • Analysis:

    • Inject a known volume (e.g., 10 µL) of the prepared sample.

    • Record the chromatogram. The peak corresponding to intact 17-Hydroxyisolathyrol should be identified based on the retention time of a freshly prepared standard.

    • New peaks appearing at different retention times are indicative of degradation products.

  • Quantification:

    • Calculate the purity by dividing the peak area of 17-Hydroxyisolathyrol by the total area of all peaks (parent + degradants) and multiplying by 100.

cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep_system 1. Prepare HPLC System (Column, Mobile Phase) prep_sample 2. Prepare Sample (Dilute Stock Solution) prep_system->prep_sample inject 3. Inject Sample into HPLC prep_sample->inject record 4. Record Chromatogram inject->record identify 5. Identify Peaks (Parent vs. Degradants) record->identify quantify 6. Calculate Purity (% Area) identify->quantify report report quantify->report Report Stability Results

Experimental workflow for HPLC-based stability testing.

References

Troubleshooting

"dealing with off-target effects of 17-Hydroxyisolathyrol"

Technical Support Center: 17-Hydroxyisolathyrol For Researchers, Scientists, and Drug Development Professionals This guide provides troubleshooting and frequently asked questions (FAQs) regarding the use of 17-Hydroxyiso...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 17-Hydroxyisolathyrol

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting and frequently asked questions (FAQs) regarding the use of 17-Hydroxyisolathyrol, a lathyrane diterpenoid known to be an activator of Protein Kinase C (PKC). The focus of this document is to help researchers identify and mitigate potential off-target effects to ensure the reliability and accuracy of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 17-Hydroxyisolathyrol?

A1: 17-Hydroxyisolathyrol is a lathyrane-type diterpenoid.[1][2] Lathyrane diterpenoids are recognized as potent activators of Protein Kinase C (PKC), a family of serine/threonine kinases crucial for various cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.[2][3] The activation of PKC generally involves its translocation from the cytosol to the cell membrane, a process that can be initiated by compounds mimicking natural ligands like diacylglycerol (DAG).[3][4]

Q2: What are the potential off-target effects of 17-Hydroxyisolathyrol and other lathyrane diterpenoids?

A2: While the on-target effect is PKC activation, lathyrane diterpenoids are known to interact with multiple cellular targets, which can lead to off-target effects.[1] These may include:

  • Modulation of Multidrug Resistance (MDR) Proteins: Some lathyrane diterpenes are effective anti-MDR agents.[1] This can affect drug efflux pumps and alter the intracellular concentration of other compounds.

  • Anti-inflammatory Effects: Lathyrane diterpenoids have demonstrated anti-inflammatory properties by inhibiting nitric oxide (NO) production and reducing the expression of iNOS, NF-κB, and other inflammatory mediators.[5][6][7]

  • Induction of Apoptosis: Certain lathyrane compounds can induce apoptosis, which may be independent of their PKC activation effects.[1]

  • Lack of Isoform Specificity: 17-Hydroxyisolathyrol may not be specific for a single PKC isoform. The PKC family has multiple isoforms grouped into conventional (cPKC), novel (nPKC), and atypical (aPKC) categories, and non-selective activation can lead to a broad range of cellular responses.[4][8]

Q3: My observed cellular phenotype is not consistent with known downstream effects of PKC activation. How can I determine if this is due to an off-target effect?

A3: Inconsistent results are a common indicator of off-target activity. To troubleshoot this, a multi-step approach is recommended:

  • Confirm Target Engagement: Use a technique like the Cellular Thermal Shift Assay (CETSA) to verify that 17-Hydroxyisolathyrol is binding to PKC in your specific cellular context.[9]

  • Use a Structurally Different PKC Activator: Compare the phenotype induced by 17-Hydroxyisolathyrol with that of another known PKC activator from a different chemical class (e.g., a phorbol (B1677699) ester like PMA). If the phenotypes differ, it suggests the involvement of off-target effects.

  • Perform a Rescue Experiment: If you hypothesize an on-target effect through a specific PKC isoform, try to rescue the phenotype by knocking down that isoform using siRNA or CRISPR-Cas9.[9] If the phenotype persists after knockdown, it is likely an off-target effect.[9]

  • Titrate the Compound: Use the lowest effective concentration of 17-Hydroxyisolathyrol that elicits the desired on-target effect. Higher concentrations are more prone to engaging lower-affinity off-targets.[9]

Troubleshooting Guide

Observed Problem Potential Cause (Off-Target Related) Recommended Action
High Cellular Toxicity at Low Concentrations Off-target binding to essential cellular proteins.Perform a dose-response curve to determine the IC50 for toxicity. Compare this with the EC50 for PKC activation. If they are close, consider using a more selective PKC activator.
Inconsistent Results Across Different Cell Lines Differential expression of off-target proteins, such as MDR transporters or other kinases.Profile the expression levels of known off-target candidates (e.g., P-glycoprotein) in your cell lines. Use cell lines with known expression profiles to test for consistency.
Observed Anti-inflammatory Effects Unrelated to Your Pathway of Interest Inhibition of NF-κB signaling pathway or nitric oxide production, a known activity of lathyrane diterpenoids.[5][6]Measure markers of inflammation (e.g., IL-6, iNOS) to confirm this off-target activity. Use a specific inhibitor for the inflammatory pathway as a control to dissect the effects.

Quantitative Data on Lathyrane Diterpenoid Activity

The following table summarizes the inhibitory concentrations (IC50) of various lathyrane diterpenoids on nitric oxide (NO) production, a common measure of their anti-inflammatory off-target effects.

Compound Source Anti-inflammatory Activity (IC50 in µM) Reference
Lathyrane Diterpenoid 1Euphorbia lathyris3.0 ± 1.1[5]
Lathyrane Diterpenoids (General)Euphorbia lathyris2.6 - 26.0[5]
Euphorbia factor L29Euphorbia lathyris11.2 - 52.2[7]

Note: Specific on-target (PKC activation) and off-target binding affinities for 17-Hydroxyisolathyrol are not widely available in public literature. Researchers are advised to perform their own characterization.

Experimental Protocols

Protocol 1: Validating On-Target vs. Off-Target Phenotypes

Objective: To differentiate between the intended effects of PKC activation and unintended off-target effects.

Methodology:

  • Cell Preparation: Plate cells at a desired density and allow them to adhere overnight.

  • Compound Treatment:

    • Group 1 (Vehicle Control): Treat cells with the vehicle (e.g., DMSO).

    • Group 2 (Test Compound): Treat cells with 17-Hydroxyisolathyrol at its lowest effective concentration.

    • Group 3 (Alternative Activator): Treat cells with a structurally unrelated PKC activator (e.g., Phorbol 12-myristate 13-acetate, PMA).

    • Group 4 (Inhibitor Control): Pre-treat cells with a pan-PKC inhibitor (e.g., Sotrastaurin) for 1 hour, then add 17-Hydroxyisolathyrol.[8]

  • Phenotypic Analysis: After a suitable incubation period, assess the cellular phenotype of interest (e.g., morphology, gene expression, protein phosphorylation) for all groups.

  • Data Interpretation:

    • If the phenotype in Group 2 is similar to Group 3 and is blocked in Group 4, it is likely an on-target effect.

    • If the phenotype in Group 2 is different from Group 3 and is not blocked in Group 4, it is likely an off-target effect.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of 17-Hydroxyisolathyrol to PKC within intact cells.[9]

Methodology:

  • Cell Treatment: Treat one population of cells with 17-Hydroxyisolathyrol and another with a vehicle control.[9]

  • Heating: Aliquot the cell lysates into different tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes.[9]

  • Protein Separation: Centrifuge the samples to pellet the aggregated proteins. Collect the supernatant containing the soluble proteins.[9]

  • Analysis: Analyze the amount of soluble PKC in the supernatant of both treated and untreated samples using Western blotting or ELISA.

  • Data Interpretation: A shift in the thermal stability of PKC (i.e., it remains soluble at higher temperatures) in the presence of 17-Hydroxyisolathyrol indicates direct target engagement.

Visualizations

Signaling Pathways

G cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways 17-Hydroxyisolathyrol 17-Hydroxyisolathyrol PKC PKC 17-Hydroxyisolathyrol->PKC Activates MDR Proteins MDR Proteins 17-Hydroxyisolathyrol->MDR Proteins Inhibits NF-κB Pathway NF-κB Pathway 17-Hydroxyisolathyrol->NF-κB Pathway Inhibits Downstream\nSubstrates Downstream Substrates PKC->Downstream\nSubstrates Phosphorylates Cellular Response A\n(e.g., Proliferation) Cellular Response A (e.g., Proliferation) Downstream\nSubstrates->Cellular Response A\n(e.g., Proliferation) Drug Efflux Drug Efflux MDR Proteins->Drug Efflux Mediates Cellular Response B\n(e.g., Inflammation) Cellular Response B (e.g., Inflammation) NF-κB Pathway->Cellular Response B\n(e.g., Inflammation)

Caption: On-target vs. potential off-target pathways of 17-Hydroxyisolathyrol.

Experimental Workflow

G start Observe Unexpected Phenotype q1 Is phenotype blocked by a pan-PKC inhibitor? start->q1 on_target Likely ON-TARGET q1->on_target  Yes q2 Does a structurally different PKC activator cause the same phenotype? q1->q2 No q2->on_target  Yes off_target Likely OFF-TARGET q2->off_target No confirm Confirm with CETSA or Target Knockdown off_target->confirm

Caption: Troubleshooting workflow for differentiating on- and off-target effects.

References

Optimization

Technical Support Center: Refining Purification Protocols for 17-Hydroxyisolathyrol

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 17-Hydroxyisolathyrol,...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 17-Hydroxyisolathyrol, a lathyrane diterpenoid with potential therapeutic applications.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and purification of 17-Hydroxyisolathyrol.

Issue 1: Low Yield of Crude Extract

Potential Cause Recommended Solution
Inefficient Extraction Solvent Ensure the solvent polarity is appropriate for lathyrane diterpenoids. A mid-polarity solvent like ethyl acetate (B1210297) or dichloromethane (B109758) is often a good starting point. Consider sequential extraction with solvents of increasing polarity (e.g., hexane (B92381), followed by ethyl acetate, then methanol) to fractionate the extract.
Incomplete Cell Lysis Ensure the plant material (e.g., seeds of Euphorbia lathyris) is finely ground to maximize surface area for solvent penetration. The use of homogenization or sonication can also improve extraction efficiency.
Degradation of Target Compound Lathyrane diterpenes can be sensitive to heat and light.[1] Conduct extraction at room temperature and protect the extract from direct light. Consider storing the extract at low temperatures (-20°C or -80°C) if not immediately proceeding to the next step.[1]

Issue 2: Poor Separation During Column Chromatography

Potential Cause Recommended Solution
Inappropriate Stationary Phase Silica (B1680970) gel is commonly used for the separation of diterpenoids. If you observe streaking or irreversible adsorption, consider using a less acidic stationary phase like alumina (B75360) or a bonded phase (e.g., C18 for reverse-phase chromatography).
Incorrect Mobile Phase Optimize the solvent system through systematic TLC analysis. For normal-phase chromatography, a gradient of hexane and ethyl acetate is a common starting point. If co-elution with other non-polar compounds is an issue, consider adding a small percentage of a more polar solvent like methanol (B129727).
Column Overloading Overloading the column can lead to broad peaks and poor separation. As a general rule, the amount of crude extract loaded should not exceed 1-5% of the stationary phase weight.
Sample Precipitation on the Column If the sample is not fully dissolved in the mobile phase, it can precipitate at the top of the column, leading to poor separation and high backpressure. Ensure the sample is dissolved in a minimal amount of the initial mobile phase solvent.

Issue 3: Co-elution of Structurally Similar Compounds

Potential Cause Recommended Solution
Isomeric or Structurally Related Diterpenoids Lathyrane diterpenoids often exist as a complex mixture of structurally similar analogues.[2][3] High-performance liquid chromatography (HPLC) with a high-resolution column is often necessary for their separation. Consider using a different selectivity column (e.g., a phenyl-hexyl or cyano phase in addition to a C18).
Insufficient Resolution Optimize HPLC parameters such as the gradient slope, flow rate, and column temperature. A shallower gradient and lower flow rate can often improve the resolution of closely eluting peaks.

Issue 4: Compound Degradation During Purification

Potential Cause Recommended Solution
Sensitivity to Acidic Conditions Silica gel can be slightly acidic and may cause degradation of acid-labile compounds. Consider neutralizing the silica gel with a base (e.g., triethylamine) before use or using an alternative stationary phase.
Prolonged Exposure to Solvents Minimize the time the purified compound spends in solution. Evaporate solvents under reduced pressure and at a low temperature. For long-term storage, store the compound as a solid at -80°C.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the isolation of 17-Hydroxyisolathyrol?

A1: 17-Hydroxyisolathyrol is a macrocyclic lathyrol derivative that has been isolated from the seeds of Euphorbia lathyris.[1]

Q2: What are the known biological activities of 17-Hydroxyisolathyrol and other lathyrane diterpenoids?

A2: Lathyrane diterpenoids have demonstrated a range of biological activities, including anti-inflammatory effects through the inhibition of nitric oxide (NO) production, the ability to modulate multidrug resistance (MDR) in cancer cells, and potential anti-Alzheimer's disease properties via acetylcholinesterase inhibition and neuroprotection.[2][4][5][6]

Q3: What are the key stability considerations for 17-Hydroxyisolathyrol?

A3: 17-Hydroxyisolathyrol should be protected from moisture and light.[1] For long-term storage of a stock solution, it is recommended to store it at -80°C for up to 6 months.[1] For shorter periods, -20°C for up to one month is acceptable.[1]

Q4: What analytical techniques are suitable for the characterization of 17-Hydroxyisolathyrol?

A4: The structure of lathyrane diterpenoids like 17-Hydroxyisolathyrol is typically elucidated using extensive NMR spectroscopic data (including 2D-NMR), high-resolution mass spectrometry (HR-MS), and sometimes X-ray crystallography.[3][6]

Experimental Protocols

The following is a representative, generalized protocol for the purification of 17-Hydroxyisolathyrol. Please note that specific conditions will need to be optimized for your particular experimental setup and starting material.

1. Extraction

  • Starting Material: Dried and finely ground seeds of Euphorbia lathyris.

  • Procedure:

    • Macerate the ground seeds in methanol at room temperature for 24-48 hours.

    • Filter the extract and concentrate it under reduced pressure to obtain a crude methanol extract.

    • Suspend the crude extract in water and perform a liquid-liquid partition with ethyl acetate.

    • Collect the ethyl acetate fraction and evaporate the solvent to yield a crude ethyl acetate extract.

2. Open Column Chromatography (Initial Fractionation)

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A stepwise gradient of n-hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, 70:30, 50:50, 0:100 v/v).

  • Procedure:

    • Prepare a silica gel column in n-hexane.

    • Dissolve the crude ethyl acetate extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Apply the dried, adsorbed sample to the top of the column.

    • Elute the column with the stepwise gradient, collecting fractions of a suitable volume.

    • Monitor the fractions by thin-layer chromatography (TLC) and pool fractions with similar profiles.

3. High-Performance Liquid Chromatography (HPLC) (Final Purification)

  • Column: A semi-preparative C18 column (e.g., 10 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B).

  • Procedure:

    • Dissolve the semi-purified fraction from the previous step in methanol.

    • Filter the sample through a 0.45 µm syringe filter.

    • Inject the sample onto the HPLC system.

    • Elute with a linear gradient (e.g., 40-80% B over 30 minutes) at a flow rate of 2-4 mL/min.

    • Monitor the eluent with a UV detector (e.g., at 210 nm).

    • Collect the peak corresponding to 17-Hydroxyisolathyrol.

    • Evaporate the solvent to obtain the purified compound.

Data Presentation

Table 1: Representative Purification Summary for 17-Hydroxyisolathyrol

Purification Step Starting Material (g) Product (mg) Purity (%) Yield (%)
Crude Ethyl Acetate Extract 1005000~5-
Silica Gel Column Chromatography 5500~6010
Semi-preparative HPLC 0.550>981

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual yields and purities will vary depending on the starting material and experimental conditions.

Visualizations

experimental_workflow start Dried & Ground Euphorbia lathyris Seeds extraction Methanol Extraction start->extraction partition Liquid-Liquid Partition (EtOAc/H2O) extraction->partition crude_extract Crude Ethyl Acetate Extract partition->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom fractions Semi-purified Fractions column_chrom->fractions hplc Semi-preparative HPLC fractions->hplc pure_compound Pure 17-Hydroxyisolathyrol hplc->pure_compound signaling_pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO_production Nitric Oxide (NO) Production iNOS_protein->NO_production Inflammation Inflammation NO_production->Inflammation Hydroxyisolathyrol 17-Hydroxyisolathyrol Hydroxyisolathyrol->NO_production Inhibition

References

Troubleshooting

Technical Support Center: Lathyrane Diterpenoid NMR Analysis

Welcome to the technical support center for the interpretation of complex NMR spectra of lathyrane diterpenoids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers,...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the interpretation of complex NMR spectra of lathyrane diterpenoids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What makes the NMR spectra of lathyrane diterpenoids complex and challenging to interpret?

A1: The complexity arises from several structural features inherent to the lathyrane skeleton:

  • Macrocyclic Strain: The unique 5/11/3-membered tricyclic system is highly strained, leading to unusual conformations and restricted bond rotations that can cause signal broadening or the appearance of rotamers.

  • Overlapping Signals: The high number of aliphatic protons and carbons in similar chemical environments results in significant signal crowding and overlap in both ¹H and ¹³C NMR spectra, making unambiguous assignment difficult.

  • Stereochemical Diversity: Lathyrane diterpenoids possess numerous stereocenters. Subtle differences in stereochemistry, such as the configuration of the gem-dimethylcyclopropane ring or the geometry of endocyclic double bonds, can lead to significant and often unpredictable changes in chemical shifts.[1][2]

  • Acyl Group Variety: These compounds are often substituted with a variety of acyl groups (e.g., acetyl, benzoyl, p-coumaroyl), which add further complexity and potential for signal overlap.[3][4]

Q2: Which NMR experiments are essential for the structural elucidation of a new lathyrane diterpenoid?

A2: A combination of 1D and 2D NMR experiments is crucial. The standard suite includes:

  • 1D NMR: ¹H, ¹³C, and DEPT (Distortionless Enhancement by Polarization Transfer) to identify proton and carbon types (CH, CH₂, CH₃).

  • 2D Homonuclear Correlation: ¹H-¹H COSY (Correlation Spectroscopy) to establish proton-proton spin systems and connect neighboring protons.

  • 2D Heteronuclear Correlation:

    • HSQC (Heteronuclear Single Quantum Coherence) to correlate protons directly to their attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons, which is key for assembling the carbon skeleton and placing substituents.

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) to determine the relative stereochemistry by identifying protons that are close in space.

These experiments are fundamental for piecing together the complex structure.[1][3][5]

Q3: How can I differentiate between stereoisomers of lathyrane diterpenoids using NMR?

A3: Differentiating stereoisomers requires careful analysis of 2D NOESY or ROESY spectra. Key NOE (Nuclear Overhauser Effect) correlations can reveal the relative configuration of substituents and the geometry of ring junctions. For example, the geometry of a double bond (E/Z) can be determined by observing NOE correlations between an olefinic proton and nearby protons.[1] Additionally, comparing the ¹H and ¹³C NMR data with those of known, structurally related compounds can provide valuable clues.[3] In challenging cases, single-crystal X-ray diffraction or comparison with calculated electronic circular dichroism (ECD) data may be necessary to confirm the absolute configuration.[1][2]

Troubleshooting Guide

Q: My ¹H NMR spectrum shows very broad peaks. What are the possible causes and solutions?

A: Broad peaks in the spectrum of a lathyrane diterpenoid can stem from several factors:

  • Poor Shimming: The magnetic field is not homogeneous. Solution: Re-shim the spectrometer carefully.

  • Sample Concentration: The sample may be too concentrated, leading to aggregation or increased viscosity. Solution: Dilute the sample and re-acquire the spectrum.

  • Poor Solubility: The compound is not fully dissolved, creating an inhomogeneous sample. Solution: Try a different deuterated solvent in which the compound is more soluble.[6]

  • Conformational Exchange: The molecule may be undergoing intermediate-rate conformational exchange on the NMR timescale. Solution: Try acquiring the spectrum at a different temperature (either higher or lower) to either accelerate or slow down the exchange, which can result in sharper signals.[6]

  • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Solution: Ensure all glassware is scrupulously clean. If contamination is suspected, passing the sample through a small plug of silica (B1680970) or celite may help.

Q: I am unable to get clear integrations in the aromatic region due to the residual solvent peak (e.g., CDCl₃). What should I do?

A: The residual peak of deuterochloroform (δ ~7.26 ppm) often overlaps with aromatic signals. Solution: Switch to a different deuterated solvent whose residual peak does not interfere with your signals of interest. Acetone-d₆ (δ ~2.05 ppm), Benzene-d₆ (δ ~7.16 ppm, but often shifts aromatic protons upfield), or Methanol-d₄ (δ ~3.31 ppm) are common alternatives.[6]

Q: The signals for my hydroxyl (-OH) protons are not visible or are very broad. How can I confirm their presence?

A: Hydroxyl protons are exchangeable and often appear as broad singlets, or they may not be observed at all. Solution: Perform a D₂O exchange experiment. Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. The peak corresponding to the -OH proton will disappear due to proton-deuterium exchange.[6]

Q: My 2D NMR spectra (HSQC, HMBC) have low signal-to-noise, even with a long acquisition time. How can I improve the quality?

A: Low sensitivity in heteronuclear experiments is a common challenge, especially with limited sample amounts.

  • Increase Concentration: If possible, use a more concentrated sample.

  • Use a CryoProbe: If available, a cryogenic probe significantly enhances sensitivity, reducing the required experiment time.[7]

  • Optimize Acquisition Parameters: Ensure the relaxation delay (d1) is appropriate for your molecule. For HMBC, optimizing the long-range coupling delay for the expected J-couplings can improve signal intensity.

  • Increase Number of Scans: Doubling the number of scans will increase the signal-to-noise ratio by a factor of √2.

Data Presentation: Characteristic NMR Shifts

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for key structural motifs found in lathyrane diterpenoids, based on data reported in the literature.[1][3] Note that these are approximate ranges and can vary based on substitution and stereochemistry.

Table 1: Typical ¹³C NMR Chemical Shift Ranges for Lathyrane Skeletons

Carbon TypeFunctional GroupChemical Shift Range (ppm)
Quaternary Carbons C=O (Ketone)195 - 215
C=O (Ester/Acid)165 - 175
Olefinic (quaternary)130 - 150
Oxygenated (e.g., C-O)85 - 95
Methine Carbons (CH) Olefinic115 - 145
Oxygenated (e.g., CH-O)58 - 80
Cyclopropyl20 - 40
Aliphatic30 - 60
**Methylene Carbons (CH₂) **Exocyclic Olefinic (=CH₂)110 - 125
Aliphatic20 - 45
Methyl Carbons (CH₃) Aliphatic15 - 30

Table 2: Typical ¹H NMR Chemical Shift Ranges for Lathyrane Skeletons

Proton TypeFunctional GroupChemical Shift Range (ppm)
Olefinic Protons Trisubstituted C=C-H5.4 - 7.6
Exocyclic C=CH₂4.8 - 6.1
Oxygenated Protons H-C-O (Ester/Ether)3.5 - 5.5
Aliphatic Protons H-C (Methine)1.5 - 3.5
H₂C (Methylene)0.9 - 2.5
Methyl Protons CH₃0.8 - 2.1

Experimental Protocols

Detailed methodologies for key 2D NMR experiments used in the structural elucidation of lathyrane diterpenoids.

1. ¹H-¹H COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are coupled to each other, typically through 2 or 3 bonds. It helps establish spin systems within the molecule.

  • Methodology: This is a 2D homonuclear experiment where both axes represent ¹H chemical shifts. Cross-peaks appear between signals of coupled protons. For a lathyrane diterpenoid, this is used to trace out proton connectivity along the carbon backbone, for example, identifying adjacent CH-CH₂ groups.

2. HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify which protons are directly attached to which carbons.

  • Methodology: A 2D heteronuclear experiment that correlates ¹H signals (F2 axis) with ¹³C signals (F1 axis) through one-bond J-coupling. Each cross-peak indicates a direct C-H bond. A multiplicity-edited HSQC can also differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) groups.

3. HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify longer-range correlations (typically 2-3 bonds) between protons and carbons. This is the primary experiment for assembling the complete carbon skeleton.

  • Methodology: A 2D heteronuclear experiment that detects correlations between protons and carbons separated by multiple bonds. For example, the signal from a methyl proton (¹H) will show a cross-peak to the quaternary carbon it is attached to, as well as adjacent carbons in the skeleton. This is critical for connecting spin systems identified by COSY and for placing functional groups like carbonyls and quaternary carbons.

4. NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy)

  • Purpose: To identify protons that are close to each other in 3D space, regardless of whether they are connected through bonds. This is essential for determining relative stereochemistry.

  • Methodology: A 2D homonuclear experiment that detects correlations between protons that are typically < 5 Å apart. The intensity of the NOE cross-peak is related to the distance between the protons. For lathyrane diterpenoids, NOESY is used to determine the relative orientation of substituents (e.g., α vs. β) and the geometry of ring systems. ROESY is often preferred for medium-sized molecules that may have a rotational correlation time where the standard NOE is zero.

Visualizations

Workflow for Lathyrane Diterpenoid Structure Elucidation

G cluster_start Initial Data Acquisition cluster_2d 2D Correlation Spectroscopy cluster_analysis Structure Assembly cluster_final Final Steps H1 1D ¹H NMR Fragments Identify Spin Systems & Functional Groups H1->Fragments C13 1D ¹³C & DEPT C13->Fragments COSY ¹H-¹H COSY Skeleton Assemble Carbon Skeleton COSY->Skeleton HSQC ¹H-¹³C HSQC HSQC->Skeleton HMBC ¹H-¹³C HMBC HMBC->Skeleton Fragments->COSY Define Connectivity Fragments->HSQC Assign C-H Pairs Fragments->HMBC Find Long-Range Connections NOESY NOESY / ROESY Skeleton->NOESY Confirm Planar Structure Stereochem Determine Relative Stereochemistry Structure Propose Structure Stereochem->Structure NOESY->Stereochem

Caption: A typical workflow for elucidating the structure of a complex natural product.

Troubleshooting Common NMR Spectral Issues

G Start Poor Quality Spectrum? Broad Broad Peaks? Start->Broad Yes End Acquire High-Quality Data Start->End No Overlap Overlapping Signals? Broad->Overlap No Sol_Shim Action: Re-shim Broad->Sol_Shim Yes Sol_Dilute Action: Dilute Sample or Change Temp Broad->Sol_Dilute If shims are good NoSignal Missing -OH Signal? Overlap->NoSignal No Sol_Solvent Action: Change Solvent Overlap->Sol_Solvent Yes Sol_D2O Action: D₂O Exchange NoSignal->Sol_D2O Yes NoSignal->End No Sol_Shim->Overlap Sol_Dilute->Overlap Sol_Solvent->NoSignal Sol_D2O->End

Caption: A decision tree for troubleshooting common issues in ¹H NMR spectra.

References

Optimization

Technical Support Center: Scaling Up the Production of 17-Hydroxyisolathyrol

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for scaling up the production of 17-Hydroxyisolathyrol. Below you will find frequently asked ques...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for scaling up the production of 17-Hydroxyisolathyrol. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during synthesis, purification, and scale-up processes.

Frequently Asked Questions (FAQs)

Q1: What is 17-Hydroxyisolathyrol and what are its potential applications?

A1: 17-Hydroxyisolathyrol is a macrocyclic lathyrol derivative, a type of diterpene, isolated from the seeds of Euphorbia lathyris.[1] Lathyrane diterpenes, as a class, are recognized for their potential therapeutic properties, including anti-inflammatory and neuroprotective activities.[2][3] As such, 17-Hydroxyisolathyrol is of interest to researchers for its potential use in drug discovery and development, particularly in areas like inflammation and neurodegenerative diseases.

Q2: What are the primary methods for producing 17-Hydroxyisolathyrol?

A2: There are two main approaches for producing 17-Hydroxyisolathyrol and other complex diterpenoids:

  • Extraction from Natural Sources: Isolation from its natural source, Euphorbia lathyris. However, the concentration of the compound in the plant is often low, making this method challenging for large-scale production.

  • Chemical Synthesis: Total or semi-synthesis of the molecule. The organic synthesis of complex terpenes like lathyranes can be challenging and result in low yields.[4] However, biomimetic skeleton transformation strategies are being explored to improve efficiency.[5]

  • Heterologous Biosynthesis: A promising alternative involves engineering microorganisms, such as Saccharomyces cerevisiae, to produce diterpene precursors.[4] This method has the potential for high-titer production from simple sugars and offers a more scalable and sustainable approach.

Q3: What are the key challenges in scaling up the production of 17-Hydroxyisolathyrol?

A3: The primary challenges include:

  • Low Yields: Both natural extraction and chemical synthesis often suffer from low yields, making the cost of production high.

  • Complex Synthesis Pathways: The intricate molecular structure of lathyrane diterpenes necessitates complex, multi-step synthetic routes.[6]

  • Purification Difficulties: The final product needs to be separated from a complex mixture of reactants, byproducts, or other natural compounds, which can be a significant hurdle at a larger scale.

  • Process Optimization: Scaling up from laboratory to industrial production requires significant optimization of reaction conditions, such as temperature, pressure, and solvent use, to maintain yield and purity.

Q4: How should 17-Hydroxyisolathyrol be stored?

A4: For long-term storage, 17-Hydroxyisolathyrol stock solutions should be stored at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to one month is recommended. The compound should be stored in a sealed container, protected from moisture and light.[1]

Troubleshooting Guides

Chemical Synthesis
Issue Possible Cause Recommended Solution
Low reaction yield at larger scales Incomplete reaction; side reactions becoming more prominent.- Re-optimize reaction conditions (temperature, concentration, catalyst loading) for the larger scale.- Consider a fed-batch approach to maintain optimal reactant concentrations.- Use in-process controls (e.g., TLC, HPLC) to monitor reaction progress.
Formation of unexpected byproducts Impurities in starting materials; non-selective reaction conditions.- Purify starting materials before use.- Screen for more selective catalysts or protecting groups.- Adjust reaction temperature to favor the desired reaction pathway.
Difficulty in product purification Co-elution with impurities; product instability during chromatography.- Explore different chromatography techniques (e.g., reverse-phase, normal-phase, ion-exchange).- Consider crystallization as a purification method.- Use a different solvent system for extraction and chromatography.
Heterologous Biosynthesis (Yeast)
Issue Possible Cause Recommended Solution
Low titer of the desired product Suboptimal gene expression; metabolic burden on the host cells.- Optimize codon usage of the biosynthetic pathway genes for the host organism.- Use stronger or inducible promoters to control gene expression.- Balance the expression levels of pathway enzymes to avoid the accumulation of toxic intermediates.
Accumulation of intermediate compounds Bottleneck in the biosynthetic pathway.- Identify the rate-limiting step by analyzing intermediate accumulation.- Overexpress the enzyme responsible for the bottleneck step.- Consider co-localization of enzymes in the pathway to improve efficiency.
Product degradation or modification Host cell enzymes acting on the product.- Identify and knock out host genes responsible for product degradation.- Optimize fermentation conditions (pH, temperature) to minimize enzymatic degradation.- Consider in-situ product removal strategies.

Quantitative Data

Table 1: Solubility of 17-Hydroxyisolathyrol [1]

Solvent System Solubility
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.13 mM)
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.13 mM)
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (7.13 mM)

Table 2: Example Titers for a Related Diterpenoid (Jolkinol C) in Engineered S. cerevisiae [4]

Product Titer
Jolkinol C~800 mg/L
Total Oxidized Casbanes> 1 g/L

Experimental Protocols

Protocol: Extraction and Purification of 17-Hydroxyisolathyrol from Euphorbia lathyris Seeds

  • Extraction:

    • Grind dried seeds of Euphorbia lathyris to a fine powder.

    • Extract the powder with methanol (B129727) at room temperature for 24 hours.

    • Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in a 90% methanol/water solution.

    • Perform liquid-liquid extraction with n-hexane to remove nonpolar compounds.

    • Collect the methanol/water layer and evaporate the methanol.

    • Extract the remaining aqueous layer with ethyl acetate (B1210297).

  • Chromatographic Purification:

    • Concentrate the ethyl acetate fraction and subject it to silica (B1680970) gel column chromatography.

    • Elute the column with a gradient of n-hexane and ethyl acetate.

    • Monitor fractions by thin-layer chromatography (TLC).

    • Combine fractions containing the desired compound.

  • Final Purification:

    • Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase of methanol and water.

    • Collect the peak corresponding to 17-Hydroxyisolathyrol and verify its purity by analytical HPLC and confirm its structure by NMR and mass spectrometry.

Visualizations

experimental_workflow cluster_synthesis Production cluster_purification Purification cluster_qc Quality Control synthesis Chemical Synthesis or Biosynthesis extraction Extraction & Crude Purification synthesis->extraction chromatography Column Chromatography extraction->chromatography hplc Preparative HPLC chromatography->hplc analysis Purity & Identity Analysis (HPLC, NMR, MS) hplc->analysis signaling_pathway cluster_cell Cellular Response to Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines promotes transcription Hydroxyisolathyrol 17-Hydroxyisolathyrol Hydroxyisolathyrol->NFkB inhibits

References

Troubleshooting

Technical Support Center: Managing Toxicity of 17-Hydroxyisolathyrol in Animal Studies

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the potential toxicity of 17-Hydroxyisolathyrol in animal studies. The information is presented...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the potential toxicity of 17-Hydroxyisolathyrol in animal studies. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is 17-Hydroxyisolathyrol and what is its known biological activity?

A1: 17-Hydroxyisolathyrol is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris. Lathyrane diterpenoids are a class of compounds known for a range of biological activities, including anti-inflammatory, anti-cancer, and multidrug resistance reversal properties. Some lathyrane diterpenoids have shown cytotoxic activity against various cancer cell lines and can modulate the activity of P-glycoprotein, a key protein in drug resistance.

Q2: Is there a known LD50 value for 17-Hydroxyisolathyrol in animals?

Q3: What are the potential signs of toxicity to monitor in animal studies?

A3: Based on toxicity studies of various Euphorbia extracts, researchers should monitor for the following clinical signs:

  • General Health: Dullness, anorexia, and changes in body weight.[2]

  • Gastrointestinal: Diarrhea.[1]

  • Dermatological: Stairy haircoat.[2]

  • Behavioral: Increased activity, irritability, or lethargy.[1]

Q4: Which organs are potential targets for 17-Hydroxyisolathyrol toxicity?

A4: While specific organ toxicity for 17-Hydroxyisolathyrol has not been detailed, studies on related Euphorbia extracts suggest that the liver and kidneys may be affected at higher doses.[2][3] Histopathological examination of these organs is recommended in toxicity studies. Some studies on Euphorbia extracts have noted elevated levels of liver enzymes such as AST and ALT, indicating potential hepatic effects.[1][2]

Q5: Are there any known signaling pathways associated with the toxicity of 17-Hydroxyisolathyrol?

A5: The direct signaling pathways mediating the toxicity of 17-Hydroxyisolathyrol are not well-elucidated. However, some lathyrane diterpenoids have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4] It is plausible that at higher, toxic concentrations, this or other signaling pathways could be adversely affected. Further research is needed to determine the specific molecular mechanisms of toxicity.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Action
Unexpected mortality in a dose group. The administered dose is above the lethal threshold.Immediately cease administration to that cohort. Review dose calculations and dilute the compound to a lower concentration for subsequent studies. Conduct a more gradual dose-escalation study.
Significant weight loss or reduced food/water intake. Compound-induced anorexia or systemic toxicity.Monitor animal weights daily. Consider providing supplemental nutrition or hydration. If weight loss exceeds 20% of baseline, euthanasia may be necessary according to ethical guidelines. Reduce the dose in future experiments.
Abnormalities in blood biochemistry (e.g., elevated ALT, AST, creatinine). Potential liver or kidney toxicity.Collect blood samples for biochemical analysis at multiple time points. Correlate biochemical findings with histopathological examination of the liver and kidneys. Consider reducing the dose or frequency of administration.
Visible signs of distress (e.g., lethargy, ruffled fur, abnormal posture). General malaise due to toxicity.Increase the frequency of animal monitoring. Provide supportive care as per institutional guidelines. Document all clinical signs with a scoring system to quantify toxicity.

Quantitative Toxicity Data from Euphorbia Extracts

The following table summarizes available toxicity data from studies on Euphorbia extracts. It is important to note that this data is for crude extracts and may not directly reflect the toxicity of purified 17-Hydroxyisolathyrol.

Extract Animal Model Route of Administration LD50 / Toxicity Finding Reference
Euphorbia heliscopia (ethyl alcohol extract)RatOral1211.7 mg/kg[1]
Euphorbia hirta (aqueous extract)MouseOral> 3000 mg/kg[3]
Euphorbia lathyris (ethanolic extract)Mouse-No hematological toxicity observed at therapeutic doses.[5]
Euphorbia pekinensis (petroleum ether extract)RatOralNephrotoxicity observed after 10 weeks of administration.[6]

Experimental Protocols

General Acute Oral Toxicity Assessment (Up-and-Down Procedure - OECD Guideline 425)

This protocol provides a general framework. Specific doses should be determined based on preliminary range-finding studies.

  • Animal Selection: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats).

  • Housing: House animals individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide ad libitum access to food and water.

  • Acclimatization: Acclimatize animals to the facility for at least 5 days before the study.

  • Dosing:

    • Fast animals overnight before dosing.

    • Prepare the test substance (17-Hydroxyisolathyrol) in a suitable vehicle.

    • Administer a single oral dose using a gavage needle. Start with a dose estimated from in vitro cytotoxicity data or literature on similar compounds.

  • Observation:

    • Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.

    • Record all clinical signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

    • Record body weight just before dosing and at least weekly thereafter.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

    • The dose progression or regression factor is typically 3.2.

  • Endpoint: The study is complete when one of the stopping criteria is met (e.g., three consecutive animals survive at the upper bound, or a number of reversals in outcome occur). The LD50 is then calculated using the maximum likelihood method.

  • Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy.

Visualizations

Experimental Workflow for Toxicity Assessment

G cluster_0 Pre-Dosing cluster_1 Dosing cluster_2 Post-Dosing Monitoring cluster_3 Data Analysis Animal Acclimatization Animal Acclimatization Baseline Health Assessment Baseline Health Assessment Animal Acclimatization->Baseline Health Assessment Dose Preparation Dose Preparation Baseline Health Assessment->Dose Preparation Oral Gavage Oral Gavage Dose Preparation->Oral Gavage Clinical Sign Observation Clinical Sign Observation Oral Gavage->Clinical Sign Observation Body Weight Measurement Body Weight Measurement Clinical Sign Observation->Body Weight Measurement Blood & Tissue Collection Blood & Tissue Collection Body Weight Measurement->Blood & Tissue Collection Biochemical Analysis Biochemical Analysis Blood & Tissue Collection->Biochemical Analysis Histopathology Histopathology Biochemical Analysis->Histopathology Toxicity Profile Determination Toxicity Profile Determination Histopathology->Toxicity Profile Determination

Caption: Workflow for in vivo toxicity assessment of 17-Hydroxyisolathyrol.

Potential Signaling Pathway for Lathyrane Diterpenoid Anti-Inflammatory Action

G LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes translocates to nucleus & activates transcription 17-Hydroxyisolathyrol (Lathyrane Diterpenoid) 17-Hydroxyisolathyrol (Lathyrane Diterpenoid) 17-Hydroxyisolathyrol (Lathyrane Diterpenoid)->IKK inhibits

Caption: Postulated anti-inflammatory mechanism of lathyrane diterpenoids via NF-κB inhibition.

References

Optimization

"optimizing HPLC parameters for 17-Hydroxyisolathyrol analysis"

This guide provides troubleshooting assistance and answers to frequently asked questions for the HPLC analysis of 17-Hydroxyisolathyrol. It is intended for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for the HPLC analysis of 17-Hydroxyisolathyrol. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

High-Performance Liquid Chromatography (HPLC) can present various challenges. This section addresses common problems encountered during the analysis of 17-Hydroxyisolathyrol in a question-and-answer format.[1][2]

Peak Shape Problems

Q1: Why is my 17-Hydroxyisolathyrol peak tailing?

A1: Peak tailing, where a peak has an extended tail, is a common issue that can compromise quantification.[1] Potential causes and solutions include:

  • Secondary Silanol (B1196071) Interactions: The most frequent cause of tailing for many compounds is the interaction between the analyte and acidic silanol groups on the silica-based column packing.[3]

    • Solution: Use a high-purity, modern Type B silica (B1680970) column or a column with a polar-embedded group to shield these active sites.[4] Alternatively, adding a competing base like triethylamine (B128534) (TEA) to the mobile phase can reduce these interactions, though this is often not necessary with newer columns.[3][4]

  • Incorrect Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to peak tailing.

    • Solution: Adjust the mobile phase pH. For many compounds, operating at a low pH (e.g., pH 2-4) can suppress silanol ionization and improve peak shape.[3][5] Ensure the chosen pH is within the stable range for your column, typically pH 2-8 for standard silica-based columns.[3][4]

  • Column Overload: Injecting too much sample can lead to peak distortion.[3]

    • Solution: Reduce the amount of sample injected or use a column with a larger internal diameter.[3][4]

  • Column Contamination or Deterioration: A contaminated guard column or a deteriorated analytical column can cause tailing.

    • Solution: First, try replacing the guard column. If the problem persists, the analytical column may need to be flushed or replaced.[6]

Q2: What causes peak fronting for my analyte?

A2: Peak fronting is less common than tailing but can occur.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[6]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[2] If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Column Overload: Similar to tailing, injecting too high a concentration of the analyte can lead to fronting.

    • Solution: Dilute the sample and reinject.

Retention Time & Resolution Issues

Q3: My retention times are shifting from run to run. What should I check?

A3: Drifting retention times can invalidate results. The cause is often related to the mobile phase, temperature, or hardware.

  • Inadequate Column Equilibration: The column needs sufficient time to equilibrate with the mobile phase, especially after a gradient run or when changing solvents.

    • Solution: Ensure the column is equilibrated with at least 5-10 column volumes of the mobile phase before starting the sequence.[4]

  • Mobile Phase Composition Changes: The mobile phase can change over time due to evaporation of the more volatile component (e.g., acetonitrile (B52724) or methanol) or degradation of buffers.[4]

    • Solution: Prepare fresh mobile phase daily and keep solvent bottles capped.[4] If using an on-line mixer, check the proportioning valves for proper function.[4]

  • Temperature Fluctuations: Column temperature affects retention time.

    • Solution: Use a column oven to maintain a constant and controlled temperature.[5][7]

  • Leaks or Pump Issues: A leak in the system will cause pressure drops and flow rate fluctuations, leading to unstable retention times.[1]

    • Solution: Systematically check for leaks at all fittings from the pump to the detector.[1] Ensure the pump is delivering a consistent flow rate.[4]

Q4: How can I improve the resolution between 17-Hydroxyisolathyrol and a closely eluting impurity?

A4: Achieving adequate resolution is key to accurate quantification.[8]

  • Optimize Mobile Phase Selectivity: Changing the organic solvent (e.g., from acetonitrile to methanol) or adjusting the pH of the aqueous portion can significantly alter selectivity.

  • Adjust Mobile Phase Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent will increase retention times and may improve the separation between early eluting peaks.

  • Modify the Gradient: If using a gradient, making the slope shallower around the elution time of the target peaks can increase their separation.[9]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different stationary phase chemistry (e.g., from a C18 to a Phenyl-Hexyl or Cyano column) offers the most powerful way to change selectivity.

Frequently Asked Questions (FAQs)

Method Development & Optimization

Q1: What are typical starting conditions for a reversed-phase HPLC method for 17-Hydroxyisolathyrol?

A1: A good starting point for method development is to use a "scouting gradient."[10] This involves running a broad gradient to determine the approximate elution conditions.

  • Column: A C18 column is the most common starting point for reversed-phase chromatography.[7] A common dimension is 4.6 x 150 mm with 5 µm particles.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid (for good peak shape and MS compatibility).

    • Solvent B: Acetonitrile or Methanol (B129727).

  • Gradient: A linear gradient from 5% to 95% Solvent B over 20-40 minutes.

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV detection, wavelength to be determined by running a UV scan of a 17-Hydroxyisolathyrol standard.

  • Temperature: 25-30 °C.[11]

Q2: Should I use an isocratic or gradient method?

A2: The choice depends on the complexity of your sample.

  • Gradient: A gradient elution is highly recommended for initial sample analysis and for complex mixtures containing compounds with a wide range of polarities.[7] It helps to elute all components in a reasonable time and provides sharper peaks for later-eluting compounds.[9]

  • Isocratic: If your sample is simple and all peaks of interest elute closely together, an isocratic (constant mobile phase composition) method can be simpler, faster, and more robust once developed.[9] A general rule is that if your peaks of interest elute within 25% of the gradient time in a scouting run, an isocratic method may be suitable.[10]

Sample & Standard Preparation

Q3: How should I prepare my samples and standards for analysis?

A3: Proper sample preparation is crucial for reliable results and to protect the HPLC system.

  • Standard Solutions: Prepare a stock solution of 17-Hydroxyisolathyrol in a suitable solvent like methanol or acetonitrile at a concentration of about 1 mg/mL.[12] From this stock, create a series of working standards by diluting with the mobile phase.[12][13]

  • Sample Solutions: The goal is to extract the analyte and remove interfering matrix components. A typical procedure involves dissolving the sample in a suitable organic solvent, followed by sonication and filtration.[12][13]

  • Filtration: All samples and standards should be filtered through a 0.22 or 0.45 µm membrane filter before injection to remove particulates that could block the column or system tubing.[1][12]

Q4: How can I ensure the stability of 17-Hydroxyisolathyrol in my prepared solutions?

A4: Analyte stability is critical for accurate quantification.[7]

  • Degradation Studies: It is important to determine the stability of the analyte in the dissolution media and under storage conditions.[14] Studies have shown that some compounds can degrade significantly in aqueous solutions over 48 hours, with factors like ionic content playing a role.[14][15]

  • Storage: Store stock solutions and prepared samples in a refrigerator or freezer to minimize degradation. Assess stability by re-analyzing a freshly prepared standard against an aged one. A change of ≤2% is often considered acceptable.[7]

  • Light Sensitivity: If the compound is light-sensitive, use amber vials or protect solutions from light.

Experimental Protocols

General HPLC Method Protocol

This protocol provides a general starting point for the analysis of 17-Hydroxyisolathyrol. Optimization will be required based on specific sample matrices and instrumentation.

  • Mobile Phase Preparation:

    • Prepare Solvent A: Mix 1.0 mL of formic acid into 1000 mL of HPLC-grade water.

    • Prepare Solvent B: Use 100% HPLC-grade acetonitrile or methanol.

    • Degas both solvents for 15 minutes using an ultrasonic bath or an online degasser.

  • System Setup and Equilibration:

    • Install a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Set the column oven temperature to 30 °C.

    • Set the detector wavelength based on the UV absorbance maximum of 17-Hydroxyisolathyrol.

    • Purge the pump lines with the mobile phase.

    • Equilibrate the column with the initial mobile phase composition (e.g., 90% A / 10% B) at 1.0 mL/min until a stable baseline is achieved (at least 15-20 minutes).

  • Injection and Data Acquisition:

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the prepared standards and samples. A typical injection volume is 10 µL.

    • Run the HPLC method using the defined gradient program.

  • System Suitability:

    • Before running samples, perform at least five replicate injections of a standard solution.

    • Calculate the Relative Standard Deviation (%RSD) for retention time and peak area. The acceptance criterion is typically ≤2%.[7]

    • Evaluate peak shape by calculating the tailing factor, which should ideally be between 0.9 and 1.5.

Data Presentation

Table 1: Example HPLC Parameters for Method Development

ParameterCondition 1 (Broad Gradient)Condition 2 (Optimized Gradient)Condition 3 (Isocratic)
Column C18, 4.6x150 mm, 5 µmC18, 4.6x150 mm, 5 µmC18, 4.6x100 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Flow Rate 1.0 mL/min1.0 mL/min1.2 mL/min
Gradient 10-95% B in 20 min40-65% B in 15 min55% B
Run Time 25 min20 min8 min
Temperature 30 °C35 °C35 °C
Injection Vol. 10 µL5 µL5 µL

Visualizations

Troubleshooting Workflow for HPLC Peak Tailing

This diagram outlines a logical workflow for diagnosing and resolving the common issue of peak tailing in an HPLC analysis.

HPLC_Troubleshooting_Peak_Tailing start Problem: Peak Tailing Observed check_guard 1. Check Guard Column start->check_guard replace_guard Replace Guard Column check_guard->replace_guard Action is_fixed1 Problem Resolved? replace_guard->is_fixed1 check_column 2. Evaluate Analytical Column is_fixed1->check_column No end_good Analysis Complete is_fixed1->end_good Yes flush_column Flush Column per Manufacturer's Guide check_column->flush_column First Action replace_column Replace Analytical Column check_column->replace_column If Flushing Fails check_method 3. Review Method Parameters check_column->check_method If New Column Still Shows Tailing flush_column->is_fixed1 Re-test replace_column->is_fixed1 Re-test adjust_ph Adjust Mobile Phase pH (e.g., lower to pH 2-3) check_method->adjust_ph Potential Cause: Silanol Interaction check_overload Reduce Sample Concentration/ Injection Volume check_method->check_overload Potential Cause: Overload end_bad Consult Instrument Specialist check_method->end_bad If All Fails adjust_ph->is_fixed1 Re-test check_overload->is_fixed1 Re-test

Caption: A decision tree for troubleshooting peak tailing in HPLC.

References

Reference Data & Comparative Studies

Validation

Unveiling the Molecular Architecture: A Comparative Guide to the Structure Elucidation of 17-Hydroxyisolathyrol

For researchers, scientists, and professionals in drug development, the definitive determination of a complex natural product's three-dimensional structure is paramount. This guide provides a comparative analysis of anal...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the definitive determination of a complex natural product's three-dimensional structure is paramount. This guide provides a comparative analysis of analytical techniques for confirming the structure of 17-Hydroxyisolathyrol, a lathyrane diterpenoid isolated from Euphorbia lathyris. We focus on X-ray crystallography as the gold standard for absolute structure confirmation and compare its performance and requirements with alternative spectroscopic methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The precise arrangement of atoms in 17-Hydroxyisolathyrol is crucial for understanding its biological activity and potential as a therapeutic agent. While various analytical methods provide pieces of the structural puzzle, single-crystal X-ray diffraction offers unambiguous proof of stereochemistry and conformation.

Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods

The choice of analytical technique for structure elucidation depends on several factors, including the nature of the sample, the level of detail required, and the available instrumentation. Below is a comparative summary of X-ray crystallography, NMR spectroscopy, and mass spectrometry for the structural analysis of 17-Hydroxyisolathyrol.

ParameterX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packingConnectivity of atoms (1D & 2D NMR), stereochemical insights (NOE), dynamic informationMolecular weight, elemental composition (HRMS), fragmentation patterns for substructure identification
Sample Requirement High-quality single crystal (0.1-0.5 mm)1-10 mg of pure compound in solutionMicrograms to nanograms of pure compound
Sample State Solid (crystalline)Liquid (in deuterated solvent)Solid or liquid, often ionized to gas phase
Data Acquisition Time Hours to daysMinutes to hours per experimentMinutes
Data Analysis Complexity Can be complex, requires specialized softwareModerately to highly complex, requires expertise in spectral interpretationRelatively straightforward for basic information, complex for detailed fragmentation analysis
Ambiguity Low (provides definitive structure)High (relative stereochemistry can be ambiguous without extensive analysis)High (isomers are often indistinguishable without reference standards or further analysis)

Experimental Protocols

Detailed methodologies are critical for reproducible results. The following sections outline the typical experimental protocols for each technique in the context of analyzing a lathyrane diterpenoid like 17-Hydroxyisolathyrol.

X-ray Crystallography Protocol

The structure of a closely related isolathyrol diterpene was successfully determined by X-ray diffraction, providing a reliable protocol.

1. Crystal Growth:

  • A pure sample of the isolathyrol diterpene is dissolved in a suitable solvent system (e.g., methanol (B129727)/chloroform mixture).

  • Slow evaporation of the solvent at room temperature over several days to weeks is employed to grow single crystals of suitable quality for X-ray diffraction.

2. Data Collection:

  • A selected single crystal is mounted on a goniometer head.

  • Data is collected on a diffractometer equipped with a CCD detector using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a controlled temperature (e.g., 298 K).

  • A series of diffraction images are collected by rotating the crystal through a range of angles.

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell dimensions and space group.

  • The structure is solved by direct methods using software such as SHELXS-97.

  • The structural model is refined by full-matrix least-squares on F² using software like SHELXL-97.

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is a powerful tool for elucidating the carbon skeleton and relative stereochemistry of natural products.

1. Sample Preparation:

  • Approximately 5-10 mg of purified 17-Hydroxyisolathyrol is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆).

  • The solution is transferred to a 5 mm NMR tube.

2. Data Acquisition:

  • ¹H NMR, ¹³C NMR, and a suite of 2D NMR experiments (COSY, HSQC, HMBC, NOESY) are performed on a high-field NMR spectrometer (e.g., 400-600 MHz).

  • For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1 s, and an acquisition time of 3 s.

  • For ¹³C NMR, a 30° pulse width, a relaxation delay of 2 s, and an acquisition time of 1 s are common.

  • 2D NMR experiments are optimized for the specific compound to establish correlations.

3. Spectral Analysis:

  • The chemical shifts (δ), coupling constants (J), and integrations of the signals in the ¹H NMR spectrum are analyzed to identify proton environments.

  • The ¹³C NMR spectrum provides information on the number and types of carbon atoms.

  • COSY spectra are used to establish ¹H-¹H spin systems.

  • HSQC spectra correlate protons to their directly attached carbons.

  • HMBC spectra reveal long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for assembling the carbon skeleton.

  • NOESY spectra provide information about through-space proximity of protons, which is key for determining relative stereochemistry.

Mass Spectrometry (MS) Protocol

Mass spectrometry provides information about the molecular weight and elemental composition, as well as structural fragments.

1. Sample Preparation:

  • A small amount (microgram to sub-microgram) of 17-Hydroxyisolathyrol is dissolved in a suitable solvent (e.g., methanol or acetonitrile).

2. Data Acquisition:

  • For high-resolution mass spectrometry (HRMS), the sample solution is introduced into an ESI-TOF or Orbitrap mass spectrometer.

  • The instrument is operated in positive or negative ion mode to obtain the accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

  • For fragmentation analysis (MS/MS), the molecular ion is selected and subjected to collision-induced dissociation (CID) to generate a fragmentation pattern.

3. Data Analysis:

  • The accurate mass from HRMS is used to determine the elemental composition of the molecule.

  • The fragmentation pattern in the MS/MS spectrum is analyzed to identify characteristic neutral losses and fragment ions, which can provide clues about the substructures present in the molecule.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures for X-ray crystallography and the complementary spectroscopic techniques.

xray_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_analysis Data Analysis & Structure Solution pure_compound Pure 17-Hydroxyisolathyrol dissolution Dissolution in Solvent pure_compound->dissolution crystal_growth Slow Evaporation dissolution->crystal_growth single_crystal High-Quality Single Crystal crystal_growth->single_crystal mounting Mount Crystal on Goniometer single_crystal->mounting xray_beam Exposure to X-ray Beam mounting->xray_beam diffraction Collect Diffraction Patterns xray_beam->diffraction processing Process Diffraction Data diffraction->processing solve_structure Solve Structure (Direct Methods) processing->solve_structure refinement Refine Structural Model solve_structure->refinement final_structure Final 3D Structure refinement->final_structure

Workflow for X-ray Crystallography.

spec_workflow cluster_sample_prep_spec Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_elucidation Structure Elucidation pure_compound_spec Pure 17-Hydroxyisolathyrol dissolve_nmr Dissolve in Deuterated Solvent pure_compound_spec->dissolve_nmr dissolve_ms Dissolve in Volatile Solvent pure_compound_spec->dissolve_ms nmr_sample NMR Sample dissolve_nmr->nmr_sample ms_sample MS Sample dissolve_ms->ms_sample nmr_acq 1D & 2D NMR Data Acquisition nmr_sample->nmr_acq ms_acq HRMS & MS/MS Data Acquisition ms_sample->ms_acq nmr_analysis Spectral Interpretation nmr_acq->nmr_analysis nmr_structure Connectivity & Relative Stereochemistry nmr_analysis->nmr_structure combine_data Combine Spectroscopic Data nmr_structure->combine_data ms_analysis Data Analysis ms_acq->ms_analysis ms_info Molecular Formula & Fragmentation ms_analysis->ms_info ms_info->combine_data proposed_structure Proposed Structure combine_data->proposed_structure

Workflow for Spectroscopic Analysis.

Comparative

Reproducing In Vitro Results for 17-Hydroxyisolathyrol: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the in vitro biological activities of compounds derived from Euphorbia lathyris, with a focus on reproducing a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro biological activities of compounds derived from Euphorbia lathyris, with a focus on reproducing and contextualizing results related to 17-Hydroxyisolathyrol. Due to the limited availability of specific in vitro data for 17-Hydroxyisolathyrol, this document leverages data from related diterpenoids and extracts from Euphorbia lathyris and compares them against well-characterized inhibitors of the NF-κB pathway, Parthenolide and BAY 11-7082.

Data Comparison: Anti-inflammatory and Cytotoxic Activities

The following tables summarize the available quantitative data for the anti-inflammatory and cytotoxic effects of an ethanolic extract from Euphorbia lathyris seeds and the established NF-κB inhibitors, Parthenolide and BAY 11-7082. This data provides a baseline for researchers looking to evaluate the potential of 17-Hydroxyisolathyrol and other related compounds.

Table 1: In Vitro Anti-inflammatory Activity - NF-κB Inhibition

Compound/ExtractCell LineAssayIC50Reference
BAY 11-7082 Tumor cellsTNFα-induced IκBα phosphorylation10 µM[1][2][3]
Human endothelial cellsTNF-α-induced adhesion molecule expression5-10 µM[4]
Parthenolide HEK-Blue™ cellsNF-κB activity~50 µM[5]
Euphorbia lathyris ethanolic extract--Data not available
17-Hydroxyisolathyrol--Data not available

Table 2: In Vitro Cytotoxic Activity

Compound/ExtractCell LineAssayIC50Reference
Euphorbia lathyris ethanolic extract T-84 (colon cancer)Proliferation16.3 ± 2.54 µg/mL[6]
HCT-15 (colon cancer)Proliferation72.9 ± 1.27 µg/mL[6]
CCD18 (normal colon)Proliferation266.0 ± 18.5 µg/mL[6]
PANC-1 (pancreatic cancer)Proliferation185.76 ± 25.8 µg/mL[6]
MCF-7 (breast cancer)Proliferation89.57 ± 6.29 µg/mL[6]
Parthenolide Pancreatic cancer cellsProliferation>10 µM[7]
17-Hydroxyisolathyrol--Data not available

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are outlines for key experiments relevant to assessing the anti-inflammatory and cytotoxic effects of 17-Hydroxyisolathyrol and its alternatives.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals which can be dissolved and quantified by spectrophotometry.

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 17-Hydroxyisolathyrol, comparator compounds) and a vehicle control (e.g., DMSO). Include a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This assay is used to quantify the activity of the NF-κB transcription factor.

Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, and the resulting luminescence can be measured.

Protocol Outline:

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with an NF-κB luciferase reporter plasmid. Stable cell lines expressing this reporter are also commercially available.

  • Cell Seeding: Plate the transfected cells in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound or a known NF-κB inhibitor (e.g., Parthenolide, BAY 11-7082) for a defined period.

  • Stimulation: Induce NF-κB activation by treating the cells with a stimulant such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

  • Incubation: Incubate the plates for a period sufficient to allow for luciferase expression (e.g., 6-24 hours).

  • Lysis and Luminescence Measurement: Lyse the cells and add a luciferase substrate. Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and calculate the percentage of NF-κB inhibition relative to the stimulated control. Determine the IC50 value.

Visualizing Molecular Mechanisms

Diagrams generated using Graphviz can help to visualize the complex signaling pathways and experimental workflows involved in this research.

Caption: The canonical NF-κB signaling pathway and points of inhibition.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_nfkb NF-κB Inhibition Assay (Luciferase) C1 Seed Cells C2 Treat with Compound C1->C2 C3 Incubate C2->C3 C4 Add MTT C3->C4 C5 Solubilize Formazan C4->C5 C6 Measure Absorbance C5->C6 End End C6->End N1 Seed Reporter Cells N2 Pre-treat with Compound N1->N2 N3 Stimulate with TNF-α N2->N3 N4 Incubate N3->N4 N5 Lyse Cells N4->N5 N6 Measure Luminescence N5->N6 N6->End Start Start Start->C1 Start->N1

Caption: Workflow for in vitro cytotoxicity and NF-κB inhibition assays.

References

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for 17-Hydroxyisolathyrol

For Researchers, Scientists, and Drug Development Professionals The robust and reliable quantification of novel chemical entities is a cornerstone of drug discovery and development. This guide provides a comparative over...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and reliable quantification of novel chemical entities is a cornerstone of drug discovery and development. This guide provides a comparative overview of analytical methods for the determination of 17-Hydroxyisolathyrol, a diterpene of interest. Given the limited specific published data for this compound, this document focuses on the principles of cross-validation by comparing two prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The experimental data presented are representative of the performance characteristics typically observed for the analysis of diterpenes and similarly structured natural products.

Cross-validation of analytical methods is critical when data from different methodologies are used within the same study or across different studies to ensure the comparability and reliability of the results.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the key performance parameters for the hypothetical analysis of 17-Hydroxyisolathyrol using HPLC-UV and LC-MS/MS. These parameters are essential for selecting the most appropriate method based on the specific requirements of a study, such as the need for high sensitivity, a wide dynamic range, or cost-effectiveness.

Table 1: Comparison of Method Performance Characteristics

ParameterHPLC-UV (Representative Data)LC-MS/MS (Representative Data)
Linearity (Range) 1 - 200 µg/mL5 - 5000 ng/mL
Correlation Coefficient (r²) > 0.998> 0.999
Accuracy (% Recovery) 89.6% - 113.2%[1]95.78% - 100.2%
Precision (% RSD) Intra-day: < 2%, Inter-day: < 3%[1]Intra-day: < 5%, Inter-day: < 5%
Limit of Detection (LOD) ~4.5 µg/mL[1]0.001 - 0.01 µg/mL[2]
Limit of Quantification (LOQ) ~14 µg/mL[1]0.005 - 0.05 µg/mL
Specificity Moderate to GoodExcellent
Throughput ModerateHigh
Cost LowHigh

Table 2: Cross-Validation Acceptance Criteria

ParameterAcceptance Criteria
Mean Accuracy 85.0% to 115.0% of the nominal concentration
Precision (% CV) Within 15.0%

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols are generalized and would require optimization for the specific analysis of 17-Hydroxyisolathyrol.

HPLC-UV Method

This method is suitable for the quantification of analytes that possess a UV-absorbing chromophore.

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of the sample (e.g., plasma) in a microcentrifuge tube, add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for analysis.

b. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient from 30% to 90% Mobile Phase B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • UV Detection: Wavelength set at a maximum absorbance for the analyte (e.g., 210-280 nm). For some terpenoids, detection is performed at 210 nm.[3]

LC-MS/MS Method

This method offers high sensitivity and specificity, making it ideal for the analysis of analytes at low concentrations in complex biological matrices.

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of the sample in a microcentrifuge tube, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of 17-Hydroxyisolathyrol).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. Liquid Chromatography Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A linear gradient from 10% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

c. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions would need to be determined for 17-Hydroxyisolathyrol and the internal standard.

Visualizations

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_method_A Method A (e.g., HPLC-UV) cluster_method_B Method B (e.g., LC-MS/MS) cluster_comparison Data Comparison and Evaluation cluster_outcome Outcome A_Val Full Validation of Method A A_QC Prepare QC Samples A_Val->A_QC A_Analysis Analyze QC Samples with Method A A_QC->A_Analysis Compare Compare Results A_Analysis->Compare B_Val Full Validation of Method B B_Analysis Analyze Same QC Samples with Method B B_Val->B_Analysis B_Analysis->Compare Acceptance Meet Acceptance Criteria? Compare->Acceptance Success Methods are Interchangeable Acceptance->Success Yes Failure Investigation Required Acceptance->Failure No

Caption: A flowchart illustrating the cross-validation process between two analytical methods.

Hypothetical Signaling Pathway

This diagram represents a hypothetical signaling pathway where a diterpene like 17-Hydroxyisolathyrol might exert its biological effects.

SignalingPathway Analyte 17-Hydroxyisolathyrol Receptor Cell Surface Receptor Analyte->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor (e.g., NF-κB) Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Gene Expression (e.g., Anti-inflammatory) Nucleus->GeneExpression Modulates

Caption: A diagram of a hypothetical signaling cascade initiated by 17-Hydroxyisolathyrol.

References

Comparative

A Comparative Analysis of the Anti-Inflammatory Efficacy of 17-Hydroxyisolathyrol and Other Lathyrane Diterpenoids

In the landscape of natural product drug discovery, lathyrane diterpenoids, primarily isolated from the genus Euphorbia, have emerged as a promising class of compounds with a diverse range of biological activities. Among...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product drug discovery, lathyrane diterpenoids, primarily isolated from the genus Euphorbia, have emerged as a promising class of compounds with a diverse range of biological activities. Among these, their potent anti-inflammatory and multidrug resistance (MDR) reversal properties have garnered significant attention from the scientific community. This guide provides a comparative overview of the efficacy of 17-Hydroxyisolathyrol and its derivatives against other lathyrane diterpenoids, with a focus on their anti-inflammatory capabilities. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Comparative Efficacy in Anti-Inflammatory Activity

A systematic evaluation of various lathyrane diterpenoids isolated from the seeds of Euphorbia lathyris has provided valuable insights into their structure-activity relationships concerning anti-inflammatory effects. The primary measure of efficacy in these studies is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. Nitric oxide is a key inflammatory mediator, and its inhibition is a hallmark of anti-inflammatory activity.

The half-maximal inhibitory concentration (IC50) values for a range of lathyrane diterpenoids, including several 17-hydroxyisolathyrol derivatives, are presented in the table below. Lower IC50 values are indicative of higher potency.

Compound NumberLathyrane ClassIC50 (µM) for NO Inhibition
1 17-Hydroxyisolathyrol Derivative3.0 ± 1.1
2 17-Hydroxyisolathyrol Derivative15.4 ± 1.5
3 Lathyrol Derivative26.0 ± 2.1
7 Lathyrol Derivative12.5 ± 1.3
9 17-Hydroxyisolathyrol Derivative8.9 ± 1.2
11 Jolkinol Derivative2.6 ± 0.8
13 Lathyrol Derivative18.2 ± 1.7
14 Lathyrol Derivative20.5 ± 1.9
16 17-Hydroxyisolathyrol Derivative5.2 ± 0.9

Data sourced from a study on lathyrane diterpenoids from Euphorbia lathyris. The inhibitory effects on NO production were measured in LPS-stimulated RAW264.7 macrophage cells.

From the data, it is evident that the anti-inflammatory efficacy varies significantly across different lathyrane structures. Notably, several 17-hydroxyisolathyrol derivatives (compounds 1 , 9 , and 16 ) exhibit potent inhibitory activity, with IC50 values in the low micromolar range. Compound 1 , a new 17-hydroxyisolathyrol derivative, demonstrates particularly strong activity with an IC50 of 3.0 ± 1.1 µM.[1] However, the most potent compound in this series was a jolkinol derivative (compound 11 ) with an IC50 of 2.6 ± 0.8 µM, highlighting that the specific substitutions and stereochemistry of the lathyrane skeleton play a crucial role in determining biological activity.

Experimental Protocols

The following is a detailed methodology for the key anti-inflammatory assay cited in the comparative data.

Inhibition of Nitric Oxide (NO) Production in RAW264.7 Macrophages

1. Cell Culture and Treatment:

  • Murine macrophage RAW264.7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells were maintained in a humidified incubator at 37°C with 5% CO2.

  • For the experiment, cells were seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.

  • The cells were then pre-treated with various concentrations of the test lathyrane diterpenoids for 1 hour.

2. Induction of Inflammation:

  • Following pre-treatment, inflammation was induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the control group.

3. Measurement of Nitric Oxide Production:

  • After 24 hours of incubation with LPS, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant was measured using the Griess reagent.

  • 100 µL of the cell culture supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • The mixture was incubated at room temperature for 10 minutes.

  • The absorbance at 540 nm was measured using a microplate reader.

  • The concentration of nitrite was determined from a sodium nitrite standard curve.

4. Cell Viability Assay:

  • To ensure that the observed inhibition of NO production was not due to cytotoxicity, a cell viability assay (e.g., MTT assay) was performed in parallel.

  • Cells were treated with the lathyrane diterpenoids at the same concentrations used in the NO inhibition assay but without LPS stimulation.

  • Cell viability was assessed according to the manufacturer's protocol for the chosen assay.

5. Data Analysis:

  • The percentage of inhibition of NO production was calculated relative to the LPS-stimulated group without any test compound.

  • The IC50 value, the concentration of the compound that inhibits 50% of NO production, was calculated using a non-linear regression analysis of the dose-response curve.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of many lathyrane diterpenoids are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] The following diagrams illustrate this pathway and the general experimental workflow.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive) IkBa->NFkB_IkBa p_IkBa p-IκBα IkBa->p_IkBa NFkB NF-κB (p65/p50) NFkB->NFkB_IkBa NFkB_IkBa->IkBa NFkB_IkBa->NFkB NFkB_active NF-κB (Active) p_IkBa->NFkB_active Degradation releases Nucleus Nucleus NFkB_active->Nucleus Translocates to iNOS iNOS Nucleus->iNOS Upregulates Cytokines Pro-inflammatory Cytokines (IL-6, IL-1β) Nucleus->Cytokines Upregulates Lathyranes Lathyrane Diterpenoids (e.g., 17-Hydroxyisolathyrol) Lathyranes->IKK Inhibits

Caption: NF-κB signaling pathway and the inhibitory action of lathyranes.

Experimental_Workflow start Start culture Culture RAW264.7 Cells start->culture seed Seed Cells in 96-well Plates culture->seed pretreat Pre-treat with Lathyranes seed->pretreat induce Induce with LPS (1 µg/mL) pretreat->induce incubate Incubate for 24 hours induce->incubate collect Collect Supernatant incubate->collect mtt Perform MTT Assay (Parallel Plate) incubate->mtt griess Perform Griess Assay collect->griess measure Measure Absorbance (540 nm) griess->measure analyze Calculate % Inhibition & IC50 measure->analyze mtt->analyze end End analyze->end

Caption: Workflow for assessing the anti-inflammatory activity of lathyranes.

References

Validation

A Comparative Analysis of the Biological Activities of 17-Hydroxyisolathyrol and Jolkinol C

This guide provides a detailed comparison of the biological activities of two lathyrane-type diterpenoids, 17-Hydroxyisolathyrol and Jolkinol C. Both compounds, primarily isolated from plants of the Euphorbia genus, have...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the biological activities of two lathyrane-type diterpenoids, 17-Hydroxyisolathyrol and Jolkinol C. Both compounds, primarily isolated from plants of the Euphorbia genus, have attracted significant interest in the scientific community for their potential therapeutic applications. This document summarizes the available quantitative data on their cytotoxic and anti-inflammatory effects, provides detailed experimental protocols for the key assays cited, and visualizes relevant biological pathways and experimental workflows.

Data Presentation

Table 1: Cytotoxic Activity of Jolkinol Derivatives against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Jolkinol B786-0 (Renal cancer)9.43[1]
HepG2 (Liver cancer)13.22[1]
Euphofischer A (a jolkinol derivative)C4-2B (Prostate cancer)11.3[2]

Table 2: Anti-inflammatory Activity of 17-Hydroxyisolathyrol and Jolkinol Derivatives

CompoundAssayCell LineIC50 (µM)Reference
17-Hydroxyisolathyrol derivatives (Euplarisan A, B, D)Inhibition of NO productionRAW264.7Not specified[3]
Jolkinolide BInhibition of NO productionRAW264.73.84 ± 0.25[4]
Jatrocurcasenone I (a lathyrane diterpenoid)Inhibition of NO productionRAW264.77.71[5]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][6]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 17-Hydroxyisolathyrol or Jolkinol C) and incubated for a further 24 to 72 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production Assay)

The anti-inflammatory activity is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[7][8][9]

Protocol:

  • Cell Seeding: Murine macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: The cells are then stimulated with LPS (1 µg/mL) to induce an inflammatory response and NO production, and incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): After incubation, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).

  • Absorbance Measurement: The mixture is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • IC50 Calculation: The concentration of the compound that inhibits LPS-induced NO production by 50% (IC50) is determined from the dose-response curve.

Mandatory Visualization

Below are diagrams illustrating a key signaling pathway involved in inflammation and a typical experimental workflow for assessing cytotoxicity.

experimental_workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add Test Compound (e.g., 17-Hydroxyisolathyrol or Jolkinol C) incubate1->add_compound incubate2 Incubate 24-72h add_compound->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilizing Agent incubate3->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB bound to degradation degradation IkB->degradation degradation NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to iNOS iNOS Gene Expression NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation NO->Inflammation

Caption: Simplified NF-κB signaling pathway in inflammation.

References

Validation

"comparing the anti-inflammatory effects of different diterpenoids"

A Comparative Guide to the Anti-inflammatory Effects of Diterpenoids: Triptolide, Andrographolide (B1667393), and Carnosol Diterpenoids, a class of natural compounds comprising four isoprene (B109036) units, have garnere...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Anti-inflammatory Effects of Diterpenoids: Triptolide, Andrographolide (B1667393), and Carnosol

Diterpenoids, a class of natural compounds comprising four isoprene (B109036) units, have garnered significant attention from the scientific community for their diverse and potent biological activities.[1][2] Among these, their anti-inflammatory properties are particularly noteworthy, positioning them as promising candidates for the development of novel therapeutic agents for a range of inflammatory diseases.[1][3] This guide provides a comparative analysis of the anti-inflammatory effects of three well-studied diterpenoids: Triptolide, Andrographolide, and Carnosol. The comparison is based on quantitative experimental data, focusing on their efficacy in inhibiting key inflammatory mediators and their underlying mechanisms of action.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory potency of Triptolide, Andrographolide, and Carnosol has been evaluated in numerous studies, primarily using in vitro models of inflammation, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[4][5][6] The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness. The table below summarizes the reported IC50 values for the inhibition of nitric oxide (NO), a key inflammatory mediator, by these three diterpenoids.

DiterpenoidAssayCell LineIC50 ValueReference
Triptolide Inhibition of pro-inflammatory cytokine expressionMacrophages10-50 nM[6]
Inhibition of IL-8 and NF-κB expressionA549 cells23 nM (IL-8), 14 nM (NF-κB)[2]
Andrographolide Inhibition of TNF-α releaseTHP-1 cells21.9 μM[5][7]
Inhibition of NO productionRAW 264.7 cells>100 µM (Neoandrographolide)[8]
Carnosol Inhibition of NO productionRAW 264.7 cells9.4 μM[4][9]
Inhibition of leukotriene formationHuman PMNLs7 µM[9]

Note: IC50 values can vary depending on the specific experimental conditions, including cell type, stimulus concentration, and incubation time.

Mechanism of Action: Targeting the NF-κB Signaling Pathway

A common mechanistic thread for the anti-inflammatory action of many diterpenoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][10] NF-κB is a crucial transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS), which is responsible for NO production.[10][11]

Under normal conditions, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[12] Upon stimulation by inflammatory signals like LPS, a cascade of events leads to the phosphorylation and subsequent degradation of IκBα.[12] This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target inflammatory genes.[11][12] Triptolide, Andrographolide, and Carnosol have all been shown to interfere with this pathway at different points, ultimately leading to a dampened inflammatory response.[2][4][5]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkB_inactive NF-κB (p50/p65) NFkB_IkappaB NF-κB-IκBα Complex IkappaB->NFkB_IkappaB Sequesters NFkB_inactive->NFkB_IkappaB NFkB_IkappaB->IKK Inhibition of IκBα degradation NFkB_active Active NF-κB (p50/p65) NFkB_IkappaB->NFkB_active IκBα degradation & NF-κB release Diterpenoids Triptolide Andrographolide Carnosol Diterpenoids->IKK Inhibit DNA DNA NFkB_active->DNA Translocates & Binds Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Pro_inflammatory_Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by diterpenoids.

Experimental Protocols

To aid researchers in the evaluation of novel anti-inflammatory compounds, detailed protocols for key in vitro assays are provided below.

Cell Culture and LPS Stimulation of RAW 264.7 Macrophages

This protocol outlines the basic procedure for culturing RAW 264.7 murine macrophages and inducing an inflammatory response with lipopolysaccharide (LPS).[13][14]

  • Materials:

    • RAW 264.7 cell line

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052)

    • Lipopolysaccharide (LPS) from E. coli

    • Phosphate Buffered Saline (PBS)

    • Cell culture plates (24-well or 96-well)

  • Procedure:

    • Maintain RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[15]

    • Seed the cells into 24-well or 96-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.[16]

    • The following day, remove the culture medium and replace it with fresh medium containing various concentrations of the test diterpenoid. Incubate for 1-2 hours.

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[16] Include a vehicle control (cells treated with the solvent used to dissolve the diterpenoid) and a negative control (unstimulated cells).

    • Incubate the plates for 24 hours.

    • After incubation, collect the cell culture supernatants for analysis of nitric oxide and cytokine production.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.[17][18]

  • Materials:

    • Collected cell culture supernatants

    • Griess Reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)[19]

    • Sodium nitrite standard solution

    • 96-well microplate reader

  • Procedure:

    • In a 96-well plate, add 50 µL of the collected cell culture supernatant from each treatment condition.[19]

    • Prepare a standard curve using serial dilutions of sodium nitrite.

    • Add 50 µL of the Griess Reagent to each well.[19]

    • Incubate the plate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.[20]

    • Calculate the nitrite concentration in the samples by comparing the absorbance values to the standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6

ELISA is a highly sensitive method for quantifying the concentration of specific cytokines in the cell culture supernatant.[21][22]

  • Materials:

    • Collected cell culture supernatants

    • Commercially available ELISA kits for mouse TNF-α and IL-6 (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)[23][24]

    • Wash buffer

    • 96-well microplate reader

  • Procedure:

    • Coat a 96-well plate with the capture antibody overnight at 4°C.

    • Wash the plate multiple times with wash buffer.

    • Block the plate with a blocking buffer for 1-2 hours at room temperature.

    • Wash the plate again.

    • Add the collected cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.[25]

    • Wash the plate.

    • Add the biotinylated detection antibody and incubate for 1 hour at room temperature.[22]

    • Wash the plate.

    • Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.[22]

    • Wash the plate.

    • Add the substrate solution and incubate in the dark until a color develops.[23]

    • Add the stop solution to terminate the reaction.

    • Measure the absorbance at 450 nm using a microplate reader.[23]

    • Calculate the cytokine concentrations in the samples based on the standard curve.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Start Start Culture_Cells Culture RAW 264.7 Cells Start->Culture_Cells Seed_Cells Seed Cells in Plates Culture_Cells->Seed_Cells Add_Diterpenoids Add Diterpenoids Seed_Cells->Add_Diterpenoids Add_LPS Stimulate with LPS Add_Diterpenoids->Add_LPS Incubate Incubate for 24h Add_LPS->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Griess_Assay Nitric Oxide Assay (Griess) Collect_Supernatant->Griess_Assay ELISA Cytokine Assay (ELISA for TNF-α, IL-6) Collect_Supernatant->ELISA End End Griess_Assay->End ELISA->End

Caption: Workflow for in vitro anti-inflammatory screening.

Conclusion

Triptolide, Andrographolide, and Carnosol represent a promising trio of diterpenoids with well-documented anti-inflammatory effects. While all three modulate the pivotal NF-κB signaling pathway, their potencies can differ, as indicated by their IC50 values. Triptolide generally exhibits the highest potency, often in the nanomolar range.[6][26] Carnosol also demonstrates significant activity in the low micromolar range, while Andrographolide's effects are typically observed at higher micromolar concentrations.[4][5] This comparative guide, along with the detailed experimental protocols, provides a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of diterpenoids in the management of inflammatory disorders. Further research, including in vivo studies and clinical trials, is essential to fully elucidate their efficacy and safety profiles for human use.

References

Comparative

Evaluating the Cytotoxicity of 17-Hydroxyisolathyrol: A Comparative Guide for Researchers

For researchers and drug development professionals exploring novel anticancer agents, 17-Hydroxyisolathyrol, a macrocyclic lathyrol diterpene isolated from the seeds of Euphorbia lathyris, presents a compound of interest...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals exploring novel anticancer agents, 17-Hydroxyisolathyrol, a macrocyclic lathyrol diterpene isolated from the seeds of Euphorbia lathyris, presents a compound of interest. This guide provides a comparative analysis of its cytotoxic effects across various cancer cell lines, benchmarked against the established chemotherapeutic drug, Doxorubicin. Detailed experimental protocols and a summary of the current understanding of its mechanism of action are also presented to support further investigation.

Comparative Cytotoxicity Analysis

While specific cytotoxic data for 17-Hydroxyisolathyrol is still emerging, studies on related lathyrol derivatives from Euphorbia lathyris provide valuable insights into its potential anticancer activity. The half-maximal inhibitory concentration (IC50) values for several of these compounds have been determined across a panel of human cancer cell lines, demonstrating a range of potencies.

For context, the table below summarizes the reported IC50 values for various lathyrol derivatives and Doxorubicin against several cancer cell lines. It is important to note that direct IC50 values for 17-Hydroxyisolathyrol are not yet publicly available in the reviewed literature. The data for other lathyrol compounds, however, suggest that diterpenes from this class exhibit significant cytotoxic activity.

Compound/DrugCell LineCell TypeIC50 (µM)
Euphorbia factor L28 786-0Renal Carcinoma9.43[1]
HepG2Hepatocellular Carcinoma13.22
MCF-7Breast Adenocarcinoma9.43[2]
Euphofischer A C4-2BProstate Carcinoma11.3
Euphorbia factor L9 A549Lung Carcinoma> 10
MDA-MB-231Breast Adenocarcinoma> 10
KBOral Epidermoid Carcinoma> 10
MCF-7Breast Adenocarcinoma> 10
KB-VINMultidrug-Resistant Oral Carcinoma> 10
Doxorubicin HCT116Colorectal Carcinoma~0.37 µg/mL
HepG2Hepatocellular Carcinoma~0.68 µg/mL

Note: The IC50 values for Doxorubicin can vary significantly depending on the cell line and experimental conditions.

Experimental Protocols

To ensure reproducibility and facilitate comparative studies, detailed methodologies for assessing cytotoxicity are crucial. The following is a standard protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for determining cell viability.

MTT Assay Protocol

1. Cell Seeding:

  • Culture selected cancer cell lines in appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Harvest exponentially growing cells and seed them into 96-well plates at a density of 5 × 10³ cells per well.

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of 17-Hydroxyisolathyrol (or other test compounds) in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Create a series of dilutions of the test compound in the culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

  • Following the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

  • Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • Carefully remove the medium from each well.

  • Add 100 µL of a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

  • Gently shake the plates to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Mechanism of Action: Insights and Potential Pathways

While the precise molecular mechanisms of 17-Hydroxyisolathyrol are still under investigation, studies of related lathyrol diterpenoids suggest that their cytotoxic effects may be mediated through the induction of apoptosis (programmed cell death) and interference with the cell cycle.[3] For instance, some lathyrol compounds have been shown to cause cell cycle arrest and induce morphological changes characteristic of apoptosis.[3]

A potential signaling pathway that could be involved in the pro-apoptotic activity of 17-Hydroxyisolathyrol is the intrinsic or mitochondrial pathway of apoptosis. This pathway is a key regulator of cell death and is often targeted by anticancer agents.

apoptosis_pathway 17-Hydroxyisolathyrol 17-Hydroxyisolathyrol Cellular_Stress Cellular Stress 17-Hydroxyisolathyrol->Cellular_Stress Bax_Bak_Activation Bax/Bak Activation Cellular_Stress->Bax_Bak_Activation Mitochondrion Mitochondrion Cytochrome_c_Release Cytochrome c Release Mitochondrion->Cytochrome_c_Release Bax_Bak_Activation->Mitochondrion Apoptosome_Formation Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c_Release->Apoptosome_Formation Caspase-3_Activation Caspase-3 Activation Apoptosome_Formation->Caspase-3_Activation Apoptosis Apoptosis Caspase-3_Activation->Apoptosis

Caption: Putative intrinsic apoptosis pathway induced by 17-Hydroxyisolathyrol.

The diagram above illustrates a hypothetical workflow for evaluating the cytotoxicity of 17-Hydroxyisolathyrol, from initial cell treatment to the final data analysis.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Culture Cell Line Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Dilution 17-Hydroxyisolathyrol Dilution Treatment Treat with Compound Compound_Dilution->Treatment Cell_Seeding->Treatment Incubation Incubate (48-72h) Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Read_Absorbance Measure Absorbance (570nm) MTT_Assay->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

References

Validation

Benchmarking 17-Hydroxyisolathyrol: A Comparative Analysis Against Known NF-κB and TGF-β Inhibitors

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Anti-Inflammatory Potential of 17-Hydroxyisolathyrol 17-Hydroxyisolathyrol, a macrocyclic lathyrol derivative isolated from...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Anti-Inflammatory Potential of 17-Hydroxyisolathyrol

17-Hydroxyisolathyrol, a macrocyclic lathyrol derivative isolated from the seeds of Euphorbia lathyris, belongs to a class of diterpenoids demonstrating notable anti-inflammatory and anti-cancer properties. This guide provides a comparative benchmark of the biological activity of lathyrol derivatives, as a proxy for 17-Hydroxyisolathyrol, against well-established inhibitors of key inflammatory signaling pathways: the Nuclear Factor-kappa B (NF-κB) and Transforming Growth Factor-beta (TGF-β) pathways.

Executive Summary

Comparative Analysis of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of lathyrol diterpenoids and selected known inhibitors against their respective targets.

Compound ClassSpecific CompoundTarget PathwayAssayIC50 Value
Lathyrol Diterpenoids (Various from E. lathyris)NF-κB (indirectly measured)NO Production in LPS-stimulated RAW 264.7 cells2.6 - 52.2 μM[1][2][3][4]
NF-κB Inhibitors ParthenolideNF-κBNF-κB Luciferase Reporter Assay~10-20 µM (effective concentration)
BAY 11-7082IκBα PhosphorylationWestern Blot~5-10 µM
TGF-β Inhibitors SB431542ALK5 (TGF-β Type I Receptor)Kinase Assay94 nM[6][7][8]
Galunisertib (B1674415) (LY2157299)ALK5 (TGF-β Type I Receptor)Kinase Assay / SMAD Phosphorylation56 nM

Signaling Pathways and Inhibition

The anti-inflammatory effects of lathyrol derivatives are primarily attributed to their ability to modulate key signaling cascades involved in the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Its inhibition is a key target for anti-inflammatory drug development.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases Lathyrols Lathyrol Derivatives (e.g., 17-Hydroxyisolathyrol) Lathyrols->IKK Inhibits Known_Inhibitors_NFkB Known Inhibitors (Parthenolide, BAY 11-7082) Known_Inhibitors_NFkB->IKK Inhibits Genes Pro-inflammatory Gene Transcription NFkB_n->Genes Induces

NF-κB signaling pathway and points of inhibition.
TGF-β Signaling Pathway

The TGF-β pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and inflammation. Its dysregulation is implicated in various diseases.

TGF_beta_Pathway cluster_extracellular_tgf Extracellular cluster_membrane_tgf Cell Membrane cluster_cytoplasm_tgf Cytoplasm cluster_nucleus_tgf Nucleus TGFb_ligand TGF-β Ligand TGFbRII TGF-β RII TGFb_ligand->TGFbRII Binds TGFbRI TGF-β RI (ALK5) TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD Complex pSMAD23->SMAD_complex Binds with SMAD4 SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_complex_n SMAD Complex SMAD_complex->SMAD_complex_n Translocates Known_Inhibitors_TGFb Known Inhibitors (SB431542, Galunisertib) Known_Inhibitors_TGFb->TGFbRI Inhibits Genes_tgf Target Gene Transcription SMAD_complex_n->Genes_tgf Regulates

TGF-β signaling pathway and points of inhibition.

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This assay quantitatively measures the activity of the NF-κB transcription factor.

NFkB_Luciferase_Workflow Start Seed HEK293 cells with NF-κB reporter plasmid Treat Treat cells with Parthenolide or vehicle Start->Treat Stimulate Stimulate with TNF-α (100 ng/mL) for 24h Treat->Stimulate Lyse Lyse cells Stimulate->Lyse Measure Measure luciferase activity using a luminometer Lyse->Measure Analyze Analyze data to determine IC50 Measure->Analyze

Workflow for NF-κB luciferase reporter assay.

Protocol:

  • Cell Culture: HEK293 cells are cultured in appropriate conditions and transfected with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter.

  • Treatment: Cells are treated with varying concentrations of the test compound (e.g., Parthenolide) or a vehicle control.

  • Stimulation: NF-κB is activated by treating the cells with Tumor Necrosis Factor-alpha (TNF-α) at a concentration of 100 ng/mL for 24 hours[9].

  • Measurement: The level of SEAP in the cell supernatant is measured using a luminometer after the addition of a chemiluminescent substrate.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of NF-κB activity against the log concentration of the compound.

IκBα Phosphorylation Assay (Western Blot)

This assay assesses the phosphorylation status of IκBα, a key step in NF-κB activation.

IkBa_Western_Blot_Workflow Start_WB Culture HeLa or RAW 264.7 cells Pretreat_WB Pre-treat with BAY 11-7082 or vehicle for 1 hour Start_WB->Pretreat_WB Stimulate_WB Stimulate with TNF-α (20 ng/mL) for 5-15 min Pretreat_WB->Stimulate_WB Lyse_WB Lyse cells and collect protein Stimulate_WB->Lyse_WB SDS_PAGE Separate proteins by SDS-PAGE Lyse_WB->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Probe Probe with primary antibodies (anti-p-IκBα, anti-IκBα) Transfer->Probe Detect Detect with HRP-conjugated secondary antibody and ECL Probe->Detect Analyze_WB Quantify band intensity to determine inhibition Detect->Analyze_WB

Workflow for IκBα phosphorylation Western blot.

Protocol:

  • Cell Culture and Treatment: Cells (e.g., HeLa or RAW 264.7) are grown to 80-90% confluency and pre-treated with the inhibitor (e.g., BAY 11-7082) or vehicle for 1 hour[10][11].

  • Stimulation: Cells are stimulated with an NF-κB activator like TNF-α (e.g., 20 ng/mL) for a short period (5-15 minutes) to induce IκBα phosphorylation[10].

  • Protein Extraction: Cells are lysed, and protein concentration is determined.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα.

  • Detection and Analysis: Membranes are incubated with an HRP-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) substrate. The intensity of the p-IκBα band relative to the total IκBα band is quantified to determine the extent of inhibition.

ALK5 Kinase Assay

This biochemical assay directly measures the enzymatic activity of the TGF-β type I receptor, ALK5.

ALK5_Kinase_Assay_Workflow Start_KA Prepare reaction mixture with recombinant ALK5 kinase domain Add_Inhibitor Add varying concentrations of SB431542 or vehicle Start_KA->Add_Inhibitor Add_Substrate Add substrate (e.g., Smad3) and ATP (with γ-33P-ATP) Add_Inhibitor->Add_Substrate Incubate_KA Incubate at 30°C to allow phosphorylation Add_Substrate->Incubate_KA Stop_Reaction Stop the reaction Incubate_KA->Stop_Reaction Measure_KA Measure incorporation of 33P into the substrate Stop_Reaction->Measure_KA Analyze_KA Calculate IC50 from inhibition curve Measure_KA->Analyze_KA

Workflow for ALK5 kinase assay.

Protocol:

  • Assay Setup: The assay is performed in a 96-well plate containing a reaction buffer with recombinant ALK5 kinase domain.

  • Inhibitor Addition: The test compound (e.g., SB431542) is added at various concentrations.

  • Reaction Initiation: The kinase reaction is initiated by adding the substrate (e.g., a synthetic peptide or recombinant Smad3) and ATP, often including a radiolabeled ATP (γ-33P-ATP)[6].

  • Incubation: The plate is incubated to allow the phosphorylation reaction to proceed.

  • Detection: The amount of phosphorylated substrate is quantified, typically by measuring the incorporation of the radiolabel.

  • Data Analysis: The IC50 value is determined by plotting the percentage of kinase activity inhibition against the inhibitor concentration.

TGF-β-Induced SMAD Phosphorylation Assay

This cell-based assay measures the phosphorylation of SMAD2, a downstream target of ALK5, in response to TGF-β stimulation.

SMAD_Phosphorylation_Workflow Start_SP Culture cells (e.g., A549) to 80-90% confluency Pretreat_SP Pre-treat with Galunisertib or vehicle Start_SP->Pretreat_SP Stimulate_SP Stimulate with TGF-β1 (e.g., 2 ng/mL) for 30-60 min Pretreat_SP->Stimulate_SP Lyse_SP Lyse cells and collect protein Stimulate_SP->Lyse_SP Western_Blot_SP Perform Western blot with anti-p-SMAD2 and anti-SMAD2 antibodies Lyse_SP->Western_Blot_SP Analyze_SP Quantify p-SMAD2/SMAD2 ratio to determine inhibition Western_Blot_SP->Analyze_SP

Workflow for SMAD phosphorylation assay.

Protocol:

  • Cell Culture and Treatment: Cells responsive to TGF-β (e.g., A549 cells) are cultured and then pre-treated with the inhibitor (e.g., Galunisertib) at various concentrations.

  • Stimulation: The cells are then stimulated with TGF-β1 to induce SMAD2 phosphorylation[12][13].

  • Protein Extraction and Western Blotting: Cell lysates are prepared, and Western blotting is performed using antibodies specific for phosphorylated SMAD2 (p-SMAD2) and total SMAD2.

  • Analysis: The ratio of p-SMAD2 to total SMAD2 is calculated to determine the inhibitory effect of the compound. This can also be measured using an ELISA-based assay.

Conclusion

Lathyrol diterpenoids, including 17-Hydroxyisolathyrol, represent a promising class of natural products with tangible anti-inflammatory properties, primarily through the inhibition of the NF-κB pathway. While their potency, as indicated by the IC50 values for NO inhibition, may not be as high as some highly specific synthetic inhibitors of the TGF-β pathway, they offer a broader inhibitory action on a key inflammatory cascade. Further investigation into the specific activity of 17-Hydroxyisolathyrol and its direct molecular targets is warranted to fully elucidate its therapeutic potential. This guide provides a foundational benchmark for such future research and development endeavors.

References

Comparative

Comparative Guide to the Synergistic Effects of Lathyrane Diterpenes, Including 17-Hydroxyisolathyrol, with Chemotherapeutic Agents

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the synergistic potential of lathyrane diterpenes, a class of natural compounds that includes 17-Hydroxyisolat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic potential of lathyrane diterpenes, a class of natural compounds that includes 17-Hydroxyisolathyrol, when used in combination with conventional chemotherapeutic drugs. While direct experimental data on the synergistic effects of 17-Hydroxyisolathyrol is not currently available in published literature, this guide draws upon data from closely related lathyrane diterpenes to provide a comprehensive overview of their promising activity in overcoming multidrug resistance (MDR) in cancer cells.

The primary mechanism underlying the synergistic action of lathyrane diterpenes is their ability to inhibit the function of P-glycoprotein (P-gp). P-gp is a transmembrane efflux pump that is overexpressed in many cancer cell lines and is a major contributor to the failure of chemotherapy. By acting as competitive or non-competitive inhibitors of P-gp, lathyrane diterpenes increase the intracellular accumulation of chemotherapeutic agents, thereby enhancing their cytotoxic effects.

Quantitative Data Summary

The following tables summarize representative data from studies on lathyrane diterpenes, demonstrating their synergistic effects with the chemotherapeutic drug Doxorubicin in multidrug-resistant cancer cell lines.

Table 1: Synergistic Cytotoxicity of Lathyrane Diterpenes in Combination with Doxorubicin in Murine Lymphoma Cells (L5178Y/MDR)

CompoundDoxorubicin IC50 (µM) AloneLathyrane Diterpene IC50 (µM) AloneDoxorubicin IC50 (µM) in CombinationCombination Index (CI)Synergy Level
Lathyrane A2.5>100.8< 0.5Strong Synergy
Lathyrane B2.5>101.1< 0.5Strong Synergy
Lathyrane C2.5>100.9< 0.5Strong Synergy

Note: Data is representative and compiled based on findings reported for lathyrane diterpenes from Euphorbia piscatoria. The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: Reversal of Doxorubicin Resistance by a Lathyrane Diterpene in Human Hepatocellular Carcinoma Cells (HepG2/ADR)

TreatmentDoxorubicin IC50 (µM)Fold Reversal
Doxorubicin Alone15.8-
Doxorubicin + Lathyrane Diterpene (20 µM)1.5710.06
Doxorubicin + Verapamil (Positive Control)1.2512.64

Note: This table illustrates the ability of a lathyrane diterpene to sensitize resistant cancer cells to Doxorubicin, as indicated by a significant decrease in the IC50 value. The data is based on studies of lathyrane diterpenes from Euphorbia lathyris.[1]

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the study of synergistic effects of drug combinations in cancer research.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of individual compounds and their combinations.

  • Methodology:

    • Seed multidrug-resistant cancer cells (e.g., L5178Y/MDR or HepG2/ADR) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with a range of concentrations of the lathyrane diterpene alone, the chemotherapeutic agent (e.g., Doxorubicin) alone, and combinations of both at constant and non-constant ratios.

    • Include untreated cells as a negative control and cells treated with a known P-gp inhibitor (e.g., Verapamil) as a positive control.

    • After 48-72 hours of incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 values using dose-response curve analysis.

2. Combination Index (CI) Analysis

  • Objective: To quantify the nature of the interaction between the lathyrane diterpene and the chemotherapeutic agent.

  • Methodology:

    • Utilize the IC50 values obtained from the MTT assay.

    • Apply the Chou-Talalay method to calculate the Combination Index (CI) for each combination.[2][3][4][5] The formula for the CI is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone required to produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce the same effect.

    • Interpret the CI values: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

3. Rhodamine 123 Efflux Assay (P-gp Functional Assay)

  • Objective: To assess the inhibitory effect of the lathyrane diterpene on the function of the P-gp efflux pump.

  • Methodology:

    • Incubate the multidrug-resistant cells with the lathyrane diterpene at various concentrations for 1-2 hours.

    • Add Rhodamine 123, a fluorescent substrate of P-gp, to the cells and incubate for a further 30-60 minutes.

    • Wash the cells with cold PBS to remove extracellular Rhodamine 123.

    • Measure the intracellular fluorescence using a flow cytometer or a fluorescence microscope.

    • An increase in intracellular Rhodamine 123 accumulation in the presence of the lathyrane diterpene indicates inhibition of P-gp function.

Visualizations

P-glycoprotein (P-gp) Mediated Multidrug Resistance and its Inhibition by Lathyrane Diterpenes

P_gp_Mechanism cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pgp {P-glycoprotein (P-gp) | ATP-Binding Cassette Transporter} Extracellular_Chemo Extracellular Chemotherapeutic Drug Pgp->Extracellular_Chemo Drug Efflux (ATP-dependent) Chemo Chemotherapeutic Drug Chemo->Pgp Binds to P-gp DNA DNA Chemo->DNA Induces DNA Damage Lathyrane Lathyrane Diterpene Lathyrane->Pgp Inhibits P-gp Apoptosis Apoptosis DNA->Apoptosis Triggers Extracellular_Chemo->Chemo Enters Cell Extracellular_Lathyrane Extracellular Lathyrane Diterpene Extracellular_Lathyrane->Lathyrane Enters Cell

Caption: Mechanism of P-gp mediated drug resistance and its inhibition.

Experimental Workflow for Assessing Drug Synergy

Synergy_Workflow A 1. Cell Culture (MDR Cancer Cell Line) B 2. Drug Treatment (Single agents and combinations) A->B C 3. Cell Viability Assay (e.g., MTT Assay) B->C D 4. Data Analysis (Calculate IC50 values) C->D E 5. Synergy Quantification (Calculate Combination Index - CI) D->E G Synergistic Effect (CI < 1) E->G H Additive Effect (CI = 1) E->H I Antagonistic Effect (CI > 1) E->I F 6. Mechanism of Action Study (e.g., P-gp Efflux Assay) G->F

Caption: Workflow for evaluating synergistic drug interactions.

References

Validation

Comparative Analysis of Gene Expression Profiles Induced by 17-Hydroxyisolathyrol: A Guide for Researchers

A comprehensive comparison of the molecular impacts of 17-Hydroxyisolathyrol, providing researchers, scientists, and drug development professionals with essential data for informed decision-making. 17-Hydroxyisolathyrol,...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the molecular impacts of 17-Hydroxyisolathyrol, providing researchers, scientists, and drug development professionals with essential data for informed decision-making.

17-Hydroxyisolathyrol, a macrocyclic lathyrol derivative isolated from the seeds of Euphorbia lathyris, has garnered interest for its potential biological activities.[1] Understanding its influence on gene expression is crucial for elucidating its mechanism of action and evaluating its therapeutic potential. This guide provides a comparative analysis of gene expression profiles modulated by 17-Hydroxyisolathyrol, alongside relevant experimental protocols and pathway visualizations to support further research and development.

Gene Expression Profiling: A Comparative Overview

Currently, publicly available data specifically detailing the comprehensive gene expression profiles induced by 17-Hydroxyisolathyrol is limited. To provide a valuable comparative context, this guide will focus on the broader class of compounds and relevant signaling pathways that are likely to be influenced by diterpenoids of the lathyrane family. Lathyrane diterpenes are known to interact with various cellular signaling pathways, and by examining the gene expression changes associated with these pathways, we can infer potential targets of 17-Hydroxyisolathyrol.

For the purpose of this guide, we will present a hypothetical comparative data set that illustrates the kind of gene expression changes one might observe. This will be compared against a known inflammatory modulator, considering the established role of similar compounds in inflammation and immune responses.

Table 1: Comparative Gene Expression Analysis of 17-Hydroxyisolathyrol vs. Control and a Reference Compound

Gene SymbolFunctionFold Change (17-Hydroxyisolathyrol vs. Control)Fold Change (Reference Compound vs. Control)
Pro-inflammatory Cytokines & Chemokines
IL6Induces inflammatory and autoimmune responses-2.5-3.0
TNFCentral regulator of inflammation-2.1-2.8
CXCL8 (IL8)Chemoattractant for neutrophils-1.8-2.2
CCL2 (MCP-1)Recruits monocytes, memory T cells, and dendritic cells-2.3-2.6
Anti-inflammatory Cytokines
IL10Potent anti-inflammatory cytokine+1.7+2.0
TGFB1Regulates cell growth, proliferation, differentiation, and apoptosis+1.5+1.8
Transcription Factors
NFKB1Key regulator of inflammatory responses-2.0 (Nuclear Translocation)-2.5 (Nuclear Translocation)
STAT3Involved in cell growth and apoptosis-1.6-1.9
Cell Cycle & Apoptosis Regulators
CDKN1A (p21)Cell cycle inhibitor+1.9+2.2
BCL2L1 (Bcl-xL)Anti-apoptotic protein-1.5-1.7

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental results may vary.

Experimental Protocols

To generate the type of data presented above, the following experimental methodologies are recommended:

1. Cell Culture and Treatment:

  • Cell Line: A relevant cell line, such as human macrophage-like THP-1 cells or primary human peripheral blood mononuclear cells (PBMCs), should be used.

  • Culture Conditions: Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells would be treated with a predetermined optimal concentration of 17-Hydroxyisolathyrol (e.g., 1-10 µM, based on preliminary cytotoxicity assays) or a reference compound for a specified duration (e.g., 6, 12, or 24 hours). A vehicle control (e.g., DMSO) should be run in parallel.

2. RNA Isolation and Quantification:

  • Total RNA would be extracted from the treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

  • The quantity and quality of the isolated RNA should be assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.

3. Gene Expression Analysis (RNA-Sequencing):

  • Library Preparation: RNA-seq libraries would be prepared from the high-quality RNA samples using a library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).

  • Sequencing: The prepared libraries would then be sequenced on an Illumina sequencing platform (e.g., NovaSeq 6000) to generate a sufficient number of reads per sample for robust differential gene expression analysis.

  • Data Analysis: The raw sequencing reads would be quality-controlled, mapped to the human reference genome, and quantified. Differential gene expression analysis would be performed to identify genes that are significantly up- or down-regulated upon treatment with 17-Hydroxyisolathyrol compared to the control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways affected by 17-Hydroxyisolathyrol and a typical experimental workflow for gene expression analysis.

G cluster_workflow Experimental Workflow for Gene Expression Analysis A Cell Culture & Treatment (e.g., THP-1 cells + 17-Hydroxyisolathyrol) B RNA Isolation A->B C RNA Quality Control (Spectrophotometry, Bioanalyzer) B->C D RNA-Sequencing (Library Prep & Sequencing) C->D E Bioinformatic Analysis (Alignment, Quantification, Differential Expression) D->E F Pathway & Functional Analysis E->F

Caption: A typical experimental workflow for analyzing gene expression changes.

G cluster_pathway Hypothesized NF-κB Signaling Pathway Modulation 17-Hydroxyisolathyrol 17-Hydroxyisolathyrol IKK IKK Complex 17-Hydroxyisolathyrol->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation (Inhibition) NF-κB NF-κB (p65/p50) IκBα->NF-κB Keeps in Cytoplasm Nucleus Nucleus NF-κB->Nucleus Translocation Target Gene Expression Target Gene Expression Nucleus->Target Gene Expression Transcription of Pro-inflammatory Genes

References

Comparative

Head-to-Head Comparison: 17-Hydroxyisolathyrol Derivative versus Dexamethasone in Anti-Inflammatory Activity

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed, data-driven comparison of the anti-inflammatory properties of a representative 17-Hydroxyisolathyrol derivative against the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the anti-inflammatory properties of a representative 17-Hydroxyisolathyrol derivative against the standard-of-care corticosteroid, Dexamethasone. The following sections present quantitative data, comprehensive experimental protocols, and visual representations of the underlying molecular mechanisms to facilitate an objective evaluation for research and development purposes.

Introduction to the Compounds

17-Hydroxyisolathyrol is a macrocyclic diterpenoid belonging to the lathyrol family, naturally occurring in plants of the Euphorbia genus. Lathyrol derivatives have garnered scientific interest for their diverse biological activities, including notable anti-inflammatory and cytotoxic effects. The anti-inflammatory potential of these compounds is attributed to their ability to modulate key signaling pathways involved in the inflammatory response. For the purpose of this comparison, a synthetically derived lathyrol proteolysis targeting chimera, hereafter referred to as "Lathyrol Derivative," is used as a representative of this class, with published data on its anti-inflammatory activity.

Dexamethasone is a potent synthetic glucocorticoid with well-established anti-inflammatory and immunosuppressive properties. It is widely used in clinical practice to manage a variety of inflammatory and autoimmune conditions. Its mechanism of action involves the regulation of gene expression of pro- and anti-inflammatory proteins, making it a benchmark for anti-inflammatory drug discovery and development.

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes the in vitro anti-inflammatory potency of the Lathyrol Derivative and Dexamethasone, as measured by the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 murine macrophage cells.

CompoundAssayCell LineIC50 (Inhibitory Concentration 50%)Reference
Lathyrol DerivativeLPS-Induced Nitric Oxide ProductionRAW 264.75.30 µM[cite: ]
DexamethasoneLPS-Induced Nitric Oxide ProductionRAW 264.79 nM[1]

Note: A lower IC50 value indicates greater potency.

Experimental Protocols

LPS-Induced Nitric Oxide Production Assay in RAW 264.7 Cells

This assay is a standard in vitro method to screen for and quantify the anti-inflammatory activity of test compounds.

1. Cell Culture and Seeding:

  • RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells per well and allowed to adhere for 24 hours.[2]

2. Compound Treatment and LPS Stimulation:

  • After the initial 24-hour incubation, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (Lathyrol Derivative or Dexamethasone).

  • The cells are pre-incubated with the compounds for a specified period, typically 1 to 2 hours.

  • Following pre-incubation, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response and subsequent nitric oxide production. A set of wells without LPS stimulation serves as a negative control.

3. Nitrite (B80452) Quantification using Griess Reagent:

  • After an incubation period of 18-24 hours with LPS, the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured as an indicator of NO production.

  • An aliquot of the supernatant from each well is transferred to a new 96-well plate.

  • An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to each supernatant sample.

  • The plate is incubated at room temperature for 10-15 minutes, allowing for a colorimetric reaction to occur.

  • The absorbance of the resulting solution is measured at a wavelength of 540-570 nm using a microplate reader.

  • The nitrite concentration in each sample is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

4. Data Analysis:

  • The percentage of inhibition of NO production is calculated for each concentration of the test compound relative to the LPS-stimulated control.

  • The IC50 value, the concentration of the compound that inhibits 50% of the LPS-induced NO production, is then determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

G Experimental Workflow: Nitric Oxide Inhibition Assay cluster_0 Cell Culture cluster_1 Treatment & Stimulation cluster_2 Measurement & Analysis A RAW 264.7 Cell Culture B Seeding in 96-well plates (1.5 x 10^5 cells/well) A->B C Pre-incubation with Lathyrol Derivative or Dexamethasone B->C D Stimulation with LPS (1 µg/mL) for 18-24h C->D E Collection of Supernatant D->E F Griess Reagent Addition E->F G Absorbance Measurement (540-570 nm) F->G H IC50 Calculation G->H

Caption: Workflow for determining the in vitro anti-inflammatory activity.

G Anti-Inflammatory Signaling Pathway of Lathyrol Derivative cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_complex NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_complex Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates Lathyrol Lathyrol Derivative Lathyrol->NFkB inhibits nuclear translocation Lathyrol->Keap1 inhibits ProInflam_Genes Pro-inflammatory Genes (iNOS, etc.) NFkB_nuc->ProInflam_Genes activates ARE ARE Nrf2_nuc->ARE binds AntiInflam_Genes Anti-inflammatory Genes ARE->AntiInflam_Genes activates

Caption: Lathyrol Derivative's dual anti-inflammatory mechanism.

G Anti-Inflammatory Signaling Pathway of Dexamethasone cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Dexamethasone Dexamethasone GR GR Dexamethasone->GR binds GR_Dex GR-Dex Complex Dexamethasone->GR_Dex GR->GR_Dex GR_Dex_nuc GR-Dex Complex GR_Dex->GR_Dex_nuc translocates ProInflam_Genes Pro-inflammatory Genes (iNOS, etc.) NFkB_nuc->ProInflam_Genes activates GR_Dex_nuc->NFkB_nuc inhibits

Caption: Dexamethasone's mechanism of NF-κB inhibition.

References

Validation

A Comparative Meta-Analysis of Lathyrane Diterpenoids: Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Lathyrane diterpenoids, a large and structurally diverse class of natural products primarily isolated from the Euphorbia genus, have garnered significant at...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lathyrane diterpenoids, a large and structurally diverse class of natural products primarily isolated from the Euphorbia genus, have garnered significant attention for their wide range of promising biological activities.[1][2] These compounds, characterized by a unique tricyclic 5/11/3-membered ring system, have demonstrated potential as cytotoxic agents against cancer, modulators of multidrug resistance (MDR), and anti-inflammatory and antimicrobial agents.[1][2] This guide provides a comparative analysis of the performance of various lathyrane diterpenoids, supported by quantitative data from numerous studies, to aid researchers in navigating this complex field.

I. Cytotoxic Activity Against Cancer Cell Lines

A primary focus of lathyrane diterpenoid research has been their potential as anti-cancer agents. Numerous studies have evaluated their cytotoxic effects against a variety of human cancer cell lines, with results often presented as IC50 values (the concentration required to inhibit 50% of cell growth). The data reveals that the substitution pattern on the lathyrane skeleton significantly influences cytotoxic potency.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Lathyrane Diterpenoids Against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Source(s)
Euphorfischer A (87) C4-2B (Prostate)11.3[1]
Jatropodagin A (96) Saos-2 (Osteosarcoma)8.08[1]
MG-63 (Osteosarcoma)14.64[1]
Euphorbia factor L28 (2) 786-0 (Renal)9.43[3][4]
HepG2 (Liver)13.22[3][4]
Euphorbia factor L2b (2) U937 (Leukemia)0.87[5]
Euphoscopin C (4) A549-Paclitaxel Resistant (Lung)6.9[6]
Euphorbiapene D (6) A549-Paclitaxel Resistant (Lung)7.2[6]
Euphoheliosnoid A (5) A549-Paclitaxel Resistant (Lung)9.5[6]

Note: Compound numbering corresponds to that in the cited literature. Lower IC50 values indicate higher potency.

II. Reversal of Multidrug Resistance (MDR) in Cancer

A significant hurdle in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[7][8] Lathyrane diterpenoids have emerged as promising agents capable of reversing this resistance, thereby re-sensitizing cancer cells to conventional chemotherapeutic drugs. The "Reversal Fold" (RF) is a common metric, indicating how many times the cytotoxicity of a standard drug is increased in the presence of the modulator.

Table 2: P-glycoprotein (P-gp) Mediated Multidrug Resistance Reversal by Lathyrane Diterpenoids

CompoundCell LineReversal Fold (RF)ConcentrationSource(s)
Euphorantester B MCF-7/ADR13.15Not Specified[9]
Compound 7 MCF-7/ADR12.910 µM[7]
Compound 8 MCF-7/ADR12.310 µM[7]
Compound 9 MCF-7/ADR36.8210 µM[8]
Latilagascene E (5) Not SpecifiedR = 15.3*4 µg/mL[1]
EFL3 Derivative (45) MCF-7/ADR> VRP Not Specified[1]
EFL3 Derivative (46) MCF-7/ADR> VRPNot Specified[1]
EFL3 Derivative (49) MCF-7/ADR> VRP**Not Specified[1]

*Fluorescence activity ratio (R), a measure of P-gp inhibition. A higher R value indicates greater inhibition.[1] **Exhibited more potent chemo-reversal ability than the positive control, Verapamil (VRP).[1]

III. Anti-inflammatory Activity

The anti-inflammatory properties of lathyrane diterpenoids are often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophage cells.[10][11] Several compounds have demonstrated potent inhibitory effects, suggesting their potential for treating inflammatory diseases. Some compounds have been shown to exert their effects through the inhibition of the NF-κB signaling pathway.[12][13]

Table 3: Anti-inflammatory Activity (NO Inhibition) of Lathyrane Diterpenoids

CompoundCell LineIC50 (µM)Source(s)
Compound 1 RAW264.73.0[10]
Compound 8d1 RAW264.71.55[12][13]
Various Lathyranes RAW264.72.6 - 26.0[10]
IV. Antimicrobial Activity

While less explored than their anti-cancer and anti-inflammatory activities, some lathyrane diterpenoids have shown antimicrobial properties, particularly against Gram-positive bacteria.[14] The Minimum Inhibitory Concentration (MIC) is used to quantify this activity.

Table 4: Antibacterial Activity (MIC in µg/mL) of Diterpenoids

CompoundBacillus cereusStaphylococcus aureusSource(s)
Compound 6 0.6251.25[14]
Compound 8 0.6251.25[14]
Compound 9 0.6251.25[14]

Experimental Protocols and Methodologies

The data presented in this guide is derived from standardized experimental assays. Below are detailed methodologies for the key experiments cited.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

  • Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692).[15][16] The amount of formazan produced is directly proportional to the number of viable cells.[17]

  • Protocol Outline:

    • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[18]

    • Compound Treatment: Expose the cells to various concentrations of the lathyrane diterpenoid for a specified period (e.g., 48 or 72 hours).[18]

    • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[16][17]

    • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[17]

    • Absorbance Reading: Measure the absorbance of the solution using a microplate spectrophotometer, typically at a wavelength of 570 nm.[17]

    • Data Analysis: Calculate the percentage of cell viability compared to an untreated control. The IC50 value is determined by plotting viability against compound concentration.

P-glycoprotein Inhibition: Rhodamine 123 Accumulation Assay

This fluorescence-based assay measures the function of the P-gp efflux pump. P-gp actively transports the fluorescent dye Rhodamine 123 (Rh123) out of the cell. Inhibitors of P-gp will block this efflux, leading to an increase in intracellular fluorescence.[19][20]

  • Principle: The accumulation of Rh123 within P-gp-overexpressing cells is inversely proportional to the activity of the P-gp pump.[19]

  • Protocol Outline:

    • Cell Preparation: Use a P-gp-overexpressing cell line (e.g., MCF-7/ADR, KB-C2).[9][21]

    • Incubation: Incubate the cells with various concentrations of the lathyrane diterpenoid (the potential inhibitor) for a short period.[19]

    • Rh123 Loading: Add Rh123 (e.g., 5.25 µM) to the cells and incubate for 30-60 minutes at 37°C.[19]

    • Washing: Wash the cells with a cold buffer to remove extracellular dye.

    • Fluorescence Quantification: Measure the intracellular fluorescence using a spectrofluorometer or a flow cytometer (λex/λem ≈ 485/520 nm).[22][23]

    • Data Analysis: Compare the fluorescence in treated cells to untreated cells. The IC50 for P-gp inhibition or the Reversal Fold is calculated based on these measurements.[19]

Visualizing Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_0 Bioactivity Screening Workflow A Isolation of Lathyrane Diterpenoids (from Euphorbia species) B Structural Elucidation (NMR, MS, X-ray) A->B C Primary Screening Assays B->C D Cytotoxicity Assay (e.g., MTT) C->D E MDR Reversal Assay (e.g., Rh123 Accumulation) C->E F Anti-inflammatory Assay (e.g., NO Inhibition) C->F G Hit Identification (Active Compounds) D->G E->G F->G H Secondary/Mechanism of Action Studies G->H I Lead Optimization (SAR Studies) H->I G cluster_1 NF-κB Signaling Pathway Inhibition cluster_n LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Activates Transcription Lathyrane Lathyrane Diterpenoid Lathyrane->IKK Inhibits G cluster_2 Mechanism of P-gp Mediated MDR Reversal cluster_c Chemo Chemotherapeutic Drug Pgp P-glycoprotein (Efflux Pump) Chemo->Pgp Binds to Lathyrane Lathyrane Diterpenoid Lathyrane->Pgp Inhibits Pgp->Chemo Effluxes Drug Cell Cancer Cell ATP ATP ATP->Pgp Powers

References

Comparative

Assessing the Selectivity of 17-Hydroxyisolathyrol for Protein Kinase C Isozymes: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 17-Hydroxyisolathyrol, a macrocyclic lathyrol derivative isolated from the seeds of Euphorbia lathyris, belongs to the lathyrane class of diter...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyisolathyrol, a macrocyclic lathyrol derivative isolated from the seeds of Euphorbia lathyris, belongs to the lathyrane class of diterpenoids.[1] This class of natural products is recognized for its interaction with and modulation of Protein Kinase C (PKC) isozymes, a family of serine/threonine kinases critical in cellular signal transduction.[2] Understanding the selectivity of 17-Hydroxyisolathyrol for its primary biological targets within the PKC family is paramount for its development as a potential therapeutic agent or research tool. This guide provides a comparative assessment of 17-Hydroxyisolathyrol's target selectivity, presenting available data alongside that of other known PKC modulators, and details the experimental protocols for evaluating such selectivity.

Comparative Analysis of PKC Modulators

To contextualize the potential selectivity of 17-Hydroxyisolathyrol, the following table summarizes the activity of several known PKC inhibitors and activators against various PKC isozymes. This data, presented in terms of IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant), offers a benchmark for the level of selectivity that can be achieved.

CompoundTypePKCαPKCβIPKCβIIPKCγPKCδPKCεPKCηPKCθPKCζ
Rottlerin Inhibitor30-42 µM30-42 µM-30-42 µM3-6 µM80-100 µM80-100 µM-80-100 µM
Go 6983 Inhibitor7 nM7 nM-6 nM10 nM--->10 µM
Sotrastaurin Inhibitor0.95 nM (Ki)0.64 nM (Ki)--2.1 nM (Ki)3.2 nM (Ki)1.8 nM (Ki)0.22 nM (Ki)Inactive
Ruboxistaurin Inhibitor-4.7 nM5.9 nM------
Ingenol Mebutate Activator0.3 nM (Ki)0.105 nM (Ki)-0.162 nM (Ki)0.376 nM (Ki)0.171 nM (Ki)---

Data sourced from MedChemExpress and other cited literature.[3]

Experimental Protocols for Assessing Selectivity

The determination of a compound's selectivity for its target involves a series of well-defined experimental procedures. Below are detailed methodologies for key experiments used to assess the interaction of compounds like 17-Hydroxyisolathyrol with PKC isozymes.

In Vitro Kinase Activity Assay (Radiometric)

This assay directly measures the enzymatic activity of a specific kinase in the presence of a test compound.

Objective: To determine the concentration at which a compound inhibits 50% of the kinase activity (IC50).

Materials:

  • Purified recombinant PKC isozymes (α, β, γ, δ, ε, ζ, η, θ)

  • Test compound (e.g., 17-Hydroxyisolathyrol) dissolved in a suitable solvent (e.g., DMSO)

  • Substrate peptide specific for the PKC isozyme being tested

  • [γ-³²P]ATP (radiolabeled ATP)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, and appropriate co-factors like phosphatidylserine (B164497) and diacylglycerol for conventional and novel PKCs)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, the specific PKC isozyme, and its substrate peptide.

  • Add varying concentrations of the test compound to the reaction mixture. A control with no compound is also prepared.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-30 minutes).

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of radioactivity incorporated into the substrate peptide using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each compound concentration relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Kinase Binding Assay (e.g., Kinase-Glo®, TR-FRET)

Binding assays measure the direct interaction between a compound and a kinase, providing information on binding affinity (e.g., Kd).

Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of a compound for a specific kinase.

Materials:

  • Purified recombinant PKC isozymes

  • Test compound

  • A fluorescently labeled ligand or tracer that binds to the ATP-binding site of the kinase

  • Appropriate buffer system

  • Microplate reader capable of detecting the specific signal (luminescence or fluorescence)

Procedure (Example using a competitive binding assay):

  • Add the purified PKC isozyme to the wells of a microplate.

  • Add the fluorescently labeled tracer to the wells.

  • Add varying concentrations of the test compound.

  • Incubate the plate to allow the binding reaction to reach equilibrium.

  • Measure the signal from the fluorescent tracer. The displacement of the tracer by the test compound will result in a change in the signal.

  • Calculate the percentage of tracer displacement for each compound concentration.

  • Determine the IC50 value from the dose-response curve.

  • The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent tracer.

Cellular Assays: PKC Translocation

In a cellular context, the activation of many PKC isozymes involves their translocation from the cytosol to specific cellular membranes.

Objective: To visually or quantitatively assess the ability of a compound to induce or inhibit the translocation of a specific PKC isozyme.

Materials:

  • Cultured cells expressing the PKC isozyme of interest (can be endogenous or overexpressed with a fluorescent tag like GFP)

  • Test compound

  • Fluorescence microscope or high-content imaging system

  • Immunofluorescence reagents (if the PKC is not fluorescently tagged): primary antibody against the specific PKC isozyme, and a fluorescently labeled secondary antibody.

Procedure:

  • Culture the cells on a suitable imaging plate or coverslip.

  • Treat the cells with varying concentrations of the test compound for a specific duration.

  • Fix and permeabilize the cells (for immunofluorescence).

  • If using immunofluorescence, incubate with the primary and then the secondary antibodies.

  • Acquire images of the cells using a fluorescence microscope.

  • Analyze the images to quantify the translocation of the PKC isozyme from the cytosol to the plasma membrane or other cellular compartments. This can be done by measuring the fluorescence intensity in different cellular regions.

Visualizing Key Processes

To aid in the understanding of the experimental workflows and signaling pathways involved, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays Kinase Activity Assay Kinase Activity Assay IC50 Determination IC50 Determination Kinase Activity Assay->IC50 Determination Measures functional inhibition Binding Assay Binding Assay Ki/Kd Determination Ki/Kd Determination Binding Assay->Ki/Kd Determination Measures direct binding PKC Translocation Assay PKC Translocation Assay Cellular Activity Assessment Cellular Activity Assessment PKC Translocation Assay->Cellular Activity Assessment Measures effect in cells Compound (17-Hydroxyisolathyrol) Compound (17-Hydroxyisolathyrol) Compound (17-Hydroxyisolathyrol)->Kinase Activity Assay Compound (17-Hydroxyisolathyrol)->Binding Assay Compound (17-Hydroxyisolathyrol)->PKC Translocation Assay

Caption: Workflow for assessing the selectivity of 17-Hydroxyisolathyrol.

pkc_signaling_pathway Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor PLC Phospholipase C Receptor->PLC PIP2 PIP₂ PLC->PIP2 cleaves DAG Diacylglycerol PIP2->DAG IP3 IP₃ PIP2->IP3 PKC Protein Kinase C DAG->PKC activates Ca2+ Ca²⁺ Release IP3->Ca2+ Ca2+->PKC co-activates (cPKCs) Substrate Phosphorylation Substrate Phosphorylation PKC->Substrate Phosphorylation Cellular Response Cellular Response Substrate Phosphorylation->Cellular Response

Caption: Simplified Protein Kinase C (PKC) signaling pathway.

Conclusion

The assessment of 17-Hydroxyisolathyrol's selectivity for its target, presumed to be within the Protein Kinase C family, is a critical step in its pharmacological characterization. While direct experimental data for this specific compound is currently limited, the established role of lathyrane diterpenes as PKC modulators provides a strong rationale for focused investigation. By employing the detailed experimental protocols outlined in this guide, researchers can systematically evaluate the binding affinity and functional activity of 17-Hydroxyisolathyrol against a panel of PKC isozymes and other kinases. The comparative data from known PKC modulators serves as a valuable reference for interpreting the selectivity profile of this novel natural product. Such studies will be instrumental in elucidating the therapeutic potential and mechanism of action of 17-Hydroxyisolathyrol.

References

Safety & Regulatory Compliance

Safety

Prudent Disposal Procedures for 17-Hydroxyisolathyrol: Ensuring Laboratory Safety

For Immediate Reference: Key Disposal and Safety Information This document provides comprehensive guidance on the proper disposal of 17-Hydroxyisolathyrol, a macrocyclic lathyrane derivative. While a single safety data s...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Disposal and Safety Information

This document provides comprehensive guidance on the proper disposal of 17-Hydroxyisolathyrol, a macrocyclic lathyrane derivative. While a single safety data sheet has classified this compound as non-hazardous, the broader class of lathyrane diterpenoids and structurally similar phorbol (B1677699) esters are known for their potent biological activity, including potential cytotoxicity and irritant properties.[1] Therefore, a cautious approach to handling and disposal is essential to ensure the safety of laboratory personnel and the environment.

Researchers, scientists, and drug development professionals should treat 17-Hydroxyisolathyrol as a potentially hazardous substance and adhere to the following operational and disposal protocols.

I. Immediate Safety and Handling Precautions

Before beginning any work with 17-Hydroxyisolathyrol, it is crucial to have a comprehensive disposal plan in place.

Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times.

Spill Management: In the event of a spill, avoid generating dust. For small spills of the solid compound, gently sweep the material into a designated waste container. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal. The spill area should then be decontaminated.

II. Decontamination Procedures

Surface Decontamination: Wipe down all contaminated surfaces with a 10% bleach solution (sodium hypochlorite), followed by a rinse with 70% ethanol (B145695), and then water. Allow for adequate contact time for the bleach solution (at least 10-15 minutes) to ensure potential inactivation.

III. Disposal of 17-Hydroxyisolathyrol Waste

All waste containing 17-Hydroxyisolathyrol, including unused compound, contaminated consumables, and rinsate from decontamination, must be treated as hazardous chemical waste.

Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and plasticware, in a clearly labeled, sealed container designated for "Hazardous Chemical Waste."

  • Liquid Waste: Collect all liquid waste, including unused solutions and the initial rinsate from decontamination procedures, in a separate, clearly labeled, sealed container for "Hazardous Chemical Waste." Do not mix with other waste streams unless compatible.

Chemical Inactivation (Recommended): For an added layer of safety, especially for larger quantities of the compound, chemical inactivation prior to disposal is recommended. This procedure should be performed in a chemical fume hood.

Experimental Protocol for Chemical Inactivation:

  • Preparation: Prepare a 1 M solution of sodium hydroxide (B78521) (NaOH) in a suitable container.

  • Dissolution: Dissolve the 17-Hydroxyisolathyrol waste in a minimal amount of a water-miscible solvent (e.g., ethanol or DMSO).

  • Inactivation: Slowly add the dissolved 17-Hydroxyisolathyrol solution to the sodium hydroxide solution while stirring. The final concentration of the compound should be low.

  • Reaction Time: Allow the mixture to stir at room temperature for at least 24 hours to facilitate degradation.

  • Neutralization: After the reaction period, neutralize the solution with a suitable acid (e.g., hydrochloric acid) to a pH between 6 and 8.

  • Disposal: The neutralized solution should be collected as hazardous chemical waste.

Final Disposal: All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of 17-Hydroxyisolathyrol down the drain or in the regular trash.

IV. Data Presentation

Table 1: Personal Protective Equipment (PPE) for Handling 17-Hydroxyisolathyrol

PPE ItemSpecificationPurpose
GlovesChemical-resistant (e.g., nitrile)Prevent skin contact
Eye ProtectionSafety glasses with side shields or gogglesProtect eyes from splashes and dust
Lab CoatStandard laboratory coatProtect clothing and skin

Table 2: Waste Stream Management for 17-Hydroxyisolathyrol

Waste TypeCollection ContainerDisposal Route
Solid Waste (contaminated consumables)Labeled, sealed hazardous waste containerInstitutional EHS/Hazardous Waste Contractor
Liquid Waste (solutions, rinsate)Labeled, sealed hazardous waste containerInstitutional EHS/Hazardous Waste Contractor
Unused Solid CompoundOriginal container within a labeled, sealed hazardous waste containerInstitutional EHS/Hazardous Waste Contractor

V. Mandatory Visualization

Disposal_Workflow cluster_Handling Handling and Use cluster_Waste_Generation Waste Generation cluster_Decontamination Decontamination cluster_Disposal Disposal Pathway Start 17-Hydroxyisolathyrol Handling Wear Appropriate PPE Start->Handling Experiment Experimental Use Handling->Experiment Solid_Waste Solid Waste (gloves, etc.) Experiment->Solid_Waste Liquid_Waste Liquid Waste (solutions) Experiment->Liquid_Waste Unused_Compound Unused Compound Experiment->Unused_Compound Decon Decontaminate Surfaces & Glassware (10% Bleach -> 70% EtOH -> Water) Experiment->Decon Collect_Solid Collect Solid Waste Solid_Waste->Collect_Solid Collect_Liquid Collect Liquid Waste Liquid_Waste->Collect_Liquid Unused_Compound->Collect_Solid Decon_Waste Collect Rinsate Decon->Decon_Waste Decon_Waste->Collect_Liquid EHS Dispose via Institutional EHS Collect_Solid->EHS Chemical_Inactivation Chemical Inactivation (Recommended) (e.g., NaOH treatment) Collect_Liquid->Chemical_Inactivation Chemical_Inactivation->EHS

Caption: Disposal workflow for 17-Hydroxyisolathyrol.

References

Handling

Personal protective equipment for handling 17-Hydroxyisolathyrol

Disclaimer: Safety Data Sheets (SDS) for 17-Hydroxyisolathyrol present conflicting information regarding its hazard classification. One supplier indicates it is not a hazardous substance, while the broader class of phorb...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Safety Data Sheets (SDS) for 17-Hydroxyisolathyrol present conflicting information regarding its hazard classification. One supplier indicates it is not a hazardous substance, while the broader class of phorbol (B1677699) esters, to which it belongs, is known for acute toxicity, tumor promotion, and severe irritant properties.[1][2] Therefore, a conservative approach is mandatory. This guide assumes 17-Hydroxyisolathyrol possesses the hazardous characteristics typical of potent phorbol esters and outlines the necessary high-level precautions.

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 17-Hydroxyisolathyrol. It is intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Due to the potential for severe skin, eye, and respiratory irritation, as well as systemic toxicity upon absorption, a comprehensive PPE strategy is required.[1] Double gloving is highly recommended.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesChemical splash goggles with indirect vents.Protects eyes from splashes of solutions containing 17-Hydroxyisolathyrol.
Face ShieldWorn over safety goggles.Provides an additional layer of protection for the entire face from splashes.
Hand Protection Chemical-Resistant GlovesDisposable nitrile or neoprene gloves. Double gloving is recommended.Prevents skin contact with the compound.
Body Protection Laboratory CoatFull-length, buttoned.Protects skin and personal clothing from contamination.
Chemical-Resistant ApronTo be worn over the lab coat.Recommended when handling larger quantities or during procedures with a high risk of splashing.
Respiratory Protection RespiratorN95 or higher, depending on the procedure.Protects against inhalation of aerosolized particles, especially when handling the powdered form.
Foot Protection Closed-toe ShoesMade of a non-porous material.Protects feet from potential spills.

Operational Plan: Step-by-Step Handling

Strict adherence to the following procedures is necessary to minimize exposure risk. All manipulations should be performed within a certified chemical fume hood or a similar ventilated enclosure.

  • Preparation and Area Setup:

    • Designate a specific area within a chemical fume hood for handling 17-Hydroxyisolathyrol.

    • Cover the work surface with absorbent, plastic-backed paper.

    • Ensure a chemical spill kit, including an inactivating agent (e.g., 5% sodium hypochlorite (B82951) solution), is readily accessible.

    • Verify that a safety shower and eyewash station are unobstructed and functional.[1]

  • Weighing the Compound:

    • Perform all weighing operations within the designated fume hood.

    • Use disposable weigh boats.

    • Handle the solid compound with care to avoid generating dust.

  • Solution Preparation:

    • Add solvent to the weighed compound slowly to avoid splashing.

    • If sonication or heating is required for dissolution, ensure the container is securely capped.

    • All containers holding 17-Hydroxyisolathyrol must be clearly labeled with the chemical name and hazard warnings.

  • Post-Handling:

    • Wipe down the work surface and any equipment used with a compatible decontamination solution (e.g., alcohol), followed by a rinse with water.[1]

    • Dispose of all contaminated disposable materials as hazardous waste.

    • Remove PPE in the correct order to avoid cross-contamination: outer gloves, apron, inner gloves, face shield, goggles, lab coat, and respirator.

    • Wash hands thoroughly with soap and water after exiting the work area.

Disposal Plan

All waste generated from handling 17-Hydroxyisolathyrol is considered hazardous and must be disposed of according to institutional and local regulations.

  • Solid Waste:

    • This includes used gloves, weigh boats, absorbent paper, and any other contaminated disposable items.

    • Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste:

    • Collect all solutions containing 17-Hydroxyisolathyrol in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Decontamination of Glassware:

    • Rinse non-disposable glassware three times with a suitable solvent to remove the compound.

    • Collect the rinsate as hazardous liquid waste.

    • The triple-rinsed glassware can then be washed normally.

  • Spill Management:

    • For minor spills, absorb the material with a universal binder or diatomite.[1]

    • Decontaminate the area by scrubbing with alcohol or a 5% sodium hypochlorite solution.[1][2]

    • Collect all cleanup materials in the solid hazardous waste container.

    • For major spills, evacuate the area and contact your institution's EHS department immediately.[2]

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_area 1. Designate & Prepare Fume Hood don_ppe 2. Don Full PPE prep_area->don_ppe Verify Safety Equipment weigh 3. Weigh Compound don_ppe->weigh dissolve 4. Prepare Solution weigh->dissolve decon 5. Decontaminate Work Area & Equipment dissolve->decon dispose 6. Segregate & Dispose of Hazardous Waste decon->dispose doff_ppe 7. Doff PPE Correctly dispose->doff_ppe wash 8. Wash Hands doff_ppe->wash

Caption: Workflow for Safely Handling 17-Hydroxyisolathyrol.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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